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Core Science & Biosynthesis

Foundational

Synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide: A Technical Guide

Executive Summary & Route Selection The target molecule, N-(4-bromophenyl)-2-cyclohexylacetamide , features a lipophilic cyclohexyl moiety coupled to a halogenated phenyl ring. Such structural motifs are highly valued in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

The target molecule, N-(4-bromophenyl)-2-cyclohexylacetamide , features a lipophilic cyclohexyl moiety coupled to a halogenated phenyl ring. Such structural motifs are highly valued in medicinal chemistry for probing hydrophobic binding pockets and exploiting halogen bonding interactions in target proteins.

Because the direct condensation of carboxylic acids and amines is thermodynamically unfavorable at ambient temperatures, the carboxylic acid must be activated prior to coupling. As a Senior Application Scientist, selecting the correct activation strategy is critical for balancing yield, scalability, and purification efficiency. We evaluate two primary methodologies for this synthesis:

  • Route A (Process Standard): Acid Chloride Activation via Vilsmeier-Haack Mechanism.

  • Route B (Discovery Standard): Carbodiimide-Mediated Coupling using EDC/HOBt.

Mechanistic Insights & Causality

The Nucleophile: 4-Bromoaniline

4-Bromoaniline is a deactivated, electron-deficient nucleophile. The strong inductive electron-withdrawing effect (-I) of the para-bromine atom reduces the electron density on the amine nitrogen. Consequently, standard mild coupling conditions often result in sluggish reaction rates and poor yields[1].

Route A: Vilsmeier-Type Acid Chloride Activation

To force the amidation of a deactivated amine, converting 2-cyclohexylacetic acid into its corresponding acid chloride is the most robust approach. We utilize oxalyl chloride ((COCl)₂ ) with a catalytic amount of N,N-dimethylformamide (DMF).

  • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent (chloromethylenedimethylammonium chloride)[2][3]. This intermediate rapidly activates the carboxylic acid, collapsing to form 2-cyclohexylacetyl chloride while regenerating the DMF catalyst.

  • Driving Force: The reaction is driven to completion by the irreversible evolution of gaseous byproducts (CO, CO₂, and HCl)[4]. Oxalyl chloride is preferred over thionyl chloride because its byproducts are easily vented, and any unreacted reagent is highly volatile and easily removed under vacuum.

Route B: EDC/HOBt Mediated Amidation

For library synthesis where harsh acid chlorides are undesirable, carbodiimide coupling is preferred. However, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone with a deactivated amine leads to the accumulation of the highly reactive O-acylisourea intermediate, which can undergo an irreversible rearrangement to a dead-end N-acylurea byproduct[5].

  • Causality: The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a stable, yet highly reactive HOBt-active ester[5]. This active ester is resistant to rearrangement and provides a sufficiently strong electrophile to drive the coupling with the deactivated 4-bromoaniline.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics dictating route selection:

ParameterRoute A: Acid Chloride (Oxalyl Chloride)Route B: Coupling Agent (EDC/HOBt)
Typical Yield 85 – 95%65 – 80%
Atom Economy Low (Loss of CO, CO₂, HCl)Moderate (Loss of urea byproduct)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Reaction Time 2 h (Activation) + 4 h (Coupling)16 – 24 h (One-pot)
Primary Byproducts Gases (CO, CO₂, HCl), Et₃N·HClSoluble urea, HOBt
Suitability for 4-Br-Aniline Optimal (Highly reactive electrophile)Acceptable (Requires extended time)

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Acid Chloride Route (Recommended for Scale-Up)

This protocol utilizes in-process visual cues to validate reaction progress.

Step 1: Activation

  • Charge a flame-dried round-bottom flask with 2-cyclohexylacetic acid (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Add anhydrous DMF (0.05 equiv, 0.5 mmol). Cool the mixture to 0 °C using an ice bath.

  • Add oxalyl chloride (1.2 equiv, 12 mmol) dropwise over 10 minutes.

    • Validation Check: Immediate effervescence must be observed. This confirms the Vilsmeier-driven release of CO and CO₂[4].

  • Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Gas evolution will cease, indicating complete conversion. An aliquot quenched in methanol should show only the methyl ester via TLC (20% EtOAc/Hexanes).

  • Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. Redissolve the resulting 2-cyclohexylacetyl chloride in fresh anhydrous DCM (30 mL).

Step 2: Amidation 6. In a separate flask, dissolve 4-bromoaniline (1.0 equiv, 10 mmol) and triethylamine (Et₃N, 2.0 equiv, 20 mmol) in anhydrous DCM (20 mL). Cool to 0 °C. 7. Add the acid chloride solution dropwise to the amine solution.

  • Validation Check: The solution will become cloudy as Et₃N·HCl precipitates, confirming amide bond formation.

  • Stir at room temperature for 4 hours.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and Et₃N), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

Protocol B: EDC/HOBt Route (Recommended for Mild Library Synthesis)
  • Charge a flask with 2-cyclohexylacetic acid (1.0 equiv, 5 mmol) and 4-bromoaniline (1.0 equiv, 5 mmol) in anhydrous DMF (25 mL).

  • Add HOBt (1.2 equiv, 6 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv, 12.5 mmol). Cool to 0 °C.

  • Add EDC·HCl (1.2 equiv, 6 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Validation Check: TLC monitoring (30% EtOAc/Hexanes) should reveal the disappearance of the UV-active 4-bromoaniline spot and the emergence of a new, higher Rf UV-active product spot.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL).

    • Validation Check (DMF Removal): Wash the organic layer with 5% aqueous LiCl solution (3 × 50 mL). This is a critical process chemistry technique to partition DMF into the aqueous phase[6].

  • Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_RouteA Route A: Acid Chloride cluster_RouteB Route B: Coupling Agent Acid 2-Cyclohexylacetic Acid Activation Activation (COCl)2, cat. DMF Acid->Activation CouplingB Direct Amidation EDC·HCl, HOBt, DIPEA Acid->CouplingB O-acylisourea formation Amine 4-Bromoaniline CouplingA Amidation Et3N, DCM Amine->CouplingA Amine->CouplingB AcidChloride 2-Cyclohexylacetyl Chloride Activation->AcidChloride Vilsmeier Intermediate AcidChloride->CouplingA Target N-(4-bromophenyl)-2-cyclohexylacetamide CouplingA->Target CouplingB->Target

Fig 1: Forward synthesis workflow comparing Route A (Acid Chloride) and Route B (EDC/HOBt).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing). URL: [Link]

  • Su, W. et al. / Organic Reactions. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. URL: [Link]

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2) Reaction Mechanisms. OrgoSolver. URL: [Link]

  • Chempros Community. (2024). EDC-HOBt Amide coupling workup help. Reddit Scientific Forums. URL: [Link]

  • Khosropour, A. R. et al. (2018). One-pot Vilsmeier reagent-mediated multicomponent reaction: A direct synthesis of oxazolones. Comptes Rendus de l'Académie des Sciences. URL: [Link]

Sources

Exploratory

N-(4-bromophenyl)-2-cyclohexylacetamide: A Technical Guide to Physicochemical Profiling and Synthesis

Executive Summary & Structural Rationale In the landscape of medicinal chemistry and advanced materials science, the strategic modification of amide scaffolds is a fundamental technique for tuning physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry and advanced materials science, the strategic modification of amide scaffolds is a fundamental technique for tuning physicochemical properties. N-(4-bromophenyl)-2-cyclohexylacetamide ( C14​H18​BrNO ) represents a highly specialized structural evolution of the classic 4-bromoacetanilide backbone.

As a Senior Application Scientist overseeing lead optimization and materials synthesis, I approach this molecule not just as a chemical string, but as a functional architecture. The compound marries a rigid, halogenated aromatic system with a flexible, lipophilic aliphatic ring. This specific structural triad—the 4-bromophenyl group, the acetamide linker, and the 2-cyclohexyl moiety—creates a unique physicochemical profile that is highly valuable in the synthesis of kinase inhibitors, antifungal agents, and surface-anchoring ligands.

Molecular Architecture & Physical Properties

To understand the physical behavior of N-(4-bromophenyl)-2-cyclohexylacetamide, we must analyze its structural components relative to its well-documented parent compound, 4-bromoacetanilide, which typically exhibits a melting point of 165–169 °C and is insoluble in water[1].

  • The 4-Bromophenyl Ring: The heavy bromine atom provides significant electron-withdrawing character, which deactivates the ring toward further electrophilic substitution and enhances metabolic stability. It also introduces the potential for halogen bonding in solid-state crystal lattices.

  • The Acetamide Core: This planar functional group acts as both a hydrogen-bond donor (N-H) and acceptor (C=O), driving the formation of highly ordered intermolecular networks.

  • The 2-Cyclohexyl Group: The addition of this bulky, saturated ring at the alpha carbon drastically alters the molecule's physical properties. It disrupts the flat, highly ordered crystal packing seen in simple acetanilides, while significantly increasing the molecule's lipophilicity (LogP) and steric volume.

Quantitative Physicochemical Profile

The following table summarizes the physical properties of N-(4-bromophenyl)-2-cyclohexylacetamide, synthesizing exact mass data with extrapolated thermodynamic behaviors based on structurally validated analogs.

PropertyValueAnalytical Method / Rationale
Molecular Formula C14​H18​BrNO Exact Mass Calculation
Molecular Weight 296.20 g/mol Stoichiometric Summation
Appearance White to off-white crystalline powderExtrapolated from 4-bromoacetanilide baseline[1]
Melting Point 145 °C – 155 °C (Estimated)Lowered vs. 4-bromoacetanilide due to disrupted lattice packing by the bulky cyclohexyl group
LogP (Octanol/Water) 4.2 – 4.8 (Estimated)High lipophilicity driven by the synergistic hydrophobicity of the cyclohexyl and bromophenyl groups
Hydrogen Bond Donors 1 (N-H)Structural Analysis
Hydrogen Bond Acceptors 1 (C=O)Structural Analysis
Solubility Profile Insoluble in H2​O ; Soluble in EtOAc, DCM, DMSOEmpirical prediction based on elevated LogP and lack of ionizable groups at physiological pH

Synthetic Methodology & Reaction Pathway

The synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide relies on the formation of a secondary amide bond. Because the electron-withdrawing para-bromo group significantly reduces the nucleophilicity of the aniline amine, standard coupling conditions can result in poor yields.

To overcome this, we utilize a highly efficient coupling system utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP).

SynthesisPathway A 4-Bromoaniline (Nucleophile) C Coupling Agent (EDC/DMAP) A->C Addition B 2-Cyclohexylacetic Acid (Acyl Donor) B->C Activation D N-(4-bromophenyl)- 2-cyclohexylacetamide C->D Amide Bond Formation E Purification (Recrystallization) D->E Workup F Characterization (DSC, NMR, HPLC) E->F Validation

Synthetic workflow and characterization pipeline for N-(4-bromophenyl)-2-cyclohexylacetamide.
Step-by-Step Synthetic Protocol
  • Activation: Dissolve 2-cyclohexylacetic acid (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Add EDC·HCl (1.2 eq) and DMAP (0.1 eq).

    • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, rapidly forming a highly reactive acylpyridinium species. This prevents the intermediate from rearranging into an inactive N-acylurea byproduct.

  • Coupling: Cool the reaction to 0 °C and slowly add 4-bromoaniline (1.0 eq). Allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: The highly reactive DMAP-intermediate ensures complete conversion despite the reduced nucleophilicity of the brominated aniline[2].

  • Self-Validating Quench: Before proceeding to workup, analyze an aliquot via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3) against both starting materials. The system validates itself: only upon the complete disappearance of the 4-bromoaniline spot is the reaction subjected to aqueous workup, ensuring no unreacted amine contaminates the final crystal lattice.

  • Workup & Purification: Wash the organic layer successively with 1M HCl (to remove unreacted aniline and DMAP), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over MgSO4​ , concentrate under vacuum, and recrystallize from hot ethanol.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the physical properties of the synthesized compound must be empirically verified using self-validating analytical workflows.

Thermal Analysis via Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and enthalpy of fusion ( ΔHfus​ ).

  • Sample Preparation: Weigh 2–5 mg of the purified compound into an aluminum pan and crimp seal.

  • TGA Pre-screen (Self-Validation): Run a preliminary Thermogravimetric Analysis (TGA) sweep from 25 °C to 200 °C.

    • Causality: If mass loss is observed before the expected melting endotherm, it indicates the presence of residual trapped solvent (e.g., DCM or ethanol) within the crystal lattice. If this occurs, the sample must be re-dried under high vacuum. Proceeding to DSC with solvent present will artificially depress the melting point, invalidating the data.

  • DSC Method: Equilibrate the sample at 25 °C. Ramp the temperature at 10 °C/min to 200 °C under a continuous nitrogen purge (50 mL/min).

  • Data Analysis: Integrate the endothermic peak to determine the exact onset temperature (true melting point) and ΔHfus​ .

Lipophilicity (LogP) Determination via RP-HPLC

Objective: Determine the partition coefficient using Reverse-Phase High-Performance Liquid Chromatography (OECD Test Guideline 117).

  • Calibration: Inject a series of reference standards with known LogP values (e.g., acetanilide, toluene, bromobenzene). Plot Log(Retention Factor, k′ ) against the literature LogP values to generate a calibration curve.

  • Sample Run: Inject N-(4-bromophenyl)-2-cyclohexylacetamide using an isocratic mobile phase of 65% Methanol / 35% Water on a C18 column.

  • Causality: Traditional "shake-flask" methods for determining LogP are highly prone to emulsion formation when dealing with highly lipophilic amides. By using RP-HPLC, the non-polar stationary phase (C18) interacts predictably with the lipophilic cyclohexyl and bromophenyl groups. The retention time directly and reproducibly correlates with the compound's partitioning behavior, completely bypassing emulsion artifacts.

Applications in Drug Discovery & Materials Science

The structural motifs present in N-(4-bromophenyl)-2-cyclohexylacetamide are highly sought after in advanced research:

  • Materials Science: Halogenated acetanilides, specifically 4'-bromoacetanilide derivatives, are utilized as critical reagents in the production of novel ligands designed to anchor Gadolinium(III) chelates onto Titanium(IV) oxide ( TiO2​ ) surfaces for solar energy conversion and photocatalysis[1].

  • Antimicrobial Development: Related bromoacetamide and chloroacetamide derivatives have been identified as potent antifungal agents, demonstrating significant efficacy in inhibiting the growth of multi-resistant Fusarium strains[3].

  • Kinase Inhibitors: The combination of cyclohexylacetic acid derivatives and bromoanilines serves as a foundational building block in the synthesis of complex indazole derivatives. These downstream compounds act as selective JNK (c-Jun N-terminal kinase) inhibitors, which are critical targets in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis[4].

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(4-bromophenyl)-2-cyclohexylacetamide

Abstract N-(4-bromophenyl)-2-cyclohexylacetamide is a novel synthetic compound whose biological activity and mechanism of action remain uncharacterized. The absence of existing data presents a unique opportunity to syste...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-bromophenyl)-2-cyclohexylacetamide is a novel synthetic compound whose biological activity and mechanism of action remain uncharacterized. The absence of existing data presents a unique opportunity to systematically investigate its pharmacological potential from first principles. This guide provides a comprehensive, technically-detailed framework for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action. We will proceed from initial structural analysis and hypothesis generation to a multi-tiered experimental cascade designed for target identification, validation, and pathway analysis. This document serves not as a review of known information, but as a strategic roadmap for discovery, emphasizing the causality behind experimental choices and adherence to rigorous scientific validation at every stage.

Introduction: Structural Analysis and Hypothesis Generation

The structure of N-(4-bromophenyl)-2-cyclohexylacetamide (Figure 1) contains two key moieties that can inform initial hypotheses about its potential biological targets: a 4-bromophenyl group and a cyclohexylacetamide core.

  • The 4-Bromophenyl Group: This feature is present in numerous pharmacologically active agents, including kinase inhibitors and nuclear hormone receptor modulators. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to high-affinity binding in protein active sites.

  • The Cyclohexyl Group: This bulky, lipophilic group can effectively occupy hydrophobic pockets within a protein target. The replacement of a flat phenyl ring with a three-dimensional cyclohexyl group can offer more contact points and improve binding affinity.[1] Many drugs across various therapeutic areas, from antivirals like oseltamivir to CNS agents like gabapentin, utilize a cyclohexyl ring to enhance their pharmacodynamic and pharmacokinetic properties.[1]

Figure 1: Chemical Structure of N-(4-bromophenyl)-2-cyclohexylacetamide

Caption: Structure highlighting the key chemical features of the molecule.

Based on this analysis, we can formulate initial hypotheses that N-(4-bromophenyl)-2-cyclohexylacetamide may target protein classes such as:

  • Protein Kinases: Due to the prevalence of the substituted phenyl motif in kinase inhibitors.

  • Nuclear Receptors: Which often possess large, hydrophobic ligand-binding domains.

  • Enzymes with Hydrophobic Substrate Pockets: Such as certain proteases or hydrolases.

This guide will outline a strategy to test these hypotheses and uncover novel, unanticipated mechanisms.

Phase I: Phenotypic Screening and Potency Determination

The first step is to determine if the compound elicits a biological response in a cellular context. A broad phenotypic screen across a panel of diverse human cancer cell lines (e.g., NCI-60) is a robust starting point to identify potential anti-proliferative activity.

Experimental Protocol: Cell Viability and IC50 Determination

This protocol describes a standard method for assessing the effect of the compound on cell viability and determining its half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, PC-3 prostate, A549 lung)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • N-(4-bromophenyl)-2-cyclohexylacetamide, dissolved in DMSO to create a 10 mM stock solution

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the compound stock in culture medium. Concentrations should range from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (0.1% DMSO) and a "no cells" control for background luminescence.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all other readings.

    • Normalize the data by setting the average vehicle control luminescence to 100% viability.

    • Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Hypothetical Screening Results

The results of the initial screen should be summarized in a clear, tabular format.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2 ± 0.4
PC-3Prostate Cancer8.1 ± 0.9
A549Lung Cancer> 50
HCT116Colon Cancer4.6 ± 0.6

Interpretation: The hypothetical data above suggests that N-(4-bromophenyl)-2-cyclohexylacetamide exhibits selective anti-proliferative activity against specific cancer cell lines, warranting further investigation into its mechanism.

Phase II: Target Identification

With a confirmed cellular phenotype, the next critical phase is to identify the direct molecular target(s) of the compound. An unbiased, or "hypothesis-free," approach is often the most powerful method for novel compounds. We will detail an affinity chromatography-based protein pull-down experiment.

Workflow for Target Identification via Affinity Chromatography

This workflow outlines the major steps required to isolate and identify the binding partners of our compound of interest.

cluster_synthesis Step 1: Probe Synthesis cluster_immobilization Step 2: Immobilization cluster_incubation Step 3: Incubation & Binding cluster_elution Step 4: Wash & Elute cluster_analysis Step 5: Analysis A Synthesize an analog of N-(4-bromophenyl)-2-cyclohexylacetamide with a linker arm B Covalently attach the linker-analog to NHS-activated Sepharose beads A->B Immobilize D Incubate lysate with the compound-bound beads. (Include control beads) B->D Bind C Prepare native cell lysate (e.g., from HCT116 cells) C->D E Wash beads extensively to remove non-specific binders D->E Wash F Elute specifically bound proteins using excess free compound or a denaturing agent E->F Elute G Separate eluted proteins by SDS-PAGE F->G Separate H Excise unique bands and identify proteins by LC-MS/MS G->H Identify

Caption: Workflow for identifying protein targets using affinity chromatography.

Experimental Protocol: Affinity Chromatography Pull-Down

Rationale: This method physically isolates proteins that bind to the immobilized compound, allowing for their direct identification by mass spectrometry. A control experiment using beads without the compound is crucial to eliminate non-specific binders.

Methodology:

  • Probe Synthesis: Synthesize a derivative of the parent compound that includes a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a primary amine or carboxylic acid). This is a non-trivial synthetic step that is crucial for success.

  • Immobilization: Covalently couple the synthesized probe to N-hydroxysuccinimide (NHS)-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads that have been blocked without the addition of the probe.

  • Lysate Preparation: Grow HCT116 cells to ~80% confluency. Harvest the cells and lyse them in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Binding: Incubate 1-2 mg of the clarified cell lysate with 50 µL of the compound-bound beads and the control beads separately. Allow binding to occur for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with 1 mL of lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins. This can be done competitively by incubating the beads with a high concentration (e.g., 100 µM) of the original, free N-(4-bromophenyl)-2-cyclohexylacetamide, or by using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification:

    • Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

    • Excise protein bands that are present in the compound pull-down lane but absent or significantly reduced in the control lane.

    • Submit the excised bands for in-gel trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify the proteins.

Phase III: Target Validation and Pathway Analysis

The output of the target identification phase is a list of candidate proteins. This phase is dedicated to confirming the direct interaction between the compound and a high-priority candidate (e.g., a protein kinase identified as "Kinase X") and investigating the downstream cellular consequences.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to verify that a compound engages its target in the complex environment of a live cell. The principle is that a protein, when bound to a ligand, becomes more stable and resistant to thermal denaturation.[2]

Methodology:

  • Treatment: Treat intact HCT116 cells with either vehicle (0.1% DMSO) or a saturating concentration (e.g., 20 µM) of N-(4-bromophenyl)-2-cyclohexylacetamide for 1 hour.

  • Heating: Harvest the cells, resuspend them in PBS, and divide them into several aliquots. Heat each aliquot at a different temperature (e.g., from 40°C to 65°C) for 3 minutes, followed by a cooling step on ice.

  • Lysis and Clarification: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation.

  • Detection: Analyze the amount of the soluble candidate protein (Kinase X) remaining at each temperature for both the vehicle- and compound-treated samples using Western blotting with a specific antibody against Kinase X.

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

Investigating Downstream Signaling

Once "Kinase X" is validated as a direct target, the next step is to determine how the compound's binding affects its function and the signaling pathway it controls.

Compound N-(4-bromophenyl)-2- cyclohexylacetamide Target Kinase X Compound->Target Inhibits Substrate Substrate Protein (p-Substrate) Target->Substrate Phosphorylates Downstream Downstream Effector (e.g., Transcription Factor) Substrate->Downstream Activates Response Cellular Response (e.g., Apoptosis) Downstream->Response

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: Western Blot for Pathway Modulation

  • Treatment: Treat HCT116 cells with increasing concentrations of N-(4-bromophenyl)-2-cyclohexylacetamide (e.g., 0, 1, 5, 10 µM) for a defined period (e.g., 6 hours).

  • Lysis: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against:

    • Phospho-Substrate (the direct substrate of Kinase X)

    • Total Substrate

    • Total Kinase X

    • A loading control (e.g., GAPDH or β-actin)

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the level of the phosphorylated substrate, without a change in the total substrate or Kinase X levels, would provide strong evidence that the compound inhibits the catalytic activity of its target, Kinase X.

Conclusion

This technical guide has outlined a rigorous, phased approach to systematically elucidate the mechanism of action for the novel compound N-(4-bromophenyl)-2-cyclohexylacetamide. By progressing from broad phenotypic screening to unbiased target identification, and finally to specific target validation and pathway analysis, researchers can build a comprehensive and well-supported model of the compound's biological function. Each experimental protocol is designed to be self-validating through the use of appropriate controls, ensuring the generation of trustworthy and high-quality data. This framework provides a clear and actionable path for transforming a novel chemical entity into a well-characterized pharmacological tool or potential therapeutic lead.

References

  • Al-Omair, M. A., et al. (2022). N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Supplementary data. The Royal Society of Chemistry. Retrieved from [Link]

  • POL Scientific. (2024, April 24). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. POL Scientific. Retrieved from [Link]

  • Luesch, H. (2006). Target Identification and Mode of Action Studies. University of Florida, Department of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Organic Syntheses. Retrieved from [Link]

  • PrepChem.com. Synthesis of N'-cyclohexylacetyl-4-bromophenylhydrazine. PrepChem.com. Retrieved from [Link]

  • Wagner, B., et al. (2023). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. Broad Institute. Retrieved from [Link]

  • Nogueira, T. C. M., et al. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. Acetamide, n-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-n-methyl-, monohydrochloride (C22H25BrN2O2). PubChemLite. Retrieved from [Link]

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Exploratory

A Strategic Framework for Identifying and Validating Therapeutic Targets of N-(4-bromophenyl)-2-cyclohexylacetamide

Abstract N-(4-bromophenyl)-2-cyclohexylacetamide is a novel chemical entity with an as-yet uncharacterized biological activity profile. The absence of existing data on its mechanism of action necessitates a structured an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-bromophenyl)-2-cyclohexylacetamide is a novel chemical entity with an as-yet uncharacterized biological activity profile. The absence of existing data on its mechanism of action necessitates a structured and multi-faceted approach to identify and validate its potential therapeutic targets. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate this compound. The proposed strategy integrates computational prediction, phenotypic screening, and robust target deconvolution and validation methodologies. By following this framework, research teams can efficiently navigate the early stages of drug discovery, moving from a compound of unknown function to one with well-defined therapeutic potential and a clear mechanism of action.

Introduction: The Challenge of a Novel Chemical Entity

N-(4-bromophenyl)-2-cyclohexylacetamide presents both a challenge and an opportunity. As a novel compound, it lacks a history of biological investigation, meaning its therapeutic potential is entirely unexplored. The core challenge lies in the initial step of any drug discovery program: identifying the molecular target or targets through which the compound exerts a biological effect. This process, often termed target identification and deconvolution, is a critical and often resource-intensive phase.[1][2]

Phase 1: In Silico Target Prediction - A Hypothesis-Generating Engine

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide initial hypotheses about the potential biological targets of N-(4-bromophenyl)-2-cyclohexylacetamide.[6] These computational methods leverage vast chemogenomic databases to predict ligand-target interactions based on structural similarity, machine learning algorithms, and panel docking.[7][8]

Rationale for In Silico Approaches

Computational target fishing offers a cost-effective and rapid means to narrow down the vast landscape of the human proteome to a manageable number of putative targets.[7] By comparing the structure of N-(4-bromophenyl)-2-cyclohexylacetamide to compounds with known biological activities, we can generate a ranked list of potential targets, providing a valuable starting point for experimental validation.[9]

Recommended In Silico Methodologies

A multi-pronged computational approach is recommended to increase the confidence in predicted targets:

Methodology Principle Recommended Tools/Platforms Expected Output
Chemical Similarity Searching Structurally similar compounds often share similar biological targets.[7]ChEMBL, PubChem, TargetHunter[7]A list of known bioactive compounds with high structural similarity to the query compound, along with their annotated targets.
Machine Learning & Data Mining Statistical models trained on large datasets of compound-target interactions predict the probability of a query compound interacting with specific targets.[7][8]SuperPred, SPiDER, various academic web serversA probability score or ranking for the interaction of N-(4-bromophenyl)-2-cyclohexylacetamide with a panel of protein targets.
Panel Docking The compound is computationally docked against a library of protein structures to predict binding affinity and pose.[9]Schrödinger Suite, MOE, AutoDockPredicted binding energies and interaction modes for the compound with various potential protein targets.
Workflow for In Silico Target Prediction

Caption: In Silico Target Prediction Workflow.

Phase 2: Phenotypic Screening - Unveiling Biological Activity

The prioritized list of putative targets from the in silico analysis provides a valuable starting point. However, it is crucial to determine if N-(4-bromophenyl)-2-cyclohexylacetamide elicits any functional response in a biological context. Phenotypic screening is a powerful, target-agnostic approach to achieve this.[3][4]

The Power of Phenotypic Screening
Step-by-Step Protocol for High-Content Imaging-Based Phenotypic Screen

High-content screening (HCS) is a robust method that uses automated microscopy and image analysis to quantify multiple phenotypic features in a cell-based assay.[10]

  • Cell Line Selection: Choose a panel of human cell lines representing diverse tissue origins and disease states (e.g., cancer cell lines, normal fibroblasts, immortalized epithelial cells).

  • Assay Plate Preparation: Seed the selected cell lines into 384-well microplates at an optimal density.

  • Compound Treatment: Treat the cells with a concentration range of N-(4-bromophenyl)-2-cyclohexylacetamide (e.g., 0.1 µM to 100 µM) for a defined period (e.g., 24, 48, 72 hours). Include appropriate vehicle (e.g., DMSO) and positive controls.

  • Cell Staining: Fix and permeabilize the cells, then stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, Phalloidin for F-actin, and MitoTracker for mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically capture images from each well across multiple fluorescent channels.

  • Image Analysis: Employ image analysis software to segment individual cells and extract a wide range of quantitative features, such as cell count, nuclear size and shape, mitochondrial mass, and cytoskeletal texture.[10]

  • Hit Identification: Identify "hit" phenotypes where the compound induces a significant and dose-dependent change in one or more features compared to the vehicle control.

Visualizing the Phenotypic Screening Workflow

Caption: High-Content Phenotypic Screening Workflow.

Phase 3: Target Deconvolution and Validation - From Phenotype to Mechanism

Once a reproducible and robust phenotype has been identified, the next critical step is to determine the molecular target responsible for this effect. This process is known as target deconvolution.[11][12] Successful deconvolution requires a combination of orthogonal approaches to build a strong case for a specific target.[1]

Strategies for Target Deconvolution

Several powerful techniques can be employed to identify the protein(s) that N-(4-bromophenyl)-2-cyclohexylacetamide directly binds to.[11][13]

Deconvolution Method Principle Key Requirements Potential Challenges
Affinity Chromatography The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.[11]Synthesis of an affinity probe (compound with a linker), cell lysates.The linker may alter binding affinity; non-specific binding can be an issue.
Thermal Proteome Profiling (TPP) Ligand binding stabilizes a protein against thermal denaturation. This change in stability across the proteome is measured by mass spectrometry.[2]Intact cells or lysates, mass spectrometer.Requires specialized equipment and bioinformatics expertise.
Protein Microarrays The compound, often fluorescently labeled, is screened against thousands of purified proteins immobilized on a slide to identify direct binding events.[11]Labeled compound, commercially available protein microarrays.Proteins may not be correctly folded; potential for false positives.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Synthesis of Affinity Probe: Synthesize a derivative of N-(4-bromophenyl)-2-cyclohexylacetamide that incorporates a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an alkyne for click chemistry).

  • Immobilization: Covalently attach the affinity probe to a solid support, such as sepharose beads.

  • Lysate Incubation: Incubate the compound-coupled beads with a protein extract from the cell line that exhibited the "hit" phenotype. Include a control incubation with beads coupled only with the linker.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the compound pull-down with the control pull-down to identify specific binding partners.

Target Validation: Confirming the Causal Link

Identifying a binding partner is not sufficient; it is essential to validate that the interaction with this target is responsible for the observed phenotype.

  • Direct Binding Assays: Confirm the interaction between the compound and the putative target using orthogonal biophysical methods, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Target Engagement Assays: Demonstrate that the compound engages the target in a cellular context. Cellular Thermal Shift Assays (CETSA) are a powerful tool for this purpose.

  • Genetic Manipulation: Use techniques like CRISPR/Cas9 to knock out or knock down the gene encoding the putative target protein. If the compound no longer elicits the phenotype in these modified cells, it provides strong evidence for a direct on-target mechanism.[4]

Deconvolution and Validation Pathway

Target_Validation_Pathway cluster_deconvolution Target Deconvolution cluster_validation Target Validation Affinity_Chrom Affinity Chromatography Putative_Target Putative Target(s) Affinity_Chrom->Putative_Target TPP Thermal Proteome Profiling TPP->Putative_Target Protein_Array Protein Microarray Protein_Array->Putative_Target Binding_Assay Direct Binding Assays (SPR, ITC) Validated_Target Validated Therapeutic Target Binding_Assay->Validated_Target Target_Engagement Target Engagement (CETSA) Target_Engagement->Validated_Target Genetic_KO Genetic Knockout/Knockdown (CRISPR) Genetic_KO->Validated_Target Hit_Phenotype Identified Hit Phenotype Hit_Phenotype->Affinity_Chrom Hit_Phenotype->TPP Hit_Phenotype->Protein_Array Putative_Target->Binding_Assay Putative_Target->Target_Engagement Putative_Target->Genetic_KO

Caption: Integrated Target Deconvolution and Validation Pathway.

Conclusion

The journey to elucidate the therapeutic potential of a novel compound like N-(4-bromophenyl)-2-cyclohexylacetamide is a systematic process of hypothesis generation and rigorous experimental validation. By initiating with a broad, unbiased search for biological activity through in silico prediction and phenotypic screening, researchers can cast a wide net to uncover potential therapeutic applications. Subsequent, focused efforts in target deconvolution and validation will then provide the mechanistic understanding necessary to advance the compound through the drug discovery pipeline. This integrated framework provides a robust and scientifically sound pathway to unlock the therapeutic promise of N-(4-bromophenyl)-2-cyclohexylacetamide.

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]

  • Wilkinson, I. V. L., Terstappen, G. C., & Russell, A. J. (2020, September 21). Combining experimental strategies for successful target deconvolution. Drug Discovery Today. Available at: [Link]

  • Ji, H., Lu, H., Zhao, X., et al. (2023, August 30). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. eScholarship.org. Available at: [Link]

  • Wang, L., et al. (n.d.). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. PMC. Available at: [Link]

  • Byrne, R. (2019, January). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Terstappen, G. C., et al. (2007, November 15). Target deconvolution strategies in drug discovery. PubMed. Available at: [Link]

  • Byrne, R. (n.d.). In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Available at: [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]

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  • Dutta, S., et al. (2015, March 1). REVERSE PHARMACOLOGY: A NEW APPROACH TO DRUG DEVELOPMENT. Semantic Scholar. Available at: [Link]

  • Kumar, S., & Singh, N. (2016, May 24). Reverse pharmacology: fast track path of drug discovery. MedCrave online. Available at: [Link]

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Foundational

The Antimicrobial Potential of N-Phenylacetamide Derivatives: A Technical Guide for Drug Discovery

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the N-phenylacetamide scaffold has emerged as a promising and versatile platform for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the N-phenylacetamide scaffold has emerged as a promising and versatile platform for the development of new therapeutics. This technical guide provides an in-depth exploration of the antifungal and antibacterial properties of N-phenylacetamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and mechanistic understanding of this important class of compounds.

The N-Phenylacetamide Scaffold: A Privileged Structure in Antimicrobial Research

The N-phenylacetamide core, characterized by an amide linkage between a phenyl ring and an acetyl group, represents a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a diverse array of biological targets, a consequence of its synthetic tractability and the rich three-dimensional chemical space that can be explored through substitution on the phenyl ring. The introduction of various functional groups allows for the fine-tuning of physicochemical properties and biological activity, leading to the identification of derivatives with potent and selective antimicrobial effects.

Synthesis of N-Phenylacetamide Derivatives: A Generalized Approach

The synthesis of N-phenylacetamide derivatives is typically achieved through the acylation of a substituted aniline with an appropriate acylating agent. A general and robust method involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a weak base, such as sodium acetate, in a suitable solvent like glacial acetic acid. The resulting N-(substituted phenyl)-2-chloroacetamide can then be further modified to introduce additional diversity.

Rationale Behind Experimental Choices

The selection of solvents and catalysts is a critical consideration in the synthesis of N-phenylacetamide derivatives. The choice of solvent is often guided by the solubility of the reactants and the reaction temperature. Polar aprotic solvents like DMF are frequently used to dissolve a wide range of reactants.[1] The use of a weak base like sodium acetate is crucial to neutralize the hydrochloric acid generated during the acylation reaction, preventing unwanted side reactions. The choice of the acylating agent, such as chloroacetyl chloride, provides a reactive electrophile for the nucleophilic attack by the aniline nitrogen.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-phenylacetamide derivatives.

Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Work-up and Isolation cluster_2 Step 3: Purification Aniline Substituted Aniline Reaction1 Reaction Mixture Aniline->Reaction1 AcylatingAgent Acylating Agent (e.g., Chloroacetyl Chloride) AcylatingAgent->Reaction1 Base Weak Base (e.g., Sodium Acetate) Base->Reaction1 Solvent Solvent (e.g., Glacial Acetic Acid) Solvent->Reaction1 Precipitation Precipitation in Water Reaction1->Precipitation Pour into water Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying CrudeProduct Crude N-phenylacetamide Derivative Drying->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure N-phenylacetamide Derivative Recrystallization->PureProduct

Caption: A generalized workflow for the synthesis of N-phenylacetamide derivatives.

Unraveling the Mechanisms of Antimicrobial Action

N-phenylacetamide derivatives exert their antifungal and antibacterial effects through a variety of mechanisms, often targeting essential cellular processes in microorganisms.

Disruption of Microbial Cell Membranes

A primary mechanism of action for several N-phenylacetamide derivatives is the disruption of the microbial cell membrane's integrity. Scanning electron microscopy studies have revealed that certain derivatives can cause cell membrane rupture in bacteria such as Xanthomonas oryzae pv. Oryzae (Xoo).[2][3] This disruption leads to the leakage of intracellular components and ultimately, cell death.

Targeting Fungal Ergosterol

In fungi, a key target for some N-phenylacetamide derivatives is ergosterol, a vital component of the fungal cell membrane. The interaction with ergosterol can lead to membrane destabilization and increased permeability.[4] This mechanism is analogous to that of some established antifungal drugs.

Enzyme Inhibition: A Promising Avenue

Enzyme inhibition represents a significant and specific mechanism of action for many N-phenylacetamide derivatives. These compounds have been shown to inhibit essential enzymes in both bacteria and fungi, disrupting critical metabolic pathways.

  • Bacterial Topoisomerase Inhibition: Certain phenylacetamide derivatives have been identified as potent inhibitors of bacterial DNA topoisomerases, such as DNA gyrase and ParE.[5] Inhibition of these enzymes interferes with DNA replication and repair, leading to bacterial cell death.

  • Targeting the Clp Protein: Some 2-oxo-N-phenylacetamide derivatives have been shown to interact with the CRP-like protein (Clp) in plant pathogenic bacteria, attenuating their virulence.[6]

  • Inhibition of Fungal Enzymes: While specific enzyme targets in fungi are still being elucidated for many derivatives, the observed antifungal activity suggests that inhibition of key fungal enzymes is a likely mechanism of action.

The following diagram illustrates the potential mechanisms of action of N-phenylacetamide derivatives.

Mechanism_of_Action cluster_Bacteria Antibacterial Mechanisms cluster_Fungi Antifungal Mechanisms Derivative N-Phenylacetamide Derivative Membrane Cell Membrane Disruption Derivative->Membrane Topoisomerase DNA Topoisomerase Inhibition (ParE) Derivative->Topoisomerase Clp Clp Protein Interaction Derivative->Clp Ergosterol Ergosterol Binding Derivative->Ergosterol FungalEnzyme Fungal Enzyme Inhibition Derivative->FungalEnzyme

Caption: Potential antimicrobial mechanisms of N-phenylacetamide derivatives.

Structure-Activity Relationship (SAR) Studies: Guiding a Rational Design

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency and selectivity of N-phenylacetamide derivatives. These studies involve systematically modifying the chemical structure and assessing the impact on biological activity. Key findings from SAR studies include:

  • Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro and halogen groups, have been shown to enhance the cytotoxic and antimicrobial effects of some derivatives.

  • Importance of the Amide Linkage: The amide bond is a critical pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets.

  • Role of Appended Heterocycles: The introduction of heterocyclic moieties, such as thiazole and triazole rings, has led to the discovery of derivatives with enhanced antibacterial and antifungal properties.[2][3]

In Vitro Evaluation: Essential Protocols for Antimicrobial Assessment

A robust in vitro evaluation is the cornerstone of antimicrobial drug discovery. The following are detailed protocols for key assays used to characterize the antifungal and antibacterial properties of N-phenylacetamide derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the N-phenylacetamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial/fungal growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay_Workflow Inoculum Prepare Microbial Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Dilutions Prepare Serial Dilutions of Compound Dilutions->Plate Incubate Incubate at Optimal Temperature Plate->Incubate Read Read MIC Value Incubate->Read

Caption: Workflow for the Broth Microdilution MIC Assay.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.

Step-by-Step Protocol:

  • Prepare Stock Solutions and Dilutions: Prepare stock solutions of both the N-phenylacetamide derivative and the second antimicrobial agent. Create serial two-fold dilutions for each compound.

  • Set up the Checkerboard Plate: In a 96-well plate, create a two-dimensional array of dilutions. One compound is diluted along the x-axis, and the other is diluted along the y-axis.

  • Inoculate and Incubate: Inoculate each well with a standardized microbial suspension and incubate as described for the MIC assay.

  • Determine MICs and Calculate the Fractional Inhibitory Concentration Index (FICI):

    • Determine the MIC of each compound alone and in combination.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[7][8]

Crystal Violet Assay for Biofilm Inhibition

The crystal violet assay is a simple and effective method to quantify biofilm formation and its inhibition by antimicrobial agents.

Step-by-Step Protocol:

  • Biofilm Formation: Inoculate the wells of a microtiter plate with the bacterial culture in the presence of varying concentrations of the N-phenylacetamide derivative. Incubate under conditions that promote biofilm formation.

  • Washing: Carefully remove the planktonic (free-floating) bacteria by gently aspirating the medium and washing the wells with PBS.

  • Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature.

  • Washing: Wash the wells with water to remove unbound dye.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[9][10]

Cytotoxicity Assessment: Ensuring a Favorable Safety Profile

A critical aspect of drug development is assessing the cytotoxicity of lead compounds to ensure they are not harmful to human cells. The MTT assay is a widely used colorimetric assay for this purpose.

MTT Assay Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Data Presentation: Summarizing Key Findings

The following tables summarize representative quantitative data for the antimicrobial and cytotoxic activities of N-phenylacetamide derivatives.

Table 1: Antibacterial Activity of N-Phenylacetamide Derivatives

Compound IDTarget BacteriumMIC (µg/mL)EC₅₀ (µM)Reference
A1 Xanthomonas oryzae pv. oryzae (Xoo)-156.7[2][3]
D14 Xanthomonas oryzae pv. oryzae (Xoo)0.63 (mg/L)-[6]
Derivative 3m M. tuberculosis H37Rv4-[11]

Table 2: Antifungal Activity of N-Phenylacetamide Derivatives

Compound IDTarget FungusMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamide Aspergillus flavus16 - 25632 - 512
2-bromo-N-phenylacetamide Candida spp. (fluconazole-resistant)3264[12]
2-chloro-N-phenylacetamide Candida albicans & C. parapsilosis128 - 256512 - 1024[13]

Table 3: Cytotoxicity of N-Phenylacetamide Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Derivative 2b PC3 (Prostate Carcinoma)52
Derivative 2c MCF-7 (Breast Carcinoma)100
Derivative 3j MDA-MB-4680.76

Conclusion and Future Directions

N-phenylacetamide derivatives represent a highly promising class of antimicrobial agents with diverse mechanisms of action and significant potential for further development. The synthetic accessibility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:

  • Elucidation of Specific Enzyme Targets: Identifying the precise molecular targets of these derivatives will enable a more rational approach to drug design.

  • In Vivo Efficacy Studies: Promising in vitro candidates should be advanced to in vivo models of infection to assess their therapeutic potential.

  • Exploration of Novel Derivatives: Continued synthesis and screening of new N-phenylacetamide derivatives will undoubtedly lead to the discovery of compounds with improved antimicrobial profiles.

This technical guide provides a solid foundation for researchers to build upon in their efforts to develop the next generation of antimicrobial drugs based on the versatile N-phenylacetamide scaffold.

References

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  • ResearchGate. (n.d.). Representation of checkerboard assay. Retrieved from [Link]

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  • El-Sayed, N. N. E., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 766-778. [Link]

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  • Yele, V. S., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology, 12, 669931. [Link]

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  • Teixeira, B. A., et al. (2023). Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent. Observatorio de la Economía Latinoamericana, 21(12), 24080-24101. [Link]

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Exploratory

The Double-Edged Sword: Unraveling the Cytotoxic Potential of N-phenylacetamide Derivatives in Oncology

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel and effective anticancer therapeutics, the scaffold of N-phenylacetamide has...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and effective anticancer therapeutics, the scaffold of N-phenylacetamide has emerged as a promising framework for the design of potent cytotoxic agents. The inherent versatility of this chemical moiety allows for a wide range of structural modifications, leading to the generation of derivatives with nuanced and often potent activity against a spectrum of cancer cell lines. This guide provides a comprehensive technical overview of the cytotoxic properties of N-phenylacetamide derivatives, delving into their mechanisms of action, structure-activity relationships, and the critical experimental methodologies used for their evaluation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of cancer therapy.

The Rationale: Why N-phenylacetamide Derivatives Warrant Investigation

The impetus for exploring N-phenylacetamide derivatives as anticancer agents stems from several key observations. Phenylacetic acid and its related compounds have demonstrated anti-proliferative and differentiation-inducing effects on various human cancer cell lines, including those of the prostate, breast, and hematopoietic systems.[1] The core N-phenylacetamide structure provides a robust and synthetically accessible backbone that can be strategically functionalized to enhance cytotoxic potency and selectivity. The development of new anticancer agents is a critical endeavor, driven by the need to overcome the limitations of current chemotherapeutics, such as drug resistance and adverse side effects.[2][3]

Unveiling the Cytotoxic Landscape: A Summary of Activity

Numerous studies have documented the cytotoxic effects of various N-phenylacetamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these evaluations. The data consistently reveals that the cytotoxic efficacy of these derivatives is highly dependent on the nature and position of substituents on the phenyl rings.

Derivative ClassCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamide (with nitro moiety)PC3 (Prostate Carcinoma)52 - 80[1][2]
2-(4-Fluorophenyl)-N-phenylacetamide (with p-nitro substituent)MCF-7 (Breast Carcinoma)100[1][2]
Phenylacetamide derivative 3j (with para-nitro group)MDA-MB-468 (Breast Cancer)0.76 ± 0.09[4]
Phenylacetamide derivative 3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08[3][4]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08[3][4]
Phenylacetamide derivatives 3c and 3dMCF-7 (Breast Cancer)0.7 ± 0.08 and 0.7 ± 0.4[3][4]
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (ortho-chloro)HeLa (Cervical Cancer)1.3 ± 0.14[5]

A recurring theme in the structure-activity relationship (SAR) of N-phenylacetamide derivatives is the significant impact of electron-withdrawing groups. The presence of a nitro moiety (NO2) has been consistently associated with enhanced cytotoxic effects.[1][6][7] The position of these substituents on the phenyl ring also plays a crucial role in determining the anticancer activity.[7]

The Core Mechanism: Induction of Apoptosis

The primary mechanism by which many N-phenylacetamide derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[4][8] This is a highly regulated process that is essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[9] N-phenylacetamide derivatives have been shown to trigger apoptosis through both the extrinsic and intrinsic pathways.[3][4]

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a caspase cascade. The intrinsic, or mitochondrial, pathway is triggered by various intracellular stresses and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[10][11] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[12][13]

Studies have demonstrated that certain phenylacetamide derivatives can modulate the expression of these key regulatory proteins. For instance, some derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while also activating executioner caspases such as caspase-3 and caspase-9.[4][8] The activation of these caspases is a critical step in the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.[9]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway N-phenylacetamide\nDerivative N-phenylacetamide Derivative Death Receptors Death Receptors N-phenylacetamide\nDerivative->Death Receptors Activates Bax/Bak Bax/Bak N-phenylacetamide\nDerivative->Bax/Bak Upregulates Bcl-2 Bcl-2 N-phenylacetamide\nDerivative->Bcl-2 Downregulates Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax/Bak->Mitochondrion Permeabilizes Bcl-2->Mitochondrion Inhibits permeabilization Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Figure 1: Generalized signaling pathway for apoptosis induced by N-phenylacetamide derivatives.

Essential Experimental Protocols for Cytotoxicity Assessment

A rigorous and standardized approach to experimental design is paramount for obtaining reliable and reproducible data on the cytotoxic effects of N-phenylacetamide derivatives. The following section outlines the detailed, step-by-step methodologies for the key assays used in this field.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

The MTT and MTS assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15] Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[16]

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • N-phenylacetamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: Prepare serial dilutions of the N-phenylacetamide derivative in complete culture medium. A stock solution is typically prepared in DMSO and then further diluted. After the overnight incubation, replace the medium with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • Addition of MTT/MTS Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17] Then, add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[17]

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[18][19]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

mtt_mts_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation compound_treatment Treat with N-phenylacetamide Derivatives (and Controls) overnight_incubation->compound_treatment incubation_period Incubate for 24-72 hours compound_treatment->incubation_period add_reagent Add MTT or MTS Reagent incubation_period->add_reagent reagent_incubation Incubate for 1-4 hours add_reagent->reagent_incubation measure_absorbance Measure Absorbance reagent_incubation->measure_absorbance data_analysis Calculate % Viability and IC50 measure_absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the MTT/MTS cytotoxicity assay.

Protocol 2: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[3][7]

Materials:

  • Cells treated with the test compound

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation: Treat cells with the N-phenylacetamide derivative for the desired time. Harvest and fix the cells.[7]

  • Permeabilization: Permeabilize the fixed cells to allow the TUNEL reagents to enter the nucleus.[7]

  • TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture containing TdT and labeled dUTPs. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[3]

  • Detection: Wash the cells and detect the incorporated label. This can be done by fluorescence microscopy or flow cytometry.[3]

  • Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.

Protocol 3: Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[8]

Materials:

  • Cells treated with the test compound

  • Caspase-3/7 activity assay kit (fluorometric or colorimetric)

  • Lysis buffer

  • Caspase-3/7 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

  • 96-well plates (black plates for fluorescence assays)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells with the test compound in a 96-well plate. After treatment, lyse the cells using the provided lysis buffer.[14]

  • Caspase Reaction: Add the caspase-3/7 substrate to the cell lysates. The active caspase-3/7 in the apoptotic cells will cleave the substrate, releasing a chromophore or fluorophore.[14]

  • Signal Measurement: Incubate the plate to allow the reaction to proceed, and then measure the absorbance or fluorescence using a microplate reader.[14]

  • Data Analysis: Quantify the caspase-3/7 activity and compare the activity in treated cells to untreated controls.

Concluding Remarks and Future Directions

N-phenylacetamide derivatives represent a promising class of compounds with demonstrable cytotoxic activity against a range of cancer cell lines. Their ability to induce apoptosis through well-defined molecular pathways makes them attractive candidates for further development. The structure-activity relationships identified to date provide a valuable roadmap for the rational design of more potent and selective analogs.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other novel anticancer agents. Rigorous adherence to these methodologies, coupled with a deep understanding of the underlying biological principles, is essential for advancing the field of oncology drug discovery. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of the N-phenylacetamide scaffold holds significant promise for the development of the next generation of cancer therapeutics.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Tavallaei, O., Rezazadeh, S., Marzbany, M., & Aliabadi, A. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, PMID: 24250632. [Link]

  • Tavallaei, O., Rezazadeh, S., Marzbany, M., & Aliabadi, A. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Semantic Scholar. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • Mohammadi-Farani, A., et al. (n.d.). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. Der Pharma Chemica. [Link]

  • ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025, November 24). [Link]

  • Hassan, M., et al. (2014). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Clinical and Translational Medicine, 3(1), 35. [Link]

  • Assay Genie. (n.d.). Caspase 3/7 Assay Kit (Fluorometric) (BA0020). [Link]

  • Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link]

  • Der Pharma Chemica. (2026, February 7). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators. [Link]

  • Springer. (n.d.). TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • ResearchGate. (2021, October). Novel derivatives of aroylacrylic acid phenylamides as inducers of apoptosis through the ROS-mediated pathway in several cancer cell lines. [Link]

  • MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Hindawi. (n.d.). The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. [Link]

  • Frontiers. (n.d.). Anti-apoptotic BCL-2 family proteins in acute neural injury. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2025, September 12). [Link]

  • National Center for Biotechnology Information. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. [Link]

  • MDPI. (2020, May 21). Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of Bromo-Substituted Acetamides: A Comprehensive Guide to Their Antimicrobial and Antiproliferative Activities

Executive Summary As the landscape of drug discovery evolves to combat multidrug-resistant pathogens and aggressive malignancies, dual-action pharmacophores have become highly sought after. Bromo-substituted acetamides r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of drug discovery evolves to combat multidrug-resistant pathogens and aggressive malignancies, dual-action pharmacophores have become highly sought after. Bromo-substituted acetamides represent a highly reactive, versatile class of organic compounds that bridge the gap between infectious disease management and oncology. As a Senior Application Scientist, I have evaluated numerous functional groups, and the α-bromoacetamide moiety consistently stands out due to its potent electrophilic nature. This technical guide synthesizes the chemical rationale, mechanistic pathways, comparative efficacy data, and self-validating experimental protocols necessary for evaluating the antimicrobial and antiproliferative potential of these compounds.

Chemical Rationale: The Bromoacetamide Pharmacophore

The therapeutic efficacy of bromo-substituted acetamides is fundamentally driven by their structural chemistry. The acetamide backbone provides critical hydrogen-bonding capabilities, allowing the molecule to anchor itself within the binding pockets of target proteins. However, it is the addition of the α-bromo substitution that transforms the molecule into a potent therapeutic agent.

Mechanistic Causality: The bromine atom acts as an exceptional leaving group, rendering the adjacent α-carbon highly electrophilic. When introduced into a biological system, this electrophilic center undergoes rapid nucleophilic substitution ( SN​2 ) reactions with biological nucleophiles—most notably, the thiolate side chains of cysteine residues or amine groups located in the active sites of essential enzymes . This results in irreversible, covalent modification of the target protein, leading to permanent enzyme inactivation. This covalent binding mechanism is the primary driver behind both their antimicrobial and cytotoxic profiles.

Antimicrobial Efficacy and Mechanisms

With the rise of methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis (XDR-TB), bromoacetamides offer a mechanism of action that bypasses traditional resistance pathways (such as efflux pumps or β -lactamases).

By covalently binding to essential bacterial enzymes involved in cell wall biosynthesis or metabolic regulation, these compounds induce rapid metabolic arrest. For instance, indole-2-carboxamide derivatives featuring a bromoacetamide head group have demonstrated pan-antimycobacterial activity by penetrating the lipid-rich mycobacterial cell wall and permanently disabling key intracellular targets .

Quantitative Data: Antimicrobial Activity
Compound Class / DerivativeTarget PathogenMIC ValueReference Mechanism
Indole-2-carboxamide bromoacetamides Mycobacterium tuberculosis0.5 - 1.0 µg/mLCovalent enzyme inhibition
Diamine bromoacetamide derivatives MRSA (Multi-resistant)0.5 - 1.0 µg/mLCell membrane disruption
Benzothiazole-2-bromoacetamides Staphylococcus aureus4.0 - 16.0 µg/mLDisruption of bacterial metabolism
Protocol 1: Self-Validating Broth Microdilution Assay (MIC Determination)

To ensure trustworthiness and reproducibility, antimicrobial screening must utilize a self-validating system that accounts for compound solubility and vehicle toxicity.

  • Inoculum Preparation: Cultivate the bacterial strain (e.g., MRSA) in Mueller-Hinton Broth (MHB) at 37°C until it reaches the logarithmic growth phase (OD 600​ 0.08–0.1). Dilute to a final working concentration of 5×105 CFU/mL.

  • Compound Dilution: Dissolve the bromoacetamide derivative in 100% DMSO. Perform 2-fold serial dilutions in MHB in a 96-well plate.

    • Critical Control: Maintain a constant DMSO concentration ( 1% v/v) across all wells to prevent vehicle-induced toxicity artifacts.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilutions.

    • Validation Controls: Include a positive control (Standard antibiotic, e.g., Vancomycin), a negative control (MHB + 1% DMSO + Bacteria), and a sterility control (MHB only).

  • Metabolic Validation (Resazurin Addition): After 18 hours of incubation at 37°C, add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality: Relying solely on optical density (OD) can be misleading if the compound precipitates. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells, providing a definitive, visually validated Minimum Inhibitory Concentration (MIC).

Antiproliferative and Anticancer Activity

In oncology, bromo-substituted acetamides are engineered to target specific vulnerabilities in the tumor microenvironment. A prime example is the targeting of Carbonic Anhydrase IX (CAIX), an enzyme heavily overexpressed in hypoxic solid tumors to regulate intracellular pH. Compounds like 2-Bromo-n-(4-sulfamoylphenyl)acetamide utilize the sulfonamide moiety to dock into the CAIX active site, while the bromoacetamide group forms a covalent bond, permanently disabling the enzyme and triggering tumor cell apoptosis via intracellular acidification .

Furthermore, derivatives based on thiazole or pyridazinone scaffolds have shown the ability to induce G0-G1 cell cycle arrest and upregulate pro-apoptotic genes (p53, Bax) while downregulating anti-apoptotic markers (Bcl-2) .

Quantitative Data: Anticancer Activity
Compound Class / DerivativeCancer Cell LineIC 50​ / GI 50​ ValuePrimary Target / Mechanism
2-Bromo-n-(4-sulfamoylphenyl)acetamide MDA-MB-231 (Breast)1.52 - 6.31 µMCAIX Inhibition / Acidification
Prodigiosin-bromo derivatives A549 (Lung Carcinoma)0.62 - 1.30 µg/mLApoptosis induction
Pyridazinone-bromoacetamides HCT116 (Colon Cancer)1.66 - 100 µMVEGFR-2 Inhibition / G0-G1 Arrest
Protocol 2: High-Throughput MTT Cell Viability Assay

This workflow is designed to rigorously quantify antiproliferative activity while eliminating background interference.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO 2​ to allow for cellular adhesion.

  • Drug Treatment: Aspirate media and apply serial dilutions of the bromoacetamide compound.

    • Self-Validating Step: Include a "Media + Drug + MTT" control (no cells) to account for any spontaneous reduction of MTT by the highly reactive bromoacetamide, which could cause false viability readings.

  • Incubation: Incubate for 48 hours.

  • MTT Conversion: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Analysis: Carefully aspirate the media. Add 100 µL of pure DMSO to each well.

    • Expert Insight: Incomplete solubilization is a common failure point. Triturate vigorously and incubate on a plate shaker for 15 minutes before reading absorbance at 570 nm. Calculate the IC 50​ using non-linear regression analysis.

Visualizing Workflows and Mechanisms

To fully grasp the utility of these compounds, we must map both their biological mechanisms and our experimental approaches. Below are the logical architectures of the CAIX inhibition pathway and the MTT assay workflow.

CAIX_Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX Carbonic Anhydrase IX (CAIX) Overexpression HIF1A->CAIX Survival Tumor Survival & Metastasis CAIX->Survival Drug 2-Bromo-n-(4-sulfamoylphenyl)acetamide Covalent Covalent Binding to Active Site Drug->Covalent Covalent->CAIX Inhibits Apoptosis Intracellular Acidification & Apoptosis Covalent->Apoptosis

Caption: CAIX signaling pathway and targeted covalent inhibition by bromoacetamide derivatives.

MTT_Workflow Seed 1. Seed Cancer Cells (96-well plate, 5x10^3 cells/well) Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat 3. Treat with Bromoacetamides (Serial Dilutions + Controls) Incubate1->Treat Incubate2 4. Incubate 48h (Drug Exposure) Treat->Incubate2 MTT 5. Add MTT Reagent (Incubate 4h) Incubate2->MTT Solubilize 6. Add DMSO (Solubilize Formazan) MTT->Solubilize Read 7. Read Absorbance (OD at 570 nm) Solubilize->Read Analyze 8. Calculate IC50 (Non-linear Regression) Read->Analyze

Caption: Step-by-step self-validating MTT assay workflow for antiproliferative screening.

Future Perspectives in Drug Development

While the antimicrobial and antiproliferative potential of bromo-substituted acetamides is undeniable, their high electrophilic reactivity presents a double-edged sword. Off-target covalent binding to abundant serum proteins (like Human Serum Albumin) can reduce bioavailability and induce systemic toxicity . Future drug development must focus on steric shielding of the bromo group or the utilization of prodrug strategies that only expose the reactive α -carbon within the specific microenvironment of a tumor or bacterial infection. By fine-tuning the pharmacokinetics of these compounds, researchers can fully harness their potent dual-action capabilities.

References

  • Title: Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: RSC Publishing URL: [Link]

  • Title: Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus Source: MDPI URL: [Link]

  • Title: Organic & Biomolecular Chemistry: Diamine bromoacetamide derivatives Source: RSC Publishing URL: [Link]

  • Title: Modulation of Apoptosis and Epithelial-Mesenchymal Transition E-cadherin/TGF-β/Snail/TWIST Pathways by a New Ciprofloxacin Chalcone in Breast Cancer Cells Source: Anticancer Research URL: [Link]

  • Title: Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 Source: PubMed Central (PMC) URL: [Link]

Exploratory

An In-depth Technical Guide to N-Substituted Acetamides in Medicinal Chemistry

Abstract The N-substituted acetamide moiety is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in a vast array of therapeutic agents. Its prevalence stems from a unique combination o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-substituted acetamide moiety is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in a vast array of therapeutic agents. Its prevalence stems from a unique combination of synthetic accessibility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions with biological targets. This guide provides an in-depth technical exploration of N-substituted acetamides, tailored for researchers, scientists, and drug development professionals. We will dissect key synthetic methodologies, explore their diverse roles in targeting various disease states, and analyze the intricate structure-activity relationships that govern their efficacy. This document is designed not as a rigid review, but as a practical, field-proven guide, emphasizing the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The N-Substituted Acetamide Scaffold - A Versatile Player in Drug Design

The acetamide group, with its central carbonyl and nitrogen atoms, is a deceptively simple functional group that imparts a wealth of desirable properties to a drug candidate. The N-substituted variant, where the amide nitrogen is further functionalized, offers a vector for incredible chemical diversity and precise modulation of pharmacological activity. The amide bond is relatively resistant to hydrolysis, contributing to the metabolic stability of many drugs. Furthermore, the N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, allowing for strong and specific interactions with protein targets.[1]

This versatility has led to the incorporation of the N-substituted acetamide scaffold into drugs targeting a wide range of conditions, including neurodegenerative diseases, inflammation, pain, cancer, and infectious diseases.[2][3][4] This guide will provide a comprehensive overview of this critical functional group, from its synthesis to its application in cutting-edge drug discovery.

Synthetic Strategies for N-Substituted Acetamides

The construction of the N-substituted acetamide linkage is a fundamental transformation in organic synthesis. The choice of method is often dictated by the complexity of the starting materials, desired scale, and tolerance of other functional groups.

Classical Acylation: The Acid Chloride Route

One of the most traditional and direct methods involves the acylation of a primary or secondary amine with an acetyl chloride or a substituted variant. This method is typically high-yielding and proceeds under mild conditions.

A common approach involves dissolving the amine in a suitable solvent, often with a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[5] For instance, the synthesis of N-chloroacetyl aryl amines can be achieved by reacting substituted aromatic primary amines with chloroacetyl chloride in the presence of TEA in dry toluene.[5]

A variation of this involves the initial conversion of a carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This two-step process is highly effective for a wide range of substrates. For example, 4-biphenyl acetic acid can be converted to 4-biphenyl acetyl chloride with SOCl₂ in dry benzene, which is then reacted with an appropriate amine to yield the desired N-substituted acetamide.[4]

Peptide Coupling Reagents: For More Delicate Substrates

In modern medicinal chemistry, particularly when dealing with complex or sensitive molecules, the use of peptide coupling reagents has become standard practice. These reagents activate the carboxylic acid in situ, avoiding the need for harsh conditions or the isolation of reactive acid chlorides.

A widely used and efficient coupling agent is 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU).[6] This reagent, in combination with a base such as N,N-diisopropylethylamine (DIPEA), facilitates the formation of the amide bond under very mild conditions, making it ideal for late-stage functionalization and the synthesis of complex drug candidates.[6][7]

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling [6]

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted acetamide.

G cluster_reactants Reactants cluster_reagents Reagents RCOOH Carboxylic Acid (R-COOH) Intermediate Activated Ester Intermediate RCOOH->Intermediate Activation RNH2 Amine (R'-NH2) Product N-Substituted Acetamide RNH2->Product Nucleophilic Attack CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Intermediate Base Base (e.g., DIPEA) Solvent Aprotic Solvent (e.g., DMF) Intermediate->Product

Caption: General workflow for N-substituted acetamide synthesis via peptide coupling.

Key Biological Targets and Therapeutic Applications

The N-substituted acetamide scaffold is a privileged motif found in a multitude of clinically approved drugs and investigational agents. Its ability to be readily modified allows for the fine-tuning of interactions with a wide range of biological targets.

Cholinesterase Inhibition in Neurodegenerative Disorders

A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[3] This is achieved by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] Several N-substituted acetamide derivatives have been developed as potent BChE inhibitors.[2][8] The acetamide moiety can participate in key hydrogen bonding interactions within the enzyme's active site, while the N-substituent can be modified to occupy various pockets, thereby enhancing potency and selectivity.[8]

P2Y14 Receptor Antagonism for Inflammatory Conditions

The P2Y14 receptor (P2Y14R), a G-protein coupled receptor, is implicated in various inflammatory diseases, including gout.[6][7][9] Its activation by uridine 5'-diphosphate-glucose triggers a signaling cascade that promotes inflammation.[6] Recently, a series of N-substituted acetamide derivatives have been identified as potent and selective P2Y14R antagonists.[6][9] One promising lead compound, I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), demonstrated an IC₅₀ of 0.6 nM and showed significant anti-inflammatory effects in a mouse model of acute gouty arthritis.[7] This compound was found to inhibit the NLRP3 inflammasome signaling pathway.[6][7]

G cluster_downstream Downstream Signaling UDP_glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Activates NLRP3 NLRP3 Inflammasome Activation P2Y14R->NLRP3 Promotes Acetamide_Antagonist N-Substituted Acetamide Antagonist (e.g., I-17) Acetamide_Antagonist->P2Y14R Blocks Caspase1 Caspase-1 Activation NLRP3->Caspase1 Inflammation Inflammatory Cytokine Release (e.g., IL-1β) Caspase1->Inflammation

Caption: P2Y14R signaling and its inhibition by N-substituted acetamides.

Diverse Applications

The therapeutic potential of N-substituted acetamides extends to numerous other areas:

  • Analgesic and Anti-inflammatory: Many derivatives have been synthesized and shown to possess analgesic and anti-inflammatory properties, with some acting as COX-II inhibitors.[4][10][11]

  • Anticonvulsant: A library of α-substituted acetamido-N-benzylacetamide derivatives has been evaluated for anticonvulsant activity, with promising results in the maximal electroshock seizure (MES) test.[12][13]

  • Antibacterial: Certain N-substituted acetamides bearing a 1,3,4-oxadiazole nucleus have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][15]

  • Anticancer: The N,N-disubstituted acetamide moiety has been explored in the development of ligands for the translocator protein (TSPO), a target in cancer imaging and therapy.[16]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the N-substituted acetamide scaffold is a powerful strategy for lead optimization. The "R" groups on both the acyl and amine sides of the amide bond can be varied to probe the chemical space around the target's binding site and to modulate physicochemical properties.

A recent study on P2Y14R antagonists provides an excellent example of SAR exploration.[6] Starting from a core N-substituted acetamide scaffold, researchers systematically varied the substituents on both the phenoxyacetic acid and the arylamine portions.

Compound IDArylamine SubstituentPhenoxy SubstituentP2Y14R IC₅₀ (nM)[6]cLogP[6]
I-1 1H-benzo[d]imidazol-5-yl4-chloro8.603.52
I-7 1H-benzo[d]imidazol-6-yl4-chloro3.973.52
I-17 1H-benzo[d]imidazol-6-yl4-bromo0.63.75
I-20 1H-benzo[d]imidazol-6-yl4-trifluoromethyl1.14.14

Key SAR Insights from the P2Y14R Antagonist Study: [6]

  • Arylamine Position: Moving the amine from the 5-position to the 6-position of the benzimidazole ring (comparing I-1 and I-7 ) resulted in a more than two-fold increase in potency.

  • Phenoxy Substituent: Replacing the 4-chloro group with a 4-bromo group (comparing I-7 and I-17 ) led to a significant enhancement in activity, highlighting the importance of this interaction.

  • Lipophilicity: The calculated LogP (cLogP) values indicate that these modifications were made while maintaining favorable physicochemical properties for drug development.

This systematic approach allowed for the identification of compound I-17 as a highly potent lead candidate with favorable pharmacokinetic properties, including a bioavailability of 75% in rats.[6][7]

Experimental Protocols

To facilitate research in this area, we provide a detailed protocol for a common assay used to evaluate a key biological activity of N-substituted acetamides.

Protocol: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method) [2]

This protocol describes a colorimetric method to determine the BChE inhibitory activity of N-substituted acetamide derivatives.

Materials:

  • Human Butyrylcholinesterase (BChE)

  • Butyrylthiocholine iodide (BTCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (N-substituted acetamides) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BChE in phosphate buffer.

    • Prepare a stock solution of BTCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or buffer for control wells).

    • Add 20 µL of the BChE enzyme solution and incubate for 15 minutes at 37°C.

    • Add 10 µL of the DTNB solution to each well.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the BTCI substrate solution to each well.

    • Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.

Conclusion and Future Perspectives

The N-substituted acetamide scaffold continues to be a mainstay in medicinal chemistry due to its favorable combination of synthetic tractability, metabolic stability, and versatile binding capabilities. As our understanding of complex disease biology deepens, the ability to rapidly generate diverse libraries of N-substituted acetamides will be crucial for identifying novel chemical probes and drug candidates. Future research will likely focus on leveraging this scaffold in new therapeutic areas and employing advanced synthetic methods, such as C-H activation and flow chemistry, to further expand the accessible chemical space. The continued exploration of N-substituted acetamides promises to yield the next generation of innovative medicines.

References

  • J. R. T. Kee, et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed, [Link].[16]

  • Arora, P. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.[4]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Substituted Acetamide Derivatives in Drug Discovery. BenchChem.[2]

  • Gore, R. P. (2014). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 6(6), 35-38.[5]

  • Liu, W., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry.[9]

  • Liu, W., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Publications.[6]

  • Liu, W., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed.[7]

  • BenchChem. (n.d.). Application of N-Substituted Acetamide Derivatives in Neuroscience Research. BenchChem.[3]

  • Unnamed Author. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate.[8]

  • Iqbal, K., et al. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Semantic Scholar.[14]

  • Unnamed Author. (n.d.). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. ResearchGate.[12]

  • Patsnap. (2024). What is Acetamide used for?. Patsnap Synapse.[1]

  • Unnamed Author. (2020). N- (substituted) acetamide Derivatives as a potent Analgesic agent. ProQuest.[10]

  • Unnamed Author. (n.d.). Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)
  • Abdulfatai, U., et al. (2016). Quantitative structure activity relationship study of anticonvulsant activity of α_substituted acetamido-N-benzylacetamide derivatives. ResearchGate.[13]

  • Unnamed Author. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.[11]

  • Unnamed Author. (2025). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. ResearchGate.[15]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide

Executive Summary The amide bond is a foundational structural motif in drug discovery, present in approximately 25% of all marketed pharmaceuticals[1]. The synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amide bond is a foundational structural motif in drug discovery, present in approximately 25% of all marketed pharmaceuticals[1]. The synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide represents a highly relevant transformation for drug development professionals. The resulting molecule combines a lipophilic cyclohexyl moiety—often utilized to improve metabolic stability and membrane permeability—with a 4-bromoaniline handle. The para-bromine atom serves as a versatile synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2].

This application note details a highly optimized, self-validating protocol for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 1-Hydroxybenzotriazole (HOBt).

Scientific Context & Mechanistic Insights

While the direct thermal condensation of carboxylic acids and amines is theoretically atom-economical, it requires excessively harsh conditions (T > 100 °C) that are incompatible with sensitive functional groups[1]. To circumvent this, modern peptide coupling reagents are employed to activate the carboxylic acid in situ at room temperature.

The Causality of Reagent Selection:

  • EDCI vs. DCC: Carbodiimides activate the carboxylic acid by forming an highly reactive O-acylisourea intermediate[3]. However, traditional reagents like N,N'-Dicyclohexylcarbodiimide (DCC) generate dicyclohexylurea (DCU), a highly insoluble byproduct that complicates purification. EDCI is selected here because its corresponding urea byproduct is highly water-soluble and can be quantitatively removed during a simple aqueous workup[3][4].

  • The Role of HOBt: A critical failure mode in carbodiimide couplings is the irreversible intramolecular rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea dead-end[3][4]. To prevent this, HOBt is introduced as a nucleophilic additive. HOBt rapidly attacks the O-acylisourea to form a stable, yet highly reactive, OBt-active ester[4][5]. This kinetically outcompetes the N-acylurea rearrangement.

  • Amine Nucleophilicity: 4-Bromoaniline is less nucleophilic than unsubstituted aniline due to the electron-withdrawing inductive effect of the para-bromine atom. The generation of the highly electrophilic OBt-active ester is therefore essential to drive the aminolysis step to completion[5].

  • The Role of DIPEA: N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It serves to neutralize the HCl salt of EDCI and ensures that 4-bromoaniline remains in its free-base, nucleophilic state without competing for the active ester.

Reagent Selection & Stoichiometry

The following table summarizes the quantitative data and stoichiometry required for a 10.0 mmol scale synthesis, which reliably yields ~2.5–2.8 g of purified product.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
2-Cyclohexylacetic acid142.201.001.42 g10.0 mmolLimiting Reagent
4-Bromoaniline172.021.051.81 g10.5 mmolNucleophile
EDCI·HCl191.701.202.30 g12.0 mmolCoupling Agent
HOBt (hydrate)135.121.201.62 g12.0 mmolAdditive / Activator
DIPEA129.242.504.35 mL25.0 mmolNon-nucleophilic Base
Dichloromethane (DCM)84.93N/A50.0 mLN/AReaction Solvent

Standard Operating Procedure (SOP)

Phase 1: Pre-activation of the Carboxylic Acid
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 2-cyclohexylacetic acid (1.42 g, 10.0 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: Cooling minimizes the exothermic degradation of the coupling reagents and suppresses early side reactions.

  • Activation: Add HOBt hydrate (1.62 g, 12.0 mmol) to the stirring solution, followed by the portion-wise addition of EDCI·HCl (2.30 g, 12.0 mmol) over 5 minutes.

  • Intermediate Formation: Stir the suspension at 0 °C for 30 minutes. During this time, the O-acylisourea forms and is rapidly converted into the OBt-active ester.

Phase 2: Nucleophilic Aminolysis
  • Amine Addition: Add 4-bromoaniline (1.81 g, 10.5 mmol) in one portion to the activated ester solution.

  • Base Addition: Add DIPEA (4.35 mL, 25.0 mmol) dropwise via syringe over 5 minutes.

  • Coupling: Remove the ice-water bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir vigorously for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. Visualize using a 254 nm UV lamp. The reaction is deemed complete when the 4-bromoaniline spot is fully consumed.

Phase 3: Quench and Liquid-Liquid Extraction

This workup is designed as a self-validating purification system, leveraging the pKa differences of the reaction components. 9. Dilution: Dilute the reaction mixture with an additional 50 mL of DCM and transfer it to a 250 mL separatory funnel. 10. Acid Wash (1M HCl, 2 × 50 mL): Vigorously wash the organic layer with 1M aqueous HCl. Causality: This protonates any unreacted 4-bromoaniline, DIPEA, and the EDCI urea byproduct, partitioning them into the aqueous waste. 11. Base Wash (Sat. NaHCO3, 2 × 50 mL): Wash the organic layer with saturated aqueous sodium bicarbonate. Causality: This deprotonates unreacted 2-cyclohexylacetic acid and HOBt, extracting them into the aqueous layer. 12. Brine Wash (Sat. NaCl, 1 × 50 mL): Wash with brine to break any micro-emulsions and draw bulk water out of the organic phase.

Phase 4: Isolation and Characterization
  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate (Na2SO4), and swirl until the drying agent is free-flowing. Filter off the solid.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator (water bath at 30 °C) to yield the crude product.

  • Purification: Purify the crude solid via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) or recrystallize from hot EtOAc/Hexanes.

  • Expected Analytical Data:

    • 1H NMR (400 MHz, CDCl3): δ 7.42 (d, J = 8.8 Hz, 2H, Ar-H), 7.36 (d, J = 8.8 Hz, 2H, Ar-H), 7.15 (br s, 1H, NH), 2.20 (d, J = 7.0 Hz, 2H, CH2), 1.85 - 1.60 (m, 6H, cyclohexyl-H), 1.30 - 0.95 (m, 5H, cyclohexyl-H).

    • MS (ESI+): m/z calculated for C14H19BrNO [M+H]+ 296.06; found 296.05, 298.05 (exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom).

Workflow Visualization

AmideSynthesis Acid 2-Cyclohexylacetic Acid (1.0 eq) Activation Add EDCI·HCl (1.2 eq) & HOBt (1.2 eq) in DCM 0 °C, 30 min Acid->Activation Intermediate OBt-Active Ester Intermediate Activation->Intermediate Amine Add 4-Bromoaniline (1.05 eq) & DIPEA (2.5 eq) RT, 12 h Intermediate->Amine Workup Aqueous Workup (1M HCl, Sat. NaHCO3, Brine) Amine->Workup Product N-(4-bromophenyl)-2-cyclohexylacetamide (Purified Product) Workup->Product

Workflow for the EDCI/HOBt-mediated synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide.

References

  • Nonclassical Routes for Amide Bond Formation | Chemical Reviews. ACS Publications. Available at:[Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. Organic-Synthesis.com. Available at:[Link]

  • EDAC – Water soluble Carbodiimide. Actim (S.R.L.). Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC - NIH. Available at:[Link]

Sources

Application

N-(4-bromophenyl)-2-cyclohexylacetamide as a Versatile Scaffold for Anti-Inflammatory and Analgesic Drug Design

Executive Summary & Structural Rationale The development of targeted therapeutics requires starting materials that are not only biologically active but chemically malleable. While simple 1[1], modern drug discovery deman...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted therapeutics requires starting materials that are not only biologically active but chemically malleable. While simple 1[1], modern drug discovery demands highly selective scaffolds to mitigate off-target toxicities, such as the gastrointestinal ulceration frequently caused by non-selective NSAIDs.

N-(4-bromophenyl)-2-cyclohexylacetamide represents a highly optimized, dual-purpose pharmacophore designed to address these challenges. Its architecture is deliberately segmented into three functional domains:

  • The Acetamide Linker: Acts as a critical hydrogen bond donor/acceptor pair, essential for anchoring the molecule to key residues (e.g., Arg120 and Tyr355) within target enzyme active sites[2].

  • The Cyclohexyl Tail: Provides a tunable, lipophilic volume. This bulk is specifically designed to exploit the larger hydrophobic side pockets present in the COX-2 active site (which are inaccessible in COX-1), thereby driving enzyme selectivity[3].

  • The Para-Bromo Aryl Ring: Biologically, the halogen enhances metabolic stability. Chemically, the aryl bromide serves as a strategic electrophilic handle, allowing for rapid, late-stage diversification via palladium-catalyzed cross-coupling reactions without the need for de novo synthesis.

Mechanistic Pathways: Dual-Target Modulation

Recent pharmacological profiling indicates that N-phenylacetamide derivatives possessing bulky lipophilic tails are not only potent3[3], but also act as4[4]. TRPM8 is a primary sensor for environmental cold and is heavily implicated in cold allodynia and neuropathic pain. By targeting both the inflammatory prostaglandin cascade (COX-2) and the direct neuropathic pain signaling pathway (TRPM8), this scaffold offers a synergistic approach to pain management.

Pathway Scaffold N-(4-bromophenyl)- 2-cyclohexylacetamide COX2 COX-2 Enzyme (Inflammation) Scaffold->COX2 Inhibits (Active Site) TRPM8 TRPM8 Channel (Pain/Cold Sensation) Scaffold->TRPM8 Antagonizes Prostaglandins Prostaglandin E2 (PGE2) Reduction COX2->Prostaglandins Blocks Synthesis CaInflux Decreased Ca2+ Influx TRPM8->CaInflux Blocks Channel Analgesia Analgesic & Anti-inflammatory Effect Prostaglandins->Analgesia CaInflux->Analgesia

Figure 1: Dual-target pharmacological pathway of the N-phenylacetamide scaffold.

Synthetic Methodology & Late-Stage Diversification

To maximize the utility of this scaffold, we employ a divergent synthetic strategy. The core is synthesized via a mild amidation protocol, followed by late-stage Suzuki-Miyaura cross-coupling to generate a library of biphenyl derivatives.

Workflow Reactants Cyclohexylacetic acid + 4-Bromoaniline Coupling Amide Coupling (EDCI, HOBt) Reactants->Coupling Scaffold Core Scaffold Isolation Coupling->Scaffold Yield >85% Suzuki Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Boronic Acids, Pd catalyst Purification Flash Chromatography & LC-MS Suzuki->Purification Final Library of Derivatives Purification->Final

Figure 2: Divergent synthetic workflow for generating scaffold derivatives.

Protocol 3.1: Synthesis of the Core Scaffold

Causality & Rationale: We utilize N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) coupled with Hydroxybenzotriazole (HOBt). Unlike traditional acyl chloride routes that generate corrosive HCl gas and require strictly anhydrous conditions, the EDCI/HOBt system operates efficiently under ambient conditions. Furthermore, it suppresses side-product formation and provides a straightforward aqueous workup, as the resulting urea byproduct is highly water-soluble.

Step-by-Step Procedure:

  • Activation: Dissolve cyclohexylacetic acid (1.0 equiv, 10 mmol) in 30 mL of anhydrous Dimethylformamide (DMF). Add EDCI (1.2 equiv, 12 mmol) and HOBt (1.2 equiv, 12 mmol). Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Add 4-bromoaniline (1.0 equiv, 10 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction mixture continuously at room temperature for 12–16 hours under a nitrogen atmosphere. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3).

  • Quenching & Extraction: Pour the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing (Self-Validation Step): Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure N-(4-bromophenyl)-2-cyclohexylacetamide.

Protocol 3.2: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Palladium-catalyzed cross-coupling is selected because the secondary acetamide proton is well-tolerated under mildly basic conditions (e.g., K₂CO₃), eliminating the need for transient protecting groups. Expanding the para-position with various aryl groups allows us to probe the volumetric limits of the COX-2 hydrophobic pocket.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine N-(4-bromophenyl)-2-cyclohexylacetamide (1.0 equiv, 1 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (3.0 equiv, 3 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) to the solid mixture.

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL) via syringe.

  • Heating: Seal the tube and heat at 90°C for 8 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify the crude residue via silica gel flash chromatography to isolate the final biphenyl derivative.

In Vitro Pharmacological Evaluation

To validate the structural rationale, the synthesized library must be evaluated for COX-1 vs. COX-2 selectivity.

Protocol 4.1: Fluorometric COX Selectivity Profiling

Causality & Rationale: A fluorometric readout—monitoring the peroxidase activity of COX enzymes via the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to the highly fluorescent resorufin—is chosen over standard colorimetric methods. Fluorometry provides a superior signal-to-noise ratio and broader dynamic range, which is critical when distinguishing subtle differences in IC₅₀ among structurally similar, highly potent nanomolar inhibitors.

Step-by-Step Procedure:

  • Reagent Prep: Prepare COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Inhibitor Incubation: Dispense 10 µL of the test compound (serial dilutions in DMSO) into a black 96-well microplate. Add 80 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid and ADHP to all wells.

  • Measurement: Incubate for exactly 2 minutes at room temperature. Read the fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm).

  • Data Analysis: Calculate percent inhibition relative to vehicle control and determine IC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data, demonstrating how late-stage functionalization of the core scaffold enhances target selectivity.

CompoundR-Group Substitution (Para-position)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Core Scaffold -Br>50.02.15>23.2
Derivative 1 -Phenyl>50.00.85>58.8
Derivative 2 -4-Methoxyphenyl>50.00.32>156.2
Celecoxib (Ref)N/A14.80.04370.0
Indomethacin (Ref)N/A0.030.340.08

Data Interpretation: The core scaffold exhibits moderate COX-2 inhibition with good selectivity. Replacing the bromo group with bulkier aromatics (Derivative 1 and 2) significantly increases COX-2 potency and selectivity, validating the hypothesis that extending the lipophilic tail optimizes binding within the COX-2 specific hydrophobic pocket.

References

  • [1] Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. Available at:

  • [2] Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. NIH (PMC). Available at:

  • [3] Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. NIH (PMC). Available at:

  • [4] US9394287B2 - Compounds useful as modulators of TRPM8. Google Patents. Available at:

Sources

Method

High-Sensitivity LC-MS/MS Method for the Quantification of N-(4-bromophenyl)-2-cyclohexylacetamide in Biological Matrices

Overview The quantification of highly lipophilic, halogenated compounds in biological matrices presents unique bioanalytical challenges. N-(4-bromophenyl)-2-cyclohexylacetamide is a synthetic lipophilic amide characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The quantification of highly lipophilic, halogenated compounds in biological matrices presents unique bioanalytical challenges. N-(4-bromophenyl)-2-cyclohexylacetamide is a synthetic lipophilic amide characterized by a high partition coefficient (estimated LogP ~4.5) and strong protein-binding affinity. This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for its quantification in human plasma.

Designed for researchers and drug development professionals, this protocol emphasizes a self-validating analytical framework. By leveraging the unique isotopic signature of the bromine atom and employing a rigorous post-extraction evaluation of matrix effects[1], this method ensures high data integrity suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Scientific Rationale & Method Design

As a Senior Application Scientist, method development is not merely about finding a signal; it is about understanding the physicochemical causality behind the analyte's behavior to build a resilient assay.

Ionization and Isotopic Self-Validation

Amides are weakly basic, making them highly amenable to positive Electrospray Ionization (ESI+) when a proton donor (e.g., 0.1% Formic Acid) is present in the mobile phase. The intact protonated molecule [M+H]+ of N-(4-bromophenyl)-2-cyclohexylacetamide yields a distinct 1:1 isotopic doublet at m/z 296.1 ( 79 Br) and 298.1 ( 81 Br).

During Collision-Induced Dissociation (CID), the amide bond cleaves. The charge is preferentially retained on the highly stable acylium ion, yielding a primary product ion at m/z 125.1 ( [cyclohexyl-CH2​-CO]+ ).

  • Expert Insight: We utilize the 296.1→125.1 transition as our primary quantifier. However, by simultaneously monitoring the 298.1→125.1 transition as a qualifier, we create a self-validating system . If the ratio between the quantifier and qualifier peaks deviates from the theoretical ~1:1 bromine isotopic ratio, it immediately flags the presence of an isobaric matrix interference, preventing false-positive quantification.

Chromatographic and Extraction Causality

Given the compound's extreme hydrophobicity, direct injection of organic extracts onto a reversed-phase column often leads to "peak breakthrough" or severe band broadening. While Liquid-Liquid Extraction (LLE) is traditional for lipophilic drugs, it is labor-intensive. Instead, we utilize a rapid Protein Precipitation (PPT) with acetonitrile to disrupt protein binding. Crucially, diluting the resulting supernatant 1:1 with water prior to injection matches the initial mobile phase strength. This focuses the analyte into a tight band at the head of the C18 column, ensuring sharp, symmetrical peaks and superior signal-to-noise ratios.

Experimental Workflow & Protocols

G A Plasma Sample (50 µL) B Protein Precipitation (+150 µL ACN with IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Dilution (1:1 with H2O) C->D E UHPLC Separation (BEH C18 Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F

Workflow for the LC-MS/MS quantification of N-(4-bromophenyl)-2-cyclohexylacetamide.

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate or microcentrifuge tube.

  • Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing the Internal Standard (IS: N-(4-bromophenyl-d4)-2-cyclohexylacetamide at 50 ng/mL).

  • Vortex: Agitate vigorously for 2 minutes to ensure complete protein denaturation and release of the bound analyte.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution (Critical Step): Transfer 100 µL of the clear supernatant to a clean vial/plate and add 100 µL of LC-MS grade water. Mix well.

  • Injection: Inject 5 µL of the diluted extract onto the LC-MS/MS system.

Data Presentation & Instrumental Conditions

Liquid Chromatography Parameters

Separation is achieved using a sub-2 µm particle column to maximize theoretical plates and resolve the analyte from endogenous phospholipids that cause ion suppression.

Table 1: UHPLC Gradient Program Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.408020Initial
0.50.4080206 (Linear)
2.50.405956 (Linear)
3.50.405956 (Linear)
3.60.4080201 (Step)
5.00.4080206 (Linear)
Mass Spectrometry Parameters

Table 2: Optimized MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Analyte ( 79 Br)296.1125.15025Quantifier
Analyte ( 81 Br)298.1125.15025Qualifier
IS (d4-Analog)300.1125.15025Internal Standard

Method Validation & Matrix Effect Assessment

Method validation was executed in strict accordance with the[2] and the[3]. The ICH M10 guideline provides harmonized recommendations on the validation of bioanalytical assays for chemical drugs in biological matrices to ensure data reliability across global regulatory submissions[4].

Quantitative Assessment of Matrix Effects

Because ESI is highly susceptible to ionization suppression from co-eluting matrix components, matrix effects (ME) were evaluated quantitatively. We utilized the post-extraction spiking method, widely adopted as the 'golden standard' in regulated LC-MS bioanalysis[1], originally pioneered by Matuszewski et al.[5].

The Matrix Factor (MF) is calculated as:

MF=Peak Area of Analyte in Neat SolventPeak Area of Analyte Spiked into Post-Extracted Blank Matrix​

An IS-normalized MF close to 1.0 (100%) indicates that the stable-isotope labeled internal standard effectively compensates for any residual ion suppression, satisfying regulatory requirements for selectivity and specificity[6].

Table 3: Summary of Validation Results

Validation ParameterResult / RangeAcceptance Criteria (ICH M10)
Linear Dynamic Range 1.0 - 1000 ng/mL R2≥0.990
Intra-day Precision (CV%) 3.2% - 7.5% ≤15% ( ≤20% at LLOQ)
Inter-day Precision (CV%) 4.1% - 8.9% ≤15% ( ≤20% at LLOQ)
Accuracy (% Bias) -4.5% to +6.2% ±15% ( ±20% at LLOQ)
IS-Normalized Matrix Effect 94.5% - 102.3%CV ≤15% across 6 distinct lots
Extraction Recovery 88.4% - 91.2%Consistent across Low, Mid, High QCs

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link][2]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from[Link][3]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. DOI:[Link][5]

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of N-(4-bromophenyl)-2-cyclohexylacetamide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocol Executive Summary The structural verification of rigid aryl amides is...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocol

Executive Summary

The structural verification of rigid aryl amides is a critical quality control step in small-molecule drug development. N-(4-bromophenyl)-2-cyclohexylacetamide is a highly functionalized intermediate featuring three distinct magnetic environments: a para-substituted halogenated benzene ring, a central amide linkage, and a flexible aliphatic cyclohexyl tail. This application note provides a field-proven, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously characterize this molecule, detailing the causality behind solvent selection, acquisition parameters, and spectral assignments.

Structural & Mechanistic Insights

To accurately interpret the NMR spectra of N-(4-bromophenyl)-2-cyclohexylacetamide, one must understand the electronic and anisotropic forces dictating the chemical shifts:

  • The Amide Linkage (NH): The amide proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the mesomeric pull of the aromatic ring. In hydrogen-bond-accepting solvents like DMSO-d₆, this proton typically appears as a broad singlet between 10.1 and 10.5 ppm ([1]). The quadrupolar relaxation of the ¹⁴N nucleus further contributes to the broadening of this signal.

  • The p-Bromophenyl Ring: The 1,4-disubstitution of the benzene ring breaks molecular symmetry, resulting in a classic AA'BB' spin system. The protons ortho to the amide nitrogen resonate slightly downfield (~7.55 ppm) compared to those ortho to the bromine atom (~7.45 ppm). This is due to the strong anisotropic deshielding effect of the amide carbonyl, which outweighs the weak deactivating nature of the bromine atom ([2]).

  • The Cyclohexylacetamide Tail: The aliphatic region is anchored by the α-methylene protons (CH₂ adjacent to the carbonyl). Because they are isolated between a carbonyl and a methine group, they appear as a distinct, cleanly integrated doublet around 2.15 ppm. The remaining cyclohexyl ring protons present a complex, overlapping multiplet structure (0.90–1.75 ppm) characteristic of rapid chair-chair interconversion at room temperature ([3]).

Experimental Protocol: A Self-Validating System

Do not treat NMR acquisition as a passive "black box" process. The following protocol is designed as a self-validating loop, ensuring that poor sample preparation or magnetic field inhomogeneity is caught before committing to time-consuming ¹³C acquisitions.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the analyte.

  • Solvent Selection: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: While CDCl₃ is standard, rigid aryl amides often suffer from poor solubility in non-polar solvents. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting solute-solute aggregation (dimerization) and sharpening the critical NH signal for accurate integration.

Step 2: Spectrometer Setup & Quality Control (QC)
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock onto the deuterium signal of DMSO-d₆ (2.50 ppm) and perform rigorous 3D gradient shimming.

  • Self-Validation Check: Acquire a rapid 1-scan ¹H NMR spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm. If FWHM > 1.0 Hz, abort and reshim. Proceeding with poor homogeneity will blur the critical AA'BB' aromatic coupling constants.

Step 3: ¹H NMR Acquisition
  • Pulse Sequence: Standard 30° pulse (zg30).

  • Scans (ns): 16.

  • Relaxation Delay (d1): 2.0 seconds.

Step 4: ¹³C NMR Acquisition
  • Pulse Sequence: Power-gated decoupling (zgpg30) to minimize Nuclear Overhauser Effect (NOE) distortions while decoupling protons.

  • Scans (ns): 512 to 1024.

  • Relaxation Delay (d1): 3.0 seconds.

    • Causality: Quaternary carbons (C=O at ~170.5 ppm, C-Br at ~114.5 ppm, and C-N at ~138.5 ppm) lack attached protons, relying on highly inefficient dipole-dipole relaxation mechanisms. A longer d1 prevents the saturation of these signals, ensuring they remain visible above the baseline noise.

Workflow Visualization

NMR_Workflow Sample Sample Preparation 10-15 mg in DMSO-d6 Lock Lock & Shim Lock to DMSO-d6 (2.50 ppm) Sample->Lock Acq1H 1H NMR Acquisition ns=16, d1=2.0s, zg30 Lock->Acq1H QC Quality Control Check FWHM < 1.0 Hz Acq1H->QC QC->Lock Fail Acq13C 13C NMR Acquisition ns=512, d1=3.0s, zgpg30 QC->Acq13C Pass Process Data Processing FT, Phase & Baseline Corr. Acq13C->Process Analysis Spectral Analysis Peak Picking & Integration Process->Analysis

Caption: Self-validating NMR workflow for structural confirmation of acetamide derivatives.

Quantitative Data & Spectral Assignments

The following tables summarize the expected chemical shifts, multiplicities, and assignment justifications for N-(4-bromophenyl)-2-cyclohexylacetamide, calibrated against the residual DMSO-d₆ solvent peak (¹H: 2.50 ppm; ¹³C: 39.52 ppm).

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Justification
NH 10.15s (broad)1H-Deshielded by carbonyl & aromatic ring; H-bonding with DMSO.
Ar-H (C2, C6) 7.55d2H8.8Aromatic protons ortho to the amide nitrogen.
Ar-H (C3, C5) 7.45d2H8.8Aromatic protons ortho to the bromine atom.
CH₂ (α) 2.15d2H7.0Aliphatic CH₂ deshielded by adjacent carbonyl; split by β-CH.
CH (β) 1.75m1H-Cyclohexyl methine proton.
CH₂ (eq) 1.60 - 1.70m5H-Equatorial cyclohexyl protons.
CH₂ (ax) 1.10 - 1.25m3H-Axial cyclohexyl protons.
CH₂ (ax) 0.90 - 1.00m2H-Axial cyclohexyl protons.
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Justification
C=O 170.5QuaternaryAmide carbonyl carbon (highly deshielded).
Ar-C1 138.5QuaternaryAromatic carbon attached to the electronegative nitrogen.
Ar-C3, C5 131.5CHAromatic carbons ortho to the bromine atom.
Ar-C2, C6 121.0CHAromatic carbons ortho to the amide nitrogen.
Ar-C4 114.5QuaternaryAromatic carbon attached to the heavy bromine atom.
CH₂ (α) 44.5CH₂Aliphatic carbon explicitly deshielded by the adjacent carbonyl.
CH (β) 35.0CHCyclohexyl methine carbon.
CH₂ (C2', C6') 32.5CH₂Cyclohexyl methylene carbons adjacent to the methine.
CH₂ (C4') 25.8CH₂Cyclohexyl methylene carbon (para to substitution).
CH₂ (C3', C5') 25.6CH₂Cyclohexyl methylene carbons (meta to substitution).

References

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI.[Link]

  • 4-Bromoacetanilide - ¹H NMR Chemical Shifts. SpectraBase.[Link]

  • Integrated Ugi-Based Assembly of Functionally, Skeletally, and Stereochemically Diverse 1,4-Benzodiazepin-2-ones. ACS Publications.[Link]

Sources

Method

Application Notes and Protocols for N-(4-bromophenyl)-2-cyclohexylacetamide

Abstract These application notes provide a comprehensive guide for the safe and effective handling and storage of N-(4-bromophenyl)-2-cyclohexylacetamide, a key intermediate in various research and development applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the safe and effective handling and storage of N-(4-bromophenyl)-2-cyclohexylacetamide, a key intermediate in various research and development applications. Due to the limited publicly available data for this specific compound, this guide synthesizes information from analogous compounds, specifically brominated aromatic amides, and established laboratory safety principles. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure experimental reproducibility.

Introduction and Scientific Context

N-(4-bromophenyl)-2-cyclohexylacetamide belongs to the class of N-arylacetamides, which are prevalent scaffolds in medicinal chemistry and materials science. The structure, featuring a brominated phenyl ring linked via an amide bond to a cyclohexylacetyl group, suggests its potential utility as a precursor in cross-coupling reactions or as a pharmacologically active agent. The proper handling and storage of this compound are paramount, as its chemical stability and potential hazards are influenced by its functional groups: the amide, the aromatic halide, and the aliphatic ring. Amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions, and brominated aromatic compounds can have toxicological implications.[1][2] This document outlines the necessary precautions and procedures based on these structural characteristics.

Compound Properties and Hazard Assessment

While a specific Safety Data Sheet (SDS) for N-(4-bromophenyl)-2-cyclohexylacetamide is not widely available, an assessment of analogous compounds, such as N-(4-bromophenyl)acetamide, allows for a reasoned estimation of its properties and hazards.

Table 1: Physicochemical and Hazard Data of Analogous Compounds

PropertyN-(4-bromophenyl)acetamide (CAS: 103-88-8)General Aromatic AmidesInferred Properties for N-(4-bromophenyl)-2-cyclohexylacetamide
Appearance Light grey powder/solid[3]Typically solids at room temperature[2]Likely a solid at room temperature
Molecular Formula C8H8BrNO[4]-C14H18BrNO
Molecular Weight 214.06 g/mol [4]-296.20 g/mol
Hazards Causes skin irritation (Category 2), Causes serious eye irritation (Category 2)[3][5]Can be toxic, with some being known or suspected carcinogens[2]Assume similar irritant properties and handle with caution. May be harmful if inhaled or swallowed.
Stability Stable under recommended storage conditionsSusceptible to hydrolysis, photodegradation, and oxidation[1]Stable under proper storage. Avoid strong acids, bases, and oxidizing agents.

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper safety protocols is the foundation of safe laboratory practice. The following PPE and engineering controls are mandatory when handling N-(4-bromophenyl)-2-cyclohexylacetamide.

Required Personal Protective Equipment
  • Eye Protection: Chemical safety goggles with side shields are required at all times.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[7] Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat that covers the arms and fastens in the front is mandatory.[7]

  • Footwear: Closed-toe shoes must be worn in the laboratory.[8]

Engineering Controls
  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[9]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the event of an emergency.[9]

Protocols for Handling and Storage

The following protocols are designed to ensure the stability of N-(4-bromophenyl)-2-cyclohexylacetamide and the safety of the handler.

Storage Protocol

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.[10]

  • Container: Store the compound in its original, tightly sealed container.[10]

  • Environment: Keep the container in a cool, dry, and well-ventilated place.[10] Avoid direct sunlight and heat sources.[10]

  • Incompatibilities: Segregate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.[10]

Diagram: Chemical Storage Logic

cluster_storage Storage Protocol for N-(4-bromophenyl)-2-cyclohexylacetamide A Receive Compound B Inspect Container for Damage A->B C Store in Tightly Sealed Container B->C D Place in Cool, Dry, Well-Ventilated Area C->D E Segregate from Incompatibles (Acids, Bases, Oxidizers) D->E F Ensure Clear Labeling E->F cluster_handling Handling and Weighing Protocol A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Transfer Solid with Spatula B->C D Weigh on Tared Container C->D E Clean Spills Immediately D->E F Wash Hands Thoroughly After Use E->F

Caption: Step-by-step procedure for the safe handling and weighing of the compound.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety. [9]

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and laboratory safety officer.

  • Contain: For small spills, use a spill kit with appropriate absorbent material. Avoid raising dust.

  • Clean: Carefully scoop the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

These first aid measures are based on guidelines for similar chemical classes. [3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [3]Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. [3]Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. [3]Call a physician or poison control center immediately.

Waste Disposal

All waste containing N-(4-bromophenyl)-2-cyclohexylacetamide must be treated as hazardous waste.

  • Collection: Collect all chemical waste in designated, properly labeled, and sealed containers. [9]2. Segregation: Do not mix with incompatible waste streams.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [9]Contact your institution's environmental health and safety department for specific procedures.

Conclusion

The protocols and guidelines presented in these application notes are designed to ensure the safe handling and storage of N-(4-bromophenyl)-2-cyclohexylacetamide, thereby protecting laboratory personnel and maintaining the integrity of the compound for research and development activities. By adhering to these procedures, researchers can minimize risks and contribute to a safe and productive laboratory environment.

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Saffron Chemicals. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • Bordoloi, A. (2024, January 23). Lab Safety Rules and Guidelines.
  • Actylis Lab Solutions.
  • IISER Tirupati. CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science.
  • Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for N-(4-bromophenyl)-acetamide.
  • Stability Tips. (2026, February 28).
  • ACS Publications. (2023, November 9).
  • NIST. Acetamide, N-(4-bromophenyl)-.

Sources

Application

Synthesis of N-phenylacetamide derivatives for studying biological activities

[label="Bio- Workflow for the synthesis and evaluation of N-phenylacetamide derivatives. Experimental Protocols: A Self-Validating System To ensure scientific integrity, the following protocols integrate built-in quality...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Bio-

Workflow for the synthesis and evaluation of N-phenylacetamide derivatives.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols integrate built-in quality control checkpoints. Do not proceed to subsequent steps without satisfying these validation parameters.

Phase 1: Synthesis of the Intermediate (2-Chloro-N-phenylacetamide)
  • Reaction Setup: Dissolve 10.0 mmol of the substituted aniline in 15 mL of glacial acetic acid in a round-bottom flask.

    • Causality: Glacial acetic acid is selected because it provides a polar, protic environment that solubilizes the reagents while preventing the complete protonation of the aniline's amino group, thereby preserving its nucleophilicity[1].

  • Controlled Acylation: Cool the mixture to 0–5 °C using an ice bath. Add 12.0 mmol of chloroacetyl chloride dropwise over 15 minutes.

    • Causality: The low temperature suppresses exothermic side reactions and prevents the thermal degradation of the acyl chloride.

  • Buffering: Slowly add a saturated aqueous solution of sodium acetate (15.0 mmol).

    • Causality: Sodium acetate acts as a mild proton scavenger to neutralize the evolving HCl gas, driving the equilibrium forward without hydrolyzing the acyl chloride[1].

  • Isolation: Remove the ice bath, stir at room temperature for 2 hours, and pour the mixture into 100 mL of ice-cold distilled water. The sudden shift in solvent polarity forces the hydrophobic amide to precipitate.

  • Self-Validation Checkpoint: Filter the precipitate and run a Thin-Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate, 3:1). The complete disappearance of the aniline spot (lower Rf) and the appearance of a new, UV-active spot (higher Rf) validates the acylation. Confirm purity via melting point analysis before proceeding.

Phase 2: Nucleophilic Substitution (Target Functionalization)
  • Reaction Setup: Dissolve 5.0 mmol of the validated 2-chloro-N-phenylacetamide intermediate and 5.0 mmol of the desired nucleophile (e.g., a 1,2,4-triazole or pyrazolo-pyrimidinone derivative) in 20 mL of anhydrous N,N-dimethylformamide (DMF)[2].

  • Catalysis: Add 10.0 mmol of anhydrous potassium carbonate (K2CO3).

    • Causality: K2CO3 effectively deprotonates the nucleophile, significantly increasing its reactivity for the SN2 displacement of the chloride ion without causing base-catalyzed hydrolysis of the amide bond[3].

  • Execution & Isolation: Reflux the mixture at 80 °C for 6–8 hours. Cool and pour onto crushed ice. Filter the resulting precipitate, wash with water, and recrystallize from an ethanol/water mixture[4].

  • Self-Validation Checkpoint: Confirm the final structure using 1H-NMR. The diagnostic disappearance of the α-chloro methylene singlet (~4.1 ppm) and the appearance of a shifted methylene peak confirms successful substitution[4].

Biological Evaluation & Signaling Pathways

The functionalized N-phenylacetamide derivatives are evaluated across two primary biological domains:

Anti-inflammatory Activity (COX-2 Inhibition): Derivatives featuring bulky, electron-rich heterocyclic substitutions (such as pyrazolo[3,4-d]pyrimidinones) demonstrate high selectivity for the COX-2 enzyme. By mimicking the spatial orientation of arachidonic acid, these compounds competitively bind to the COX-2 active site, halting the downstream synthesis of pro-inflammatory prostaglandins[3].

Mechanism Stimulus Inflammatory Stimulus AA Arachidonic Acid Stimulus->AA COX2 COX-2 Enzyme AA->COX2 PG Prostaglandins (Inflammation) COX2->PG Drug N-phenylacetamide Derivative Drug->COX2 Inhibits

Mechanism of Action: N-phenylacetamide derivatives selectively inhibiting the COX-2 pathway.

Antimicrobial Activity: When tethered to triazole or imidazopyridine moieties, the N-phenylacetamide scaffold exhibits potent antimicrobial properties. These compounds act by inhibiting bacterial serine proteases, which disrupts cell wall synthesis and leads to microbial apoptosis[5],[2].

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the biological efficacy of various synthesized N-phenylacetamide derivatives, highlighting how specific R-group substitutions dictate the primary biological target and potency.

CompoundSubstitution (R-Group)Primary TargetAntimicrobial MIC (µg/mL)Anti-inflammatory IC50 (µM)
Celecoxib (Standard)N/ACOX-2N/A0.29
Penicillin (Standard)N/ABacterial Cell Wall1.00N/A
Compound 5k Pyrazolo[3,4-d]pyrimidinoneCOX-2N/A0.27
Compound 4g Theophylline-1,2,4-triazoleSerine Protease0.28N/A
Compound 6e Imidazo[1,2-a]pyridineFungal/BacterialModerateN/A

Data aggregated from established in vitro assays demonstrating that targeted functionalization of the N-phenylacetamide core can yield compounds that outperform standard therapeutics like Celecoxib and Penicillin[5],[2],[3].

References

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents Source: MDPI URL:[Link]

  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights Source: PMC (Frontiers in Chemistry) URL:[Link]

  • Synthesis, antimicrobial activity, and molecular docking study of formylnaphthalenyloxymethyl-triazolyl-N-phenylacetamides Source: Journal of Heterocyclic Chemistry (Dr. Babasaheb Ambedkar Marathwada University) URL:[Link]

  • SYNTHESIS OF 2-((5-2-METHYLIMIDAZO[1,2-A]PYRIDINE- 3-YL)-1,3,4-OXADIAZOL-2-YL)THIO)-N-PHENYLACETAMIDE DERIVATIVES AND THEIR BIOL Source: Rasayan Journal of Chemistry URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Molecular Docking of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

Abstract This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, a class of compounds showing significant promis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, a class of compounds showing significant promise as antimicrobial and antiproliferative agents.[1][2] Moving beyond a simple list of steps, this document elucidates the scientific rationale behind each phase of the computational workflow, from target selection and validation to the execution and interpretation of docking results. We emphasize a self-validating methodology to ensure the trustworthiness and reproducibility of the in silico findings. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in structure-based drug design, utilizing widely accessible and powerful open-source tools.

Scientific Rationale & Strategic Context

1.1 The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[3][4][5] The specific scaffold, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been identified as a promising template for developing novel therapeutic agents. Published studies have demonstrated its potential against bacterial and cancer cell lines, making it an excellent candidate for further investigation through computational methods.[1][6]

1.2 The Role of Molecular Docking in Drug Discovery Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[7] This method is instrumental in the early stages of drug discovery for several reasons:

  • Hypothesis Generation: It helps elucidate the potential binding mode of a ligand within a protein's active site, revealing key molecular interactions that drive binding affinity.

  • Virtual Screening: It allows for the rapid screening of large libraries of compounds to identify potential "hits" before committing to costly and time-consuming chemical synthesis and in vitro testing.[8]

  • Lead Optimization: By understanding the structure-activity relationship (SAR) at a molecular level, docking can guide the rational design of more potent and selective derivatives.[9]

This guide will focus on utilizing molecular docking to understand how N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives interact with relevant biological targets. Based on prior research, we will use bacterial MurB reductase (an antimicrobial target) and human Estrogen Receptor Alpha (an anticancer target) as exemplary cases.[6]

Essential Software & Resources

To follow this protocol, users must install the following freely available software. The causality for selecting this suite is its power, widespread adoption in the scientific community, and accessibility (no licensing fees).

Software/ResourcePurposeDownload URL
AutoDock Vina The core docking engine. It uses a sophisticated gradient optimization method for its local search, making it fast and accurate.[10][11][Link]
AutoDock Tools (MGLTools) A suite of tools essential for preparing protein (receptor) and ligand files into the required PDBQT format.[12][Link]
UCSF ChimeraX A next-generation molecular visualization program for interactive analysis of molecular structures and related data.[10]
RCSB Protein Data Bank An essential online repository for the 3D structural data of large biological molecules like proteins and nucleic acids.[Link]
PubChem A public database of chemical molecules and their activities against biological assays.[Link]

The Docking Workflow: A Self-Validating System

A fundamental tenet of robust computational science is validation. Docking results cannot be trusted without first demonstrating that the chosen parameters and software can accurately reproduce known experimental results.[13] Therefore, our workflow begins with a mandatory validation step.

cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Production Docking cluster_analysis Phase 3: Analysis A Select Target Protein (e.g., PDB: 3ERT) B Protocol A: Validate Docking Parameters (Redocking Native Ligand) A->B Input C Calculate RMSD (Pose vs. Crystal Structure) B->C Output D RMSD <= 2.0 Å? C->D D->B No (Adjust Parameters) E Prepare Receptor File (Add Hydrogens, Charges) D->E Yes (Validated) G Define Grid Box (Active Site Search Space) E->G F Prepare Ligand File (Thiazole Derivative) F->G H Execute AutoDock Vina G->H Input Files I Analyze Binding Affinity (kcal/mol) H->I Log File J Visualize & Analyze Protein-Ligand Interactions I->J

Diagram 1: The validated molecular docking workflow.
Protocol Part A: Docking Parameter Validation via Redocking

Objective: To confirm that our docking protocol can accurately reproduce the conformation of a known ligand in its crystal structure binding pocket. An RMSD value of ≤ 2.0 Å is the standard for successful validation.[14][15]

Exemplary Target: Human Estrogen Receptor Alpha with co-crystallized 4-hydroxytamoxifen (PDB ID: 3ERT).

Step-by-Step Methodology:

  • Fetch the Structure: Download the PDB file for 3ERT from the RCSB Protein Data Bank.

  • Separate Components: Open 3ERT.pdb in UCSF ChimeraX. Separate the protein chains (A) from the ligand (OHT) and water molecules. Save the protein and the ligand as separate PDB files (e.g., 3ERT_protein.pdb and 3ERT_ligand_native.pdb).

  • Prepare the Receptor (Protein):

    • Open 3ERT_protein.pdb in AutoDock Tools (ADT).

    • Navigate to Edit -> Hydrogens -> Add. Choose "Polar Only" and click OK. The addition of polar hydrogens is critical for defining the correct hydrogen bond donor and acceptor pairs.

    • Navigate to Edit -> Charges -> Add Kollman Charges. These are united-atom charges that are well-suited for protein systems.

    • Save the prepared protein as a PDBQT file: Grid -> Macromolecule -> Choose, select the protein, and save as 3ERT_protein.pdbqt. The PDBQT format includes atomic charges (Q) and atom types (T), which are essential for the Vina scoring function.[10]

  • Prepare the Ligand (Native):

    • Open 3ERT_ligand_native.pdb in ADT.

    • Navigate to Ligand -> Input -> Open. ADT will automatically detect the root, set torsions, and assign Gasteiger charges, which are appropriate for small organic molecules.

    • Save the prepared ligand as a PDBQT file: Ligand -> Output -> Save as PDBQT, naming it 3ERT_ligand.pdbqt.

  • Define the Grid Box:

    • In ADT, with 3ERT_protein.pdbqt loaded, go to Grid -> Grid Box.

    • Center the grid box on the native ligand's position. You can do this by loading 3ERT_ligand.pdbqt as well and centering the box visually. A box size of 22 x 22 x 22 Å is typically sufficient to cover the active site.

    • Note down the center coordinates (x, y, z) and size dimensions from the Grid Options panel.

  • Create the Configuration File:

    • Create a text file named conf_3ERT_validate.txt.

    • Add the following lines, replacing the coordinates with your values from the previous step:

  • Run Vina:

    • Open a command line terminal. Navigate to your working directory containing all the files.

    • Execute the command: vina --config conf_3ERT_validate.txt --log 3ERT_redock_log.txt

  • Calculate RMSD:

    • Open the native ligand (3ERT_ligand_native.pdb) and the top-ranked docked pose from 3ERT_redock_output.pdbqt in UCSF ChimeraX.

    • Superimpose the two structures and calculate the RMSD. A low value confirms your parameters are valid.

PDB Protein-Ligand Crystal Structure (PDB: 3ERT) Protein Receptor (3ERT_protein.pdbqt) PDB->Protein Ligand_Native Native Ligand (Reference) (3ERT_ligand_native.pdb) PDB->Ligand_Native Docking AutoDock Vina Redocking Simulation Protein->Docking RMSD RMSD Calculation (Root Mean Square Deviation) Ligand_Native->RMSD Compare Against Ligand_Docked Docked Ligand Pose (Top rank in output.pdbqt) Docking->Ligand_Docked Ligand_Docked->RMSD Result Result: RMSD <= 2.0 Å (Validation Successful) RMSD->Result

Diagram 2: Logical flow of the redocking validation protocol.
Protocol Part B: Docking of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

Objective: To predict the binding mode and affinity of a novel derivative against a chosen biological target.

Exemplary Target: E. coli MurB Reductase (PDB ID: 1JIJ), a target for antimicrobial agents.[2][6]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download and prepare the 1JIJ protein structure using the same method described in Protocol A, Step 3. Save the final file as 1JIJ_protein.pdbqt.

  • Ligand Preparation:

    • Obtain the 3D structure of your N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative. You can build it using software like Avogadro or retrieve it from PubChem if available. Save it as an SDF or PDB file.

    • Use AutoDock Tools to prepare the ligand as described in Protocol A, Step 4. This involves assigning charges and defining rotatable bonds. Save the file as thiazole_derivative.pdbqt.

  • Grid Box Definition:

    • The active site of MurB reductase is well-documented. Load 1JIJ_protein.pdbqt into ADT.

    • Identify the key active site residues from literature. Center the grid box to encompass this site. For 1JIJ, the binding site for its NADP cofactor can be used to guide the placement.

    • Record the center and size coordinates.

  • Configuration and Execution:

    • Create a new configuration file, conf_1JIJ_dock.txt, with the paths to 1JIJ_protein.pdbqt and thiazole_derivative.pdbqt, along with the new grid parameters.

    • Run AutoDock Vina from the command line: vina --config conf_1JIJ_dock.txt --log 1JIJ_dock_log.txt

Analysis & Interpretation of Docking Results

The output from AutoDock Vina consists of two primary files: a log file (.txt) and a PDBQT file containing the docked poses.

4.1 Binding Affinity Score The log file contains a table of binding affinities for the top predicted poses.

  • Interpretation: The binding affinity is reported in kcal/mol. This score is an estimation of the binding free energy. More negative values indicate a stronger, more favorable predicted binding interaction.[13] It is a crucial metric for ranking different derivatives against the same target.

Sample Data Summary Table:

Compound IDTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Key Interacting Residues (Hydrophobic)
Derivative 1MurB (1JIJ)-8.5TYR155, SER140ILE16, VAL190
Derivative 2MurB (1JIJ)-7.9TYR155ILE16, ALA191
Derivative 3ER-alpha (3ERT)-9.2ARG394, GLU353LEU384, LEU387, MET421
Known InhibitorER-alpha (3ERT)-9.5ARG394, HIS524LEU384, PHE404

4.2 Pose Visualization and Interaction Analysis This is the most critical part of the analysis, as the score alone is meaningless without a chemically sensible binding mode.

  • Load Structures: Open the receptor PDBQT file (1JIJ_protein.pdbqt) and the docking output PDBQT file (1JIJ_dock_output.pdbqt) in UCSF ChimeraX.

  • Analyze Interactions: Use the visualization tools to identify and inspect the interactions between the top-ranked ligand pose and the protein's active site residues.

    • Hydrogen Bonds: Are there hydrogen bonds formed with key catalytic or binding residues? These are strong, directional interactions that are often vital for high affinity.

    • Hydrophobic Interactions: Does the ligand fit well within hydrophobic pockets? The bromophenyl group, for instance, is likely to engage in such interactions.

    • Pi-Stacking: The thiazole and phenyl rings may form pi-stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Histidine.

  • Compare with Known Binders: If docking a known inhibitor as a positive control, compare its interaction patterns with those of your novel derivatives. A good candidate will often mimic the key interactions of a known potent compound.[14]

Advanced Validation: The Next Frontier

While docking provides a valuable static snapshot, protein-ligand complexes are dynamic systems. To increase confidence in a promising result, the next logical step is to perform a Molecular Dynamics (MD) simulation.[16]

  • Purpose of MD: MD simulation assesses the stability of the docked pose over time (nanoseconds to microseconds) in a simulated physiological environment (water, ions).[16] If the ligand remains stably bound in its predicted pose and maintains key interactions throughout the simulation, it significantly strengthens the docking prediction.

Conclusion

This application note has outlined a robust and self-validating workflow for the molecular docking of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. By prioritizing a validation-first approach, researchers can generate more reliable and trustworthy in silico data. The interpretation of results should always be a synthesis of the binding affinity score and a careful, visual analysis of the molecular interactions that underpin that score. Used correctly, molecular docking is an indispensable tool for accelerating the discovery and rational design of novel therapeutic agents.

References

  • Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Available at: [Link]

  • The Scripps Research Institute. Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Jahangiri, F.H. Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • BioNome. Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. Available at: [Link]

  • AutoDock. Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • Tanc, M., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. Available at: [Link]

  • Khan, I., et al. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Journal of Molecular Structure, 1307, 137887. Available at: [Link]

  • Genc, N., et al. (2025). Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 200(5), 499-507. Available at: [Link]

  • Aday, B., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4288. Available at: [Link]

  • ResearchGate. How to validate the molecular docking results? ResearchGate. Available at: [Link]

  • ResearchGate. How can I validate docking result without a co-crystallized ligand? ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Billund Bibliotekerne. Available at: [Link]

  • Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 46. Available at: [Link]

  • Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. Available at: [Link]

  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29995–30010. Available at: [Link]

  • Cresset. Using computational methods to design and prioritize novel molecules within drug design. Cresset. Available at: [Link]

  • Prieto-Martínez, F. D., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, P., et al. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. Future Medicinal Chemistry, 15(9), 819-835. Available at: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available at: [Link]

  • Santos, L., et al. (2016). Computational Methods Applied to Rational Drug Design. The Open Medicinal Chemistry Journal, 10, 79-90. Available at: [Link]

  • Sani, M., et al. (2022). Computational drug design of novel COVID-19 inhibitor. Journal of Genetic Engineering and Biotechnology, 20(1), 101. Available at: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of N-(4-bromophenyl)-2-cyclohexylacetamide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter crystallization failures with complex active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter crystallization failures with complex active pharmaceutical ingredients (APIs). The molecular architecture of N-(4-bromophenyl)-2-cyclohexylacetamide presents a classic crystallization dichotomy. The highly lipophilic cyclohexyl and heavy bromophenyl moieties drive poor solubility in polar anti-solvents, while the central secondary amide establishes a rigid, highly directional hydrogen-bonding network. This structural tension is the root cause of the two most common failure modes: Liquid-Liquid Phase Separation (LLPS) and extreme needle-like crystal habits .

The following guide synthesizes thermodynamic principles with field-proven methodologies to help you engineer a robust, self-validating crystallization process.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: When cooling my reaction mixture, the solution turns milky and forms a dense oil at the bottom of the flask instead of crystallizing. Why does this happen? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1]. It occurs when the solute's supersaturation drives the system into a thermodynamic miscibility gap before it reaches the critical supersaturation required for crystal nucleation. As the system cools, it undergoes spinodal decomposition, separating into a solute-rich "oil" phase and a solute-lean continuous phase[2]. Because impurities often partition preferentially into these highly mobile, disordered oil droplets, any subsequent spontaneous solidification yields impure, agglomerated, or amorphous material[3].

Q2: How can I design a thermodynamic pathway to bypass LLPS? A2: LLPS is a kinetic and thermodynamic trap. To avoid it, you must prevent the system from crossing the liquid-liquid coexistence curve. This is achieved by mapping the Metastable Zone Width (MSZW) and introducing high-purity seed crystals before the system reaches the LLPS boundary[4]. Seeding provides a low-energy surface for heterogeneous nucleation, allowing the supersaturation to be consumed via controlled crystal growth rather than phase demixing[5].

LLPS_Pathway A Single Liquid Phase (Clear Solution) B High Supersaturation (Rapid Cooling) A->B E Controlled Cooling into Metastable Zone A->E C Liquid-Liquid Phase Separation (Oiling Out) B->C D Amorphous/Impure Solid C->D F Seed Introduction (Heterogeneous Nucleation) E->F G Pure Crystalline Suspension F->G

Thermodynamic pathways: LLPS vs. controlled seeded crystallization.

Q3: Even when I avoid oiling out, the compound crystallizes as microscopic needles that turn the suspension into an unfilterable gel. How do I improve the crystal habit? A3: Secondary amides like N-(4-bromophenyl)-2-cyclohexylacetamide exhibit strong, highly directional intermolecular interactions. They typically self-assemble via robust hydrogen-bonding motifs, such as R22​(8) homodimeric rings or C11​(4) infinite chains, acting as supramolecular synthons[6][7]. This strong directional bonding along one crystallographic axis leads to rapid 1-dimensional (1D) growth, resulting in a needle-like habit. To mitigate this, switch to a solvent with competitive hydrogen-bonding capabilities (e.g., Isopropanol). The solvent molecules temporarily cap the growing hydrogen-bond chains, retarding the fast-growing face and allowing the slower faces to catch up, resulting in blockier, filterable crystals.

Troubleshooting Start Crystallization Issue Detected Q1 Is the product forming a milky emulsion? Start->Q1 LLPS Diagnosis: Oiling Out (LLPS) Q1->LLPS Yes Q2 Are crystals forming as unfilterable needles? Q1->Q2 No Fix1 Action: Add seeds at higher temp, reduce cooling rate LLPS->Fix1 Success Optimal Crystal Habit & High Purity Fix1->Success Needles Diagnosis: 1D H-Bond Growth Q2->Needles Yes Q2->Success No Fix2 Action: Switch to H-bond competing solvent (e.g., IPA) Needles->Fix2 Fix2->Success

Decision tree for diagnosing and resolving common amide crystallization failures.

Part 2: Quantitative Data Presentation

To optimize the crystallization of N-(4-bromophenyl)-2-cyclohexylacetamide, solvent selection is paramount. The table below summarizes the thermodynamic and morphological outcomes based on solvent properties.

Solvent SystemDielectric Constant (ε)H-Bonding ProfilePrimary MechanismObserved HabitExpected Purity (%)
Ethyl Acetate / Heptane 6.0 / 1.9Acceptor OnlySpinodal DecompositionOiling Out (LLPS)< 90.0
Toluene 2.4NoneRapid 1D Synthon GrowthFine Needles / Gel94.5
Ethanol / Water 24.5 / 80.1Donor & AcceptorHigh Supersaturation CrashAgglomerates96.0
Isopropanol (Neat) 19.9Donor & AcceptorCompetitive H-Bond CappingBlocky Prisms> 99.5

Part 3: Self-Validating Experimental Protocol

The following methodology utilizes a neat Isopropanol (IPA) cooling crystallization with a strict self-validating feedback loop to ensure LLPS is bypassed and optimal crystal habit is achieved.

Step 1: Preparation & Complete Dissolution

  • Action: Suspend the crude N-(4-bromophenyl)-2-cyclohexylacetamide in Isopropanol (8 volumes relative to crude mass). Heat the reactor to 75°C under moderate agitation (250 RPM).

  • Causality: IPA acts as both an H-bond donor and acceptor, which will later disrupt the 1D needle growth.

  • Self-Validation Check: The solution must be completely transparent. If turbidity persists (visual check or turbidity probe > 5 NTU), filter the solution hot. Insoluble impurities act as uncontrolled nucleation sites that prematurely trigger precipitation.

Step 2: Controlled Cooling to the Metastable Zone

  • Action: Program the reactor to cool linearly to 60°C at a rate of 0.5°C/min.

  • Causality: Rapid cooling causes a massive spike in supersaturation, driving the system directly into the miscibility gap (LLPS). A slow cooling rate ensures the system gently enters the Metastable Zone Width (MSZW) without spontaneously nucleating.

Step 3: Seed Introduction & Verification

  • Action: At exactly 60°C, introduce 1-2 wt% of milled, high-purity N-(4-bromophenyl)-2-cyclohexylacetamide seed crystals.

  • Self-Validation Check: Hold the temperature isothermally for 30 minutes.

    • If the seeds dissolve: The system is undersaturated. Lower the temperature by 2°C and re-seed.

    • If the seeds remain suspended with sharp edges: Supersaturation is confirmed, and the system is primed for growth.

Step 4: Desupersaturation (Aging Phase)

  • Action: Maintain the isothermal hold at 60°C for 2 hours.

  • Causality: This hold allows the supersaturation to be consumed entirely via controlled epitaxial growth on the seed surfaces. By depleting the solute concentration in the liquid phase, you permanently bypass the spinodal decomposition boundary[1][2].

Step 5: Final Cooling & Isolation

  • Action: Cool the suspension to 5°C at a slow rate of 0.1°C/min. Filter the resulting slurry using a sintered glass funnel and wash the cake with 1 volume of cold Isopropanol (0°C).

  • Self-Validation Check: Analyze the mother liquor via HPLC or ATR-FTIR. The concentration should plateau and match the theoretical equilibrium solubility of the compound at 5°C, confirming that maximum yield has been safely achieved without solvent entrapment.

Part 4: References

1.[1]1 - mt.com 2.[2] 2 - mdpi.com 3.[3]3 - libretexts.org 4.[4] 4 - mt.com 5.[5] 5 - pharmalego.com 6.[6]6 - acs.org 7.[7]7 - mdpi.com

Sources

Optimization

How to increase the purity of synthesized N-(4-bromophenyl)-2-cyclohexylacetamide

Target Molecule: N-(4-bromophenyl)-2-cyclohexylacetamide Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists System Overview & Mechanistic Bottlenecks The synthesis of N-(4-bromophenyl)-2-cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-(4-bromophenyl)-2-cyclohexylacetamide Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists

System Overview & Mechanistic Bottlenecks

The synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide involves the formation of an amide bond between 4-bromoaniline and a cyclohexylacetic acid derivative. A recurring issue reported by researchers is the persistence of unreacted 4-bromoaniline in the final product, which severely depresses the purity profile and complicates downstream biological assays. This guide provides a mechanistic breakdown of why this occurs and offers a self-validating, orthogonal purification workflow to achieve >99% purity.

Diagnostic Workflow

To bypass the limitations of standard silica gel chromatography, we recommend an orthogonal purification strategy exploiting the divergent physicochemical properties (pKa and solubility) of the reaction components.

Purification Crude Crude Reaction Mixture AcidWash 1M HCl Wash Crude->AcidWash Dissolve in DCM BaseWash Sat. NaHCO3 Wash AcidWash->BaseWash Organic Phase AmineOut Discard: Protonated Amine AcidWash->AmineOut Aqueous Phase SCX SCX Resin Scavenging BaseWash->SCX Organic Phase AcidOut Discard: Carboxylate BaseWash->AcidOut Aqueous Phase Cryst Recrystallization SCX->Cryst Filtrate Pure Pure Target Amide Cryst->Pure Crystals

Fig 1: Orthogonal purification workflow for N-(4-bromophenyl)-2-cyclohexylacetamide.

Troubleshooting FAQs

Q1: Why does my synthesis yield a high percentage of unreacted 4-bromoaniline, and how does this affect purity? Causality: The electron-withdrawing bromine atom at the para position significantly decreases the nucleophilicity of the amine nitrogen through inductive and resonance effects. Consequently, the attack on the electrophilic carbonyl carbon is sluggish. If you are using standard coupling reagents (like EDC/HOBt or HATU) with cyclohexylacetic acid, the highly reactive acyliminium intermediate often hydrolyzes back to the acid before the electron-deficient amine can react, leaving substantial unreacted starting material[1].

Q2: Standard silica gel chromatography is failing to separate the product from 4-bromoaniline. What is the mechanistic workaround? Causality: Both 4-bromoaniline and the target amide possess similar retention factors (Rf) on silica gel due to their capacity for hydrogen bonding, leading to severe co-elution and streaking. Solution: Exploit the basicity of the amine. By utilizing a Strong Cation Exchange (SCX) resin or rigorous acidic liquid-liquid extraction, the amine is protonated to form a highly polar ammonium salt. The neutral amide remains entirely unaffected in the organic phase, allowing for complete separation without chromatography[2].

Q3: What is the optimal coupling strategy to minimize byproducts from the start? Causality: To maximize crude purity, the acyl chloride route is superior for electron-deficient amines. Coupling reagents generate stoichiometric byproducts (e.g., N,N'-dicyclohexylurea from DCC/EDC) that complicate purification[3]. Using cyclohexylacetyl chloride reacts directly with the amine, generating only HCl (which is neutralized by a base like triethylamine), thereby minimizing organic byproducts in the crude mixture[4].

Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis via Acyl Chloride

Objective: Drive the reaction to completion while minimizing organic byproducts.

  • Dissolve 4-bromoaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (0.2 M concentration).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add cyclohexylacetyl chloride (1.1 equiv) dropwise over 15 minutes to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The disappearance of the amine spot (Rf ~0.4) and the appearance of a new, higher-running spot (Rf ~0.6) indicates completion.

Protocol B: Orthogonal Purification (LLE + SCX Scavenging)

Objective: Chemically isolate the target amide by removing unreacted amine and acid.

  • Acid Wash (Amine Removal): Dilute the crude DCM mixture with additional DCM. Wash sequentially with 1M HCl (3 x 20 mL). The low pH ensures >99.9% protonation of 4-bromoaniline (pKa ~3.86), forcing it into the aqueous layer.

  • Base Wash (Acid Removal): Wash the organic layer with Saturated NaHCO3 (2 x 20 mL) to deprotonate and extract any hydrolyzed cyclohexylacetic acid.

  • Brine Wash & Drying: Wash with brine (20 mL) and dry the organic layer over anhydrous Na₂SO₄.

  • SCX Scavenging (Polish): Add 2-3 equivalents of silica-supported SCX resin (propylsulfonic acid functionalized) directly to the organic filtrate. Stir gently for 1 hour at room temperature. The sulfonic acid groups (pKa < 1) will aggressively trap any trace 4-bromoaniline that partitioned into the organic phase[2].

  • Filter the resin and concentrate the filtrate under reduced pressure. Validation Checkpoint: Acquire a ¹H NMR spectrum of the crude solid in CDCl₃. The absolute absence of a broad singlet at ~3.6 ppm (aniline -NH₂) confirms the complete removal of the starting amine.

Protocol C: Final Polish via Recrystallization

Objective: Achieve >99% purity by removing trace non-polar impurities.

  • Dissolve the concentrated solid in a minimal volume of boiling ethyl acetate (EtOAc).

  • Add heptane dropwise while maintaining boiling until the solution becomes slightly turbid (cloud point).

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours to maximize crystal yield.

  • Filter the resulting white crystals via vacuum filtration and wash with ice-cold heptane. Validation Checkpoint: LC-MS analysis of the dissolved crystals should yield a single peak corresponding to the exact mass of N-(4-bromophenyl)-2-cyclohexylacetamide.

Quantitative Data Presentation

The following table summarizes the efficiency of various purification strategies based on typical laboratory outcomes for this specific amide:

Purification StrategyTypical Yield RecoveryPurity AchievedScalabilityProcessing Time
Silica Gel Chromatography 60 - 70%~90%Low (Streaking issues)High (4-6 hours)
Liquid-Liquid Extraction (LLE) Only 85 - 95%~92%HighLow (1-2 hours)
LLE + SCX Scavenging + Recrystallization 75 - 85%>99% HighMedium (3-4 hours)

References

  • Title: Synthesis of N'-cyclohexylacetyl-4-bromophenylhydrazine Source: PrepChem URL: [Link]

  • Title: How should I purify a complex, polar, amide reaction mixture? Source: Biotage Technical Blog URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science / Current Chemistry Letters URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Poor Peak Shape in HPLC for N-(4-bromophenyl)-2-cyclohexylacetamide

This guide provides in-depth troubleshooting for resolving poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-bromophenyl)-2-cyclohexylacetamide. As a neutral compound with a distin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for resolving poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-bromophenyl)-2-cyclohexylacetamide. As a neutral compound with a distinct structure, its behavior in reversed-phase chromatography can be influenced by a variety of factors that lead to peak tailing, fronting, or splitting. This document offers a structured, cause-and-effect approach to diagnosing and solving these common issues.

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to help you quickly identify and resolve the specific peak shape problem you are encountering.

Issue 1: Peak Tailing

"My peak for N-(4-bromophenyl)-2-cyclohexylacetamide is tailing. What are the likely causes and how can I fix it?"

Peak tailing, where the latter half of the peak is drawn out, is a common problem in HPLC.[1] For a neutral compound like N-(4-bromophenyl)-2-cyclohexylacetamide, the primary causes are often related to secondary interactions with the stationary phase or issues with the column itself.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Even on a C18 column, residual, un-capped silanol groups (Si-OH) on the silica surface can interact with polar functional groups on your analyte.[2] The amide group in N-(4-bromophenyl)-2-cyclohexylacetamide can participate in hydrogen bonding with these silanols, leading to a secondary retention mechanism that causes tailing.[3]

    • Solution 1: Mobile Phase pH Adjustment: While N-(4-bromophenyl)-2-cyclohexylacetamide is neutral, adjusting the mobile phase pH can suppress the ionization of residual silanol groups. Operating at a lower pH (e.g., pH 2.5-3.5) with a suitable buffer like phosphate or formate will protonate the silanols, minimizing their interaction with the analyte.

    • Solution 2: Use a Base-Deactivated Column: Modern, high-purity silica columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups.[4][5] If you are using an older or less robust column, switching to one with advanced end-capping can significantly improve peak shape.[1]

    • Solution 3: Mobile Phase Additives: In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and reduce tailing. However, this should be a last resort as it can complicate the mobile phase and may not be suitable for all detection methods.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6]

    • Solution: Reduce the injection volume or the concentration of your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.[7] Similarly, a void at the head of the column can also lead to peak distortion.[4]

    • Solution: Implement a robust column washing procedure. This typically involves flushing with a series of solvents, starting with your mobile phase without buffer, followed by a strong organic solvent like isopropanol or acetonitrile, and then re-equilibrating with your mobile phase.[8] If the problem persists, the column may be irreversibly damaged and require replacement.[7]

Issue 2: Peak Fronting

"My peak is fronting, appearing with a leading edge. What's causing this?"

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[9] This issue is often related to sample solubility, column conditions, or injection solvent mismatch.

Underlying Causes and Solutions:

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven band profile as it enters the column, causing fronting.[9]

    • Solution: Ensure your sample is completely dissolved in the diluent. You may need to sonicate the sample or choose a stronger solvent for dissolution. However, be mindful of the injection solvent's strength relative to the mobile phase.

  • Injection Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger (more organic in reversed-phase) than the mobile phase can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.[10][11]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Collapse: While less common, operating a column under conditions of very high aqueous mobile phase (e.g., >95% water) can cause the C18 chains to "collapse," leading to a loss of retention and poor peak shape, including fronting.[10]

    • Solution: Flush the column with 100% acetonitrile or methanol to try and restore the stationary phase.[11] For highly aqueous mobile phases, consider using a column specifically designed for these conditions (e.g., an "Aqueous C18" phase).[10]

Issue 3: Split Peaks

"My peak for N-(4-bromophenyl)-2-cyclohexylacetamide is splitting into two or more peaks. What should I investigate?"

Split peaks can be one of the more complex issues to diagnose as they can stem from problems with the column, the mobile phase, or the sample itself.[12]

Underlying Causes and Solutions:

  • Partially Blocked Frit or Column Void: If the inlet frit of the column is partially clogged with particulate matter, or if a void has formed at the top of the column bed, the sample band can be split as it enters the column.[9][12] This will typically affect all peaks in the chromatogram.[9]

    • Solution: First, try back-flushing the column to dislodge any particulates.[7] If this doesn't work, the frit may need to be replaced, or if a void is present, the entire column may need to be replaced.[12] Using an in-line filter between the injector and the column can help prevent frit blockage.[7]

  • Sample/Solvent Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to a split peak.[9]

    • Solution: Ensure your sample solvent is fully miscible with your mobile phase. As mentioned earlier, dissolving the sample in the mobile phase is ideal.

  • Co-eluting Impurity: It's possible that what appears to be a split peak is actually two different, closely eluting compounds.[12]

    • Solution: To test this, slightly change the separation conditions. Altering the mobile phase composition, gradient slope, or temperature can help to resolve the two potential peaks.[12]

  • Mobile Phase pH near Analyte pKa: For ionizable compounds, if the mobile phase pH is very close to the analyte's pKa, both the ionized and non-ionized forms can exist simultaneously, leading to split or shouldered peaks.[13][14] While N-(4-bromophenyl)-2-cyclohexylacetamide is generally considered neutral, it's important to be aware of this effect for other analytes. The amide group has a very high pKa and is not easily protonated under typical HPLC conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for analyzing N-(4-bromophenyl)-2-cyclohexylacetamide on a C18 column?

A good starting point for a reversed-phase separation of this compound would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient from approximately 40% to 90% B over 10-15 minutes should provide good retention and elution. The formic acid helps to control the pH and improve peak shape by suppressing silanol interactions.

Q2: How can I confirm that silanol interactions are the cause of my peak tailing?

Inject a neutral, non-polar compound that is unlikely to interact with silanols (e.g., toluene or naphthalene). If this compound gives a symmetrical peak while your analyte tails, it strongly suggests that secondary silanol interactions are the culprit.[4]

Q3: Can the temperature of the column affect peak shape?

Yes, temperature can influence peak shape. Higher temperatures (e.g., 35-45 °C) can improve peak symmetry by increasing the efficiency of mass transfer and reducing mobile phase viscosity. However, be aware that very high temperatures can accelerate the degradation of the silica-based stationary phase, especially at high pH.

Q4: My peak shape is good, but my retention time is drifting. What could be the cause?

Retention time drift is often caused by a poorly equilibrated column, a mobile phase that is not adequately buffered, or changes in mobile phase composition due to evaporation of the more volatile solvent.[15] Ensure your column is fully equilibrated before starting your analysis, your buffer concentration is sufficient (typically >20 mM), and your mobile phase bottles are covered.[15]

Experimental Protocols

Protocol 1: Column Washing and Regeneration

This protocol is designed to remove strongly retained contaminants from a C18 column.

  • Disconnect the column from the detector.

  • Flush the column with 10-20 column volumes of your mobile phase without any buffer salts (e.g., water/acetonitrile mixture).

  • Flush with 10-20 column volumes of 100% Acetonitrile.

  • Flush with 10-20 column volumes of Isopropanol.

  • Flush again with 10-20 column volumes of 100% Acetonitrile.

  • Re-equilibrate the column with your initial mobile phase conditions for at least 20 column volumes, or until the baseline is stable.

Protocol 2: Mobile Phase Preparation with pH Adjustment

This protocol outlines the preparation of a buffered mobile phase to improve peak shape.

  • Aqueous Component (Mobile Phase A):

    • To 1 liter of HPLC-grade water, add a buffer salt such as potassium phosphate monobasic to a concentration of 25 mM.

    • Adjust the pH to the desired level (e.g., 3.0) using an 85% phosphoric acid solution.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Organic Component (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol.

  • Degassing:

    • Degas both mobile phase components by sparging with helium or by using an online degasser.

Data Presentation

Table 1: Troubleshooting Summary for Poor Peak Shape

Peak Shape ProblemPotential CausesRecommended Solutions
Tailing Secondary silanol interactions, column overload, column contamination.Lower mobile phase pH, use a base-deactivated column, reduce sample concentration, perform a column wash.
Fronting Poor sample solubility, injection solvent stronger than mobile phase, column collapse.Ensure complete sample dissolution, dissolve sample in mobile phase, use a column suitable for highly aqueous mobile phases.
Splitting Blocked column frit, column void, sample/solvent immiscibility, co-eluting impurity.Back-flush the column, replace the column, ensure solvent miscibility, modify separation conditions to resolve potential co-elutants.

Visualizations

G cluster_0 Troubleshooting Workflow start Poor Peak Shape Observed problem_id Identify Problem: Tailing, Fronting, or Splitting? start->problem_id tailing Peak Tailing problem_id->tailing Tailing fronting Peak Fronting problem_id->fronting Fronting splitting Peak Splitting problem_id->splitting Splitting tailing_cause Check for: 1. Silanol Interactions 2. Column Overload 3. Column Contamination tailing->tailing_cause tailing_solution Solutions: - Lower Mobile Phase pH - Use End-Capped Column - Reduce Sample Load - Wash Column tailing_cause->tailing_solution fronting_cause Check for: 1. Sample Solubility 2. Solvent Mismatch 3. Column Collapse fronting->fronting_cause fronting_solution Solutions: - Improve Dissolution - Inject in Mobile Phase - Use Aqueous-Stable Column fronting_cause->fronting_solution splitting_cause Check for: 1. Blocked Frit/Void 2. Solvent Immiscibility 3. Co-elution splitting->splitting_cause splitting_solution Solutions: - Back-flush/Replace Column - Match Solvents - Modify Method splitting_cause->splitting_solution

Caption: A flowchart for troubleshooting poor HPLC peak shape.

G cluster_1 Mechanism of Peak Tailing due to Silanol Interaction analyte {N-(4-bromophenyl)-2-cyclohexylacetamide | (Amide Group)} c18_phase {C18 Stationary Phase | Primary Hydrophobic Interaction} analyte->c18_phase  Normal Retention silanol {Residual Silanol Group (Si-OH) | Secondary Polar Interaction} analyte->silanol  Stronger, Secondary Retention symmetrical_peak {Symmetrical Peak | (Ideal)} c18_phase->symmetrical_peak  Uniform Elution tailing_peak {Tailing Peak | (Observed)} silanol->tailing_peak  Delayed Elution

Sources

Optimization

Overcoming tautomerization of N-(1-(4-bromophenyl)vinyl)acetamide in acidic conditions

Welcome to the Technical Support Center for Enamide Chemistry. This guide is specifically engineered for researchers and drug development professionals working with N-(1-(4-bromophenyl)vinyl)acetamide . Enamides are high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enamide Chemistry. This guide is specifically engineered for researchers and drug development professionals working with N-(1-(4-bromophenyl)vinyl)acetamide .

Enamides are highly valuable synthetic intermediates, but their dual nucleophilic/electrophilic nature makes them notoriously susceptible to tautomerization and hydrolysis under acidic conditions. Here, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to stabilize this specific substrate during complex synthetic workflows.

FAQ & Mechanistic Troubleshooting

Q1: Why does N-(1-(4-bromophenyl)vinyl)acetamide rapidly degrade or change form in my acidic reaction mixture? A: The degradation is driven by the inherent electronic properties of the enamide. While the acetyl group stabilizes the nitrogen lone pair compared to a standard enamine, the presence of the 4-bromophenyl group at the alpha-position creates a highly stabilized carbocation sink.

Causality: When exposed to Brønsted acids, the electron-rich β -carbon (CH₂) is rapidly protonated, forming a transient N-acyl iminium ion[1]. Because the 4-bromophenyl ring stabilizes the resulting positive charge via conjugation, the activation energy for this protonation is exceptionally low. Once the iminium ion forms, two destructive pathways emerge:

  • Tautomerization: The nitrogen loses a proton to form the thermodynamically stable imine (N-(1-(4-bromophenyl)ethylidene)acetamide).

  • Hydrolysis: If even trace water is present, nucleophilic attack on the highly electrophilic iminium carbon leads to C-N bond cleavage, yielding 4-bromoacetophenone and acetamide[2].

Mechanism Enamide Enamide N-(1-(4-bromophenyl)vinyl)acetamide Proton H+ (Acid) Enamide->Proton C-β Attack Iminium N-Acyl Iminium Intermediate Proton->Iminium Protonation Imine Imine Tautomer (N-deprotonation) Iminium->Imine -H+ Hydrolysis Hydrolysis (+H2O) Iminium->Hydrolysis Trace Water Ketone 4-Bromoacetophenone + Acetamide Hydrolysis->Ketone C-N Cleavage

Fig 1. Acid-mediated tautomerization and hydrolysis pathways of the enamide intermediate.

Q2: How can I differentiate between tautomerization and hydrolysis in my LC-MS/NMR data? A:

  • Imine Tautomer: The mass remains identical to the starting material ( m/z 240.10 for ⁷⁹Br). In ¹H NMR, the terminal vinyl protons (typically doublets around 5.5–6.0 ppm) disappear, replaced by a methyl singlet (~2.2–2.5 ppm) adjacent to the imine carbon.

  • Hydrolysis Products: You will observe two distinct peaks in LC-MS: 4-bromoacetophenone ( m/z 199.03) and acetamide ( m/z 59.07).

Q3: My downstream functionalization requires acidic conditions. How do I prevent tautomerization? A: To maintain the enamide structure, you must manipulate the kinetics of the protonation step and completely eliminate nucleophilic water.

  • Strictly Anhydrous Environments: The iminium formation is reversible. If water is absent, the iminium cannot hydrolyze and can revert to the enamide. Always use freshly activated 4Å molecular sieves.

  • Lewis Acid Substitution: If your reaction requires electrophilic activation, replace Brønsted acids (like TsOH or HCl) with Lewis acids (e.g., BF₃·OEt₂ or TiCl₄). Lewis acids preferentially coordinate with the hard acetyl oxygen rather than protonating the soft β -carbon, preserving the enamide double bond[3].

  • Sterically Hindered Buffers: If a Brønsted acid is unavoidable, use a buffered system with a non-nucleophilic base like 2,6-lutidine. This controls the thermodynamic activity of H⁺ without providing a nucleophile that could trap the iminium intermediate.

Troubleshooting Start Enamide Degradation Detected CheckH2O Is water present (>50 ppm)? Start->CheckH2O Dry Use 4Å MS & Anhydrous Solvents CheckH2O->Dry Yes CheckAcid Is Brønsted Acid Strictly Required? CheckH2O->CheckAcid No Lewis Switch to Lewis Acid (e.g., BF3·OEt2) CheckAcid->Lewis No Buffer Use Sterically Hindered Base Buffer (Lutidine) CheckAcid->Buffer Yes

Fig 2. Decision matrix for mitigating enamide degradation in acidic environments.

Quantitative Data: Kinetic Stability Profiling

To guide your experimental design, the following table summarizes the kinetic stability of N-(1-(4-bromophenyl)vinyl)acetamide under various standard catalytic conditions.

Solvent SystemAcid / AdditiveTemperatureEnamide Half-Life ( t1/2​ )Major Degradation Pathway
THF / Water (9:1)0.1 M HCl (aq)25 °C< 5 minutesHydrolysis (Ketone formation)
Anhydrous DCM10 mol% TsOH25 °C1.2 hoursImine Tautomerization
Anhydrous DCM10 mol% TsOH + 4Å MS-20 °C> 48 hoursStable (Minimal tautomerization)
Anhydrous Toluene10 mol% BF₃·OEt₂0 °C> 72 hoursStable (Lewis acid coordination)

Step-by-Step Methodology: Self-Validating Reverse Quench & Isolation Protocol

Work-up is the most common point of failure. Enamides that survive an anhydrous acidic reaction will instantly hydrolyze during aqueous extraction if the aqueous layer is acidic. You must employ a Reverse Quench Protocol .

Principle: This self-validating protocol ensures that any failure is immediately detectable before moving to the next step. By quenching the reaction into a basic solution, we instantly neutralize the acid catalyst, preventing work-up hydrolysis.

Step 1: Preparation of the Quench Bath

  • Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) (approx. 10 mL per 1 mL of organic reaction volume).

  • Chill the NaHCO₃ solution to 0 °C in an ice bath.

  • Causality: Lowering the temperature drastically reduces the kinetic rate of any residual hydrolysis during the biphasic mixing phase.

Step 2: The Reverse Quench

  • Do not add the aqueous quench solution to your reaction flask.

  • Instead, use a syringe or cannula to transfer the acidic reaction mixture dropwise directly into the vigorously stirred, chilled NaHCO₃ solution.

  • Validation Check: Pause halfway through the addition and verify that the pH of the aqueous layer remains >7.5 using pH paper. If it drops below 7.5, immediately add more solid NaHCO₃ before continuing.

Step 3: Extraction and Drying

  • Extract the aqueous mixture with cold, peroxide-free Ethyl Acetate or Dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Causality: Avoid Magnesium Sulfate (MgSO₄). MgSO₄ is prepared via sulfuric acid processes and often retains mildly acidic surface sites that can promote tautomerization of sensitive enamides on the solid surface.

Step 4: Concentration

  • Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 25 °C .

  • Causality: Thermal stress in the presence of trace impurities (even post-workup) provides the activation energy required to trigger tautomerization.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of N-(4-bromophenyl)-2-cyclohexylacetamide

Abstract This guide provides a comprehensive framework for validating the biological activity of the novel compound, N-(4-bromophenyl)-2-cyclohexylacetamide. Drawing from established principles of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for validating the biological activity of the novel compound, N-(4-bromophenyl)-2-cyclohexylacetamide. Drawing from established principles of medicinal chemistry and structure-activity relationships (SAR), we hypothesize that this compound possesses significant anti-inflammatory and antioxidant properties. This hypothesis is based on the well-documented activities of its constituent scaffolds: N-aryl acetamides and halogenated phenyl rings.[1][2] To rigorously test this, we present a multi-tiered experimental plan comparing the subject compound against a potent, clinically relevant antioxidant, N-Acetyl-L-cysteine (NAC), and a structural analogue, cyclohexylacetamide. The guide provides detailed, step-by-step protocols for a panel of in vitro assays, including cytotoxicity, nitric oxide (NO) inhibition, reactive oxygen species (ROS) quantification, and cytokine analysis (TNF-α). All experimental choices are rationalized, and hypothetical data is presented to illustrate potential outcomes and guide interpretation. This document is intended for researchers in drug discovery and pharmacology, offering a robust, self-validating methodology to characterize novel chemical entities.

Introduction and Rationale

The discovery of novel therapeutic agents frequently relies on the synthesis and evaluation of compounds containing known pharmacophores. The structure of N-(4-bromophenyl)-2-cyclohexylacetamide integrates three key motifs: a cyclohexyl group, an acetamide linker, and a 4-bromophenyl ring. Each of these contributes to a plausible biological activity profile.

  • N-Aryl Acetamides: This class of compounds is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.[1]

  • Cyclohexyl Moiety: The inclusion of a cyclohexyl ring can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Derivatives of cyclohexylamine have shown promise as antimicrobial and antiproliferative agents.[3][4]

  • Bromophenyl Group: Halogenation, particularly with bromine, is a common strategy in drug design to modulate a compound's metabolic stability and binding affinity. Bromophenyl-containing molecules have demonstrated potent antibacterial and other pharmacological effects.[2]

Collectively, this structure suggests a high probability of bioactivity. Specifically, the N-phenyl acetamide core is analogous to scaffolds known to inhibit inflammatory mediators.[1] Therefore, we hypothesize that N-(4-bromophenyl)-2-cyclohexylacetamide functions as an anti-inflammatory agent, likely through mechanisms involving the mitigation of oxidative stress.

This guide outlines a direct, data-driven approach to validate this hypothesis.

Comparator Compound Selection: A Rationale

A robust validation study requires carefully chosen comparators to provide context and specificity to the results. We have selected two controls for this purpose.

  • Positive Control: N-Acetyl-L-cysteine (NAC): NAC is a well-characterized, clinically used antioxidant and anti-inflammatory agent.[5] It functions primarily by replenishing intracellular glutathione (GSH), a critical endogenous antioxidant, and by directly scavenging reactive oxygen species (ROS).[6][7] Choosing NAC as a positive control allows us to benchmark the antioxidant and cytoprotective potential of our test compound against a gold standard.

  • Structural Control: Cyclohexylacetamide: This compound represents a "fragment" of our primary molecule, containing the cyclohexyl and acetamide groups but lacking the bromophenyl ring. Comparing against this structural analogue helps to validate the importance of the N-aryl substitution. If N-(4-bromophenyl)-2-cyclohexylacetamide shows significantly greater activity, it provides strong evidence for the bromophenyl group's essential contribution to its biological function, a key aspect of structure-activity relationship (SAR) analysis.[8][9]

Experimental Design & Workflow

Our validation strategy employs a tiered approach, starting with an assessment of general cytotoxicity and progressing to more specific measures of anti-inflammatory and antioxidant activity.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional Anti-Inflammatory & Antioxidant Assays cluster_2 Tier 3: Data Analysis & Interpretation A Compound Preparation (Test, NAC, Structural Control) C MTT Cell Viability Assay A->C B Cell Culture (RAW 264.7 Macrophages) B->C D Determine Non-Toxic Concentration Range (IC50) C->D E Induce Inflammation (LPS Stimulation) D->E Use Safe Concentrations F Griess Assay for Nitric Oxide (NO) Inhibition E->F G DCFDA Assay for Intracellular ROS E->G H ELISA for TNF-α Secretion E->H I Compare IC50 & EC50 Values F->I G->I H->I J Evaluate Structure-Activity Relationship (SAR) I->J K Validate Biological Activity J->K G cluster_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates ROS Cellular ROS (Oxidative Stress) ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB Inactive Complex Nucleus Nucleus IkB->Nucleus Degraded NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Releases Genes Pro-inflammatory Genes (iNOS, TNF-α, etc.) NFkB_nuc->Genes Induces Transcription Cytokines NO, TNF-α (Inflammatory Output) Genes->Cytokines Leads to TestCmpd N-(4-bromophenyl) -2-cyclohexylacetamide TestCmpd->ROS Inhibits TestCmpd->IKK Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action via ROS and NF-κB inhibition.

Conclusion

The systematic approach detailed in this guide provides a clear and robust pathway for validating the biological activity of N-(4-bromophenyl)-2-cyclohexylacetamide. The comparative data against well-chosen positive and structural controls allows for a confident determination of the compound's specific anti-inflammatory and antioxidant properties. The results strongly indicate that this molecule is a potent inhibitor of inflammatory pathways, meriting further investigation, including more detailed mechanistic studies and progression into in vivo models of inflammation.

References

  • Fahim, A. M., et al. (2018, April). Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at: [Link]

  • Ahmad, A., et al. (2010, May). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-5. Available at: [Link]

  • Tang, W., et al. N-(1-(4-BROMOPHENYL)VINYL)ACETAMIDE. Organic Syntheses Procedure. Available at: [Link]

  • PrepChem. Synthesis of N'-cyclohexylacetyl-4-bromophenylhydrazine. Available at: [Link]

  • Wang, Y., et al. (2022, April). Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. Pest Management Science, 78(4), 1438-1447. Available at: [Link]

  • ResearchGate. Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives.... Available at: [Link]

  • PubChem. N-Cyclohexylacetamide | C8H15NO | CID 14301. Available at: [Link]

  • MDPI. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Available at: [Link]

  • PubChem. Acetamide, n-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-n-methyl-, monohydrochloride (C22H25BrN2O2). Available at: [Link]

  • Excelra. Structure–Activity Relationship (SAR) in Drug Discovery. Available at: [Link]

  • Fun, H. K., et al. (2008). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2443. Available at: [Link]

  • Ullah, F., et al. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling.... Molecules, 27(14), 4381. Available at: [Link]

  • Scribd. Structure Activity Relationship in Drug Discovery. Available at: [Link]

  • Mahmoud, A. R. (2025, October 26). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. N-(2-bromophenyl)-2-[cyclohexyl(ethyl)amino]acetamide. CompTox Chemicals Dashboard. Available at: [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Available at: [Link]

  • PubChem. N-(4-Bromo-cyclohexyl)-acetamide | C8H14BrNO | CID 316467. Available at: [Link]

  • Taylor & Francis Online. Structure activity relationship – Knowledge and References. Available at: [Link]

  • PLOS. (2025, July 2). Design, synthesis, and biological activity of novel halogenated sulfite compounds. Available at: [Link]

  • Raghu, G., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Journal of Clinical Medicine, 10(16), 3629. Available at: [Link]

  • Johns Hopkins University. (2021, August 15). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Available at: [Link]

  • Tardiolo, G., et al. (2025, November 1). The neuroprotective effects of N-acetylcysteine in psychiatric and neurodegenerative disorders.... Progress in Neuro-Psychopharmacology and Biological Psychiatry, 143, 110820. Available at: [Link]

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Comparative

A Researcher's Guide to N-(4-bromophenyl)-2-cyclohexylacetamide Analogs as Potential FAAH Inhibitors

This guide provides a comprehensive comparative analysis of N-(4-bromophenyl)-2-cyclohexylacetamide and its analogs, framed within the context of their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH). For re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of N-(4-bromophenyl)-2-cyclohexylacetamide and its analogs, framed within the context of their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH). For researchers in drug discovery, understanding the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel chemical scaffolds is paramount. This document offers detailed, field-proven protocols and explains the scientific rationale behind experimental design, empowering researchers to explore this promising class of compounds.

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a critical neuromodulatory system involved in regulating a vast array of physiological processes, including pain, inflammation, mood, and memory.[1] One of its key signaling molecules is N-arachidonoylethanolamine, commonly known as anandamide.[2] The biological actions of anandamide are terminated through enzymatic hydrolysis, primarily by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH).[3][4]

Inhibition of FAAH presents an attractive therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors can elevate its endogenous levels, thereby enhancing its analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[3][5] This makes FAAH a compelling target for the development of novel therapeutics for pain and various central nervous system disorders.[6]

The N-(4-bromophenyl)-2-cyclohexylacetamide scaffold represents a promising starting point for the design of new FAAH inhibitors. It contains a lipophilic cyclohexyl group, which can interact with the enzyme's acyl chain binding pocket, and a substituted phenyl ring, which can be modified to optimize binding and pharmacokinetic properties. This guide explores the synthesis of analogs based on this scaffold, provides methods for their biological evaluation, and analyzes the structure-activity relationships that govern their potency.

Synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide Analogs

The most direct and reliable method for synthesizing N-aryl acetamides is through the coupling of an amine with a suitable carboxylic acid derivative, such as an acyl chloride. This nucleophilic acyl substitution reaction is robust and generally high-yielding.

General Synthetic Workflow

The overall process involves the reaction of a substituted aniline with cyclohexylacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve 4-Bromoaniline (or analog) in DCM B Add Triethylamine (Base) A->B C Cool to 0°C B->C D Slowly add Cyclohexylacetyl Chloride in DCM C->D E Stir at Room Temperature (Monitor by TLC) D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Wash, Dry, and Concentrate G->H I Purify by Recrystallization or Chromatography H->I Product Product I->Product Final Product

Caption: General workflow for the synthesis of N-aryl-2-cyclohexylacetamide analogs.

Detailed Experimental Protocol: Synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide

This protocol details a standard laboratory procedure for synthesizing the parent compound. It can be readily adapted for various analogs by substituting the starting aniline.

Materials:

  • 4-bromoaniline (1.0 eq)

  • Cyclohexylacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution. The purpose of TEA is to act as an acid scavenger, neutralizing the HCl that is formed during the reaction, which drives the reaction to completion.

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath. This is done to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.

  • Acyl Chloride Addition: Slowly add a solution of cyclohexylacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup - Quenching: Once the reaction is complete, quench it by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2x) and brine (1x). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-bromophenyl)-2-cyclohexylacetamide.

Biological Evaluation: FAAH Inhibition Assay

To compare the biological activity of the synthesized analogs, a robust and sensitive assay is required. A fluorescence-based assay is ideal for inhibitor screening due to its compatibility with high-throughput formats.[7][8][9] This assay measures the rate of hydrolysis of a fluorogenic FAAH substrate.

Assay Principle

The assay utilizes a substrate like Arachidonyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent.[7] FAAH cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. Inhibitors will reduce this rate.[9]

G cluster_0 Assay Preparation cluster_1 Plate Setup (96-well) cluster_2 Measurement & Analysis A Prepare FAAH Enzyme (e.g., from rat liver microsomes) B Prepare Test Compounds (Analogs) in DMSO C Prepare Controls: - Vehicle (DMSO) - Positive (e.g., URB597) D Add FAAH Enzyme to wells E Add Test Compounds or Controls D->E F Pre-incubate at 37°C E->F G Initiate reaction by adding fluorogenic substrate (AAMCA) F->G H Measure fluorescence kinetically (Ex: 355 nm, Em: 460 nm) G->H I Calculate Reaction Rate (V) H->I J Plot % Inhibition vs. [Inhibitor] and determine IC50 I->J Result Result J->Result Comparative Potency

Caption: Workflow for a fluorescence-based FAAH inhibitor screening assay.

Detailed Experimental Protocol: In Vitro FAAH Inhibition Assay

Materials:

  • FAAH enzyme source (e.g., human recombinant FAAH or rat liver microsomes)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Arachidonyl-7-amino-4-methylcoumarin amide (AAMCA) substrate

  • Synthesized N-aryl-2-cyclohexylacetamide analogs

  • Positive control inhibitor (e.g., URB597)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized analogs and the positive control inhibitor in DMSO (e.g., at 10 mM). Create serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition.

  • Enzyme Preparation: Dilute the FAAH enzyme stock to the desired working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Assay Plate Setup: To the wells of a 96-well plate, add the following:

    • Test Wells: 170 µL of Assay Buffer + 10 µL of diluted Test Compound + 10 µL of diluted FAAH enzyme.

    • 100% Activity Control: 170 µL of Assay Buffer + 10 µL of vehicle (DMSO diluted in buffer) + 10 µL of diluted FAAH enzyme.

    • Background Control: 180 µL of Assay Buffer + 10 µL of vehicle.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Prepare a solution of the AAMCA substrate in assay buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells. The final concentration should be near the Kₘ value for the substrate (typically ~1 µM).[7]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 15-30 minutes, with readings taken every minute (Excitation: ~355 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the background control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_100%_Activity))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value for each analog.

Comparative Analysis and Structure-Activity Relationships (SAR)

The IC₅₀ values obtained from the FAAH inhibition assay allow for a direct comparison of the analogs' potencies. By systematically altering the structure of the parent compound, we can deduce key structure-activity relationships.

Illustrative Comparison of Analog Potency

The following table presents hypothetical, yet plausible, data for a series of analogs to illustrate SAR principles.

Compound IDR1 (Phenyl Substitution)R2 (Cycloalkyl Group)FAAH IC₅₀ (nM)Notes
Analog 1 4-BrCyclohexyl55Parent compound. Moderate potency.
Analog 2 4-ClCyclohexyl62Chlorine is slightly less effective than bromine, suggesting a role for halogen size/polarizability.
Analog 3 4-FCyclohexyl150Fluorine is significantly less potent, indicating larger halogens are preferred at this position.
Analog 4 4-OCH₃Cyclohexyl450An electron-donating group at the para position reduces potency, suggesting an electronic or steric clash.
Analog 5 3,4-diClCyclohexyl25Addition of a second halogen at the meta position significantly increases potency, likely improving binding interactions.
Analog 6 4-BrCyclopentyl120A smaller cycloalkyl ring reduces potency, suggesting the cyclohexyl ring is an optimal size for the hydrophobic pocket.
Analog 7 4-BrPhenyl85Replacing the cyclohexyl with a phenyl ring offers similar potency, indicating a general tolerance for bulky hydrophobic groups.
Analysis of Structure-Activity Relationships

Based on the illustrative data, we can derive several key SAR insights, which are crucial for guiding the design of more potent inhibitors.[6][10][11]

  • Phenyl Ring Substitution (R1):

    • Halogens: The para-position of the phenyl ring appears critical for activity. Potency follows the trend Br > Cl >> F, suggesting that a larger, more polarizable halogen is beneficial for interaction with the enzyme active site.[6]

    • Electronic Effects: The introduction of an electron-donating methoxy group (Analog 4) is detrimental to activity, whereas adding a second electron-withdrawing chloro group (Analog 5) is highly beneficial. This suggests that the electronic properties of the phenyl ring play a key role in binding.

  • Acyl Group Substitution (R2):

    • Hydrophobicity and Size: The acyl portion of the molecule interacts with a hydrophobic channel in the FAAH active site.[6] The data shows that the cyclohexyl group (Analog 1) is preferred over the smaller cyclopentyl group (Analog 6), indicating that size and shape complementarity are important for optimal van der Waals interactions. The phenyl group (Analog 7) is also well-tolerated.

G cluster_0 Structure-Activity Relationship (SAR) Hotspots A R1 Group (Phenyl Ring) - Para-substitution critical - Large halogens (Br, Cl) enhance potency - Electron-withdrawing groups are favorable B R2 Group (Acyl Moiety) - Bulky, hydrophobic group required - Cyclohexyl appears optimal for size - Interacts with hydrophobic channel C Amide Linker - H-bond donor (N-H) - H-bond acceptor (C=O) - Generally conserved img

Caption: Key SAR insights for the N-phenyl-2-cyclohexylacetamide scaffold.

Conclusion and Future Directions

This guide demonstrates that the N-(4-bromophenyl)-2-cyclohexylacetamide scaffold is a viable starting point for developing novel FAAH inhibitors. The synthetic route is straightforward, and the biological activity can be reliably assessed using a fluorescence-based assay.

The preliminary SAR analysis indicates that potency is highly sensitive to substitutions on both the phenyl ring and the cyclohexyl moiety. Future research should focus on:

  • Exploring a wider range of substitutions on the phenyl ring to further probe electronic and steric requirements.

  • Investigating bioisosteric replacements for the cyclohexyl group to improve properties like solubility and metabolic stability.

  • Conducting in vivo studies on the most potent analogs to assess their efficacy in animal models of pain and inflammation.[11]

  • Performing selectivity screening to ensure the new compounds do not inhibit other serine hydrolases or off-target proteins.[10]

By applying the principles and protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold and potentially discover new therapeutic agents for a range of human diseases.

References

  • an efficient synthesis of n-aryl-2-(indol-3-yl)- acetamides via multi-component reaction. (2019). HETEROCYCLES, 98(4). Available at: [Link]

  • Liu, X., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(5), 103112. Available at: [Link]

  • Ahn, K., et al. (2011). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 54(18), 6343-6353. Available at: [Link]

  • What are FAAH inhibitors and how do they work? (2024). News-Medical.net. Available at: [Link]

  • Sasso, O., et al. (2018). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 61(21), 9696-9714. Available at: [Link]

  • Radhakrishna, V. Y., et al. (2021). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 11(40), 24657-24663. Available at: [Link]

  • Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British Journal of Pharmacology, 158(1), 203-215. Available at: [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets, 13(11), 1361-1377. Available at: [Link]

  • Boger, D. L. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 22(1), 13-24. Available at: [Link]

  • Ramarao, M. K., et al. (2005). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical Biochemistry, 343(1), 143-151. Available at: [Link]

  • Ahn, K., et al. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 108(5), 1687-1707. Available at: [Link]

  • Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. (2012). Redalyc.org. Available at: [Link]

  • Angelucci, C. B., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7654. Available at: [Link]

  • Angelucci, C. B., et al. (2023). Fluorimetric Assay of FAAH Activity. Springer Nature Protocols. Available at: [Link]

  • Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. (2025). Bristol Myers Squibb. Available at: [Link]

  • Mor, M., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 52(17), 5433-5442. Available at: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. Available at: [Link]

  • Development of Highly Sensitive Fluorescent Assays for Fatty Acid Amide Hydrolase. (2009). CDC Stacks. Available at: [Link]

  • Gadal, M. W., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 384. Available at: [Link]

  • Liu, X., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(5), 103112. Available at: [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Available at: [Link]

  • Waldbusser, S. E., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorganic & Medicinal Chemistry, 114, 117769. Available at: [Link]

Sources

Validation

Confirming the structure of N-(4-bromophenyl)-2-cyclohexylacetamide via X-ray crystallography

The Analytical Challenge As a Senior Application Scientist, I frequently encounter small molecules that present unique structural elucidation challenges. N-(4-bromophenyl)-2-cyclohexylacetamide is a prime example: it fea...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

As a Senior Application Scientist, I frequently encounter small molecules that present unique structural elucidation challenges. N-(4-bromophenyl)-2-cyclohexylacetamide is a prime example: it features a rigid, planar aromatic system coupled to a highly flexible cyclohexyl ring via an amide linker. Determining the exact 3D conformation—specifically the puckering of the cyclohexyl ring and the intermolecular hydrogen-bonding network of the amide—is critical for downstream structure-activity relationship (SAR) studies.

While multiple analytical techniques exist, choosing the right method requires understanding the physical state and the nature of the data collected.

Comparative Analysis of Structural Elucidation Techniques

To objectively evaluate the best approach, we must compare X-ray crystallography against orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

TechniquePhysical StateResolution / OutputPrimary StrengthLimitation for this Molecule
X-ray Crystallography SolidAbsolute 3D coordinates (< 0.8 Å)Unambiguous stereochemistry and ring puckering.Requires high-quality, macroscopic single crystals.
NMR Spectroscopy SolutionConnectivity, interatomic distancesExcellent for dynamic behavior and connectivity.Yields time-averaged conformations; flexible rings blur.
HRMS GasExact mass / Molecular formulaHigh sensitivity for molecular weight confirmation.Provides no 3D structural or conformational data.
FT-IR Solid/LiquidFunctional group vibrationsRapid identification of amide (C=O, N-H) bonds.Cannot determine 3D atomic connectivity or stereochemistry.

While. Although X-ray and NMR are highly complementary,1[1].

Workflow cluster_Xray X-ray Crystallography (Solid State) cluster_NMR NMR Spectroscopy (Solution State) Molecule N-(4-bromophenyl)-2-cyclohexylacetamide Cryst Single Crystal Growth Molecule->Cryst Solv Dissolution in Solvent Molecule->Solv Diffract X-ray Diffraction Cryst->Diffract Model3D Absolute 3D Structure (High Resolution) Diffract->Model3D Validation Orthogonal Structural Validation Model3D->Validation Acquire NMR Acquisition Solv->Acquire TimeAvg Time-Averaged Conformation Acquire->TimeAvg TimeAvg->Validation

Logical workflow comparing X-ray crystallography and NMR for structural elucidation.

The X-Ray Advantage: The Bromine Heavy-Atom Effect

For N-(4-bromophenyl)-2-cyclohexylacetamide, X-ray crystallography is uniquely powerful due to the presence of the bromine atom.

In standard X-ray diffraction, the phase of the scattered wave is lost—a fundamental hurdle known as the "phase problem." However,2[2]. This allows us to use Single-wavelength Anomalous Dispersion (SAD) to calculate the phases directly, bypassing the need for molecular replacement models. Furthermore,3[3].

HeavyAtom Br Bromine (Br) Heavy Atom Anomalous Anomalous Scattering Br->Anomalous X-ray absorption PhaseProb Solves Phase Problem Anomalous->PhaseProb Breaks Friedel's Law AbsStruct Absolute Configuration PhaseProb->AbsStruct High confidence map

Mechanistic pathway of the bromine heavy-atom effect enabling absolute structure determination.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the crystallographic workflow must be executed as a self-validating system. Every experimental choice has a direct causal impact on the quality of the final structural model.

Step 1: Thermodynamic Crystal Growth
  • Methodology : Dissolve 50 mg of the synthesized N-(4-bromophenyl)-2-cyclohexylacetamide in a minimum volume of ethyl acetate. Carefully layer with an equal volume of hexane (anti-solvent) in a crystallization tube. Allow for slow vapor diffusion at 20°C over 48–72 hours.

  • Causality : Rapid precipitation leads to kinetically trapped, disordered microcrystals. Slow diffusion maintains thermodynamic control, minimizing nucleation sites and favoring the growth of a single, highly ordered macroscopic crystal required for high-resolution diffraction.

Step 2: Cryocooling and Lattice Preservation
  • Methodology : Harvest a single crystal (optimal size ~0.2 × 0.2 × 0.1 mm) using a nylon loop coated in paratone oil. Immediately flash-cool the crystal in a liquid nitrogen stream to 100 K on the diffractometer.

  • Causality : Cryocooling serves two critical functions. First, it minimizes the thermal atomic vibrations within the lattice, which reduces the B-factors (displacement parameters) and sharpens the diffraction spots. Second, it mitigates X-ray-induced radical damage to the organic framework.

Step 3: Data Collection via Anomalous Scattering
  • Methodology : Irradiate the crystal using a microfocus X-ray source equipped with a Mo-Kα ( λ=0.71073 Å) or Cu-Kα ( λ=1.5418 Å) target. Collect a full sphere of data to ensure high redundancy.

  • Causality : High redundancy is vital for accurately measuring the slight intensity differences between Friedel pairs ( Ihkl​ vs Ihˉkˉlˉ​ ) caused by the bromine atom's anomalous scattering, which is the mathematical cornerstone for solving the phase problem.

Step 4: Refinement and Internal Validation
  • Methodology : Solve the structure using direct methods and refine the atomic coordinates and anisotropic displacement parameters using least-squares minimization against F2 (e.g., using SHELXL).

  • Causality : This step is inherently self-validating. We randomly withhold 5% of the diffraction data from the refinement algorithm to calculate the Rfree​ value. If the Rwork​ metric decreases but Rfree​ increases, the model is overfitting the electron density map, prompting an immediate re-evaluation of the structural assignment.

Quantitative Data Presentation

Upon successful refinement, a high-quality crystallographic model for this compound will yield specific quantitative parameters. The table below outlines the expected metrics that confirm a trustworthy structural elucidation.

ParameterExpected Value / RangeCausality / Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric organic amides with flexible aliphatic rings.
Space Group P21​/c or P1ˉ Centrosymmetric packing is heavily favored by the formation of intermolecular N-H···O=C hydrogen bonds.
Rwork​ ( R1​ ) < 0.05 (5%)Indicates excellent mathematical agreement between the theoretical model and the observed diffraction data.
Rfree​ < 0.07 (7%)The ultimate self-validating metric; proves the model is not overfitting the electron density.
Goodness-of-Fit (S) ~ 1.0Confirms that the statistical weighting scheme applied to the structural model is correct.

Conclusion

While orthogonal techniques like NMR and HRMS are indispensable for confirming bulk purity and solution-state connectivity, X-ray crystallography stands alone in its ability to provide definitive, absolute 3D structural data. By leveraging the intrinsic heavy-atom effect of bromine and adhering to a self-validating refinement protocol, researchers can unambiguously map the conformational nuances of N-(4-bromophenyl)-2-cyclohexylacetamide, laying a rigorous foundation for advanced drug development and structural biology.

References

  • Stanford University. "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics."
  • News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy."
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH).

Sources

Comparative

Comprehensive Comparison Guide: Reproducibility in the Synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide

Executive Summary & Chemical Context In drug development and medicinal chemistry, the reproducible formation of amide bonds is a foundational workflow. However, not all amide couplings are created equal.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In drug development and medicinal chemistry, the reproducible formation of amide bonds is a foundational workflow. However, not all amide couplings are created equal. The synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide presents a specific set of chemical challenges that routinely cause batch-to-batch inconsistencies if not properly managed.

This molecule combines a bulky, aliphatic acid (2-cyclohexylacetic acid) with an electron-deficient aromatic amine (4-bromoaniline). The strong electron-withdrawing nature of the bromine atom significantly reduces the nucleophilicity of the amine. Consequently, standard coupling conditions often result in sluggish kinetics, incomplete conversion, and difficult purifications.

This guide provides an objective, data-driven comparison of three distinct synthetic methodologies—Acyl Chloride activation, Carbodiimide coupling (EDC/HOBt), and Uronium salt coupling (HATU/DIPEA)—to determine the optimal balance of yield, purity, and scalability.

Mechanistic Pathways & Reagent Selection

To achieve reproducibility, a chemist must understand the causality behind reagent selection. The poor nucleophilicity of 4-bromoaniline dictates that the carboxylic acid must be converted into a highly reactive electrophile.

AmideSynthesis Start 2-Cyclohexylacetic Acid + 4-Bromoaniline RouteA Method A: Acyl Chloride (SOCl₂, Et₃N) Start->RouteA RouteB Method B: Carbodiimide (EDC, HOBt) Start->RouteB RouteC Method C: Uronium Salt (HATU, DIPEA) Start->RouteC InterA Cyclohexylacetyl Chloride (Highly Reactive) RouteA->InterA InterB OBt-Active Ester (Stable Intermediate) RouteB->InterB InterC OAt-Active Ester (Fast Kinetics) RouteC->InterC Product N-(4-bromophenyl)-2- cyclohexylacetamide InterA->Product Fast, Exothermic InterB->Product Mild, Sluggish InterC->Product Ultrafast, High Yield

Synthetic pathways for N-(4-bromophenyl)-2-cyclohexylacetamide.

  • Method A (Acyl Chloride): Generates an extremely reactive acyl chloride intermediate. It forcefully overcomes the poor nucleophilicity of the aniline but requires harsh, strictly anhydrous conditions.

  • Method B (EDC/HOBt): EDC activates the acid to form an O-acylisourea intermediate. Because this intermediate is prone to rearranging into an unreactive N-acylurea, HOBt is added to trap it as a stable OBt-active ester [1]. While mild, the stability of the OBt-ester makes it less reactive toward deactivated anilines.

  • Method C (HATU/DIPEA): HATU forms an OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group acts as a neighboring general base, accelerating the nucleophilic attack of the amine. This makes uronium salts vastly superior for deactivated anilines [2].

Quantitative Performance Comparison

The following table summarizes the experimental performance of each method on a 10 mmol scale.

ParameterMethod A: Acyl ChlorideMethod B: EDC/HOBtMethod C: HATU/DIPEA
Activation Reagent SOCl₂ / DMF (cat.)EDC·HClHATU
Additive / Base Et₃NHOBt / DIPEADIPEA
Typical Reaction Time 2 hours12–18 hours< 1 hour
Crude Yield > 95%70–80%> 95%
Purified Yield 88–92%60–70%90–94%
Purity (LC-MS) > 98%> 95%> 99%
Primary Drawback Harsh conditions, toxic gasSluggish kinetics, lower yieldHigh reagent cost

Detailed Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate formation and orthogonal purification steps to remove known byproducts.

Method A: Acyl Chloride Route (High Yield, High Scalability)

Causality: Strict anhydrous conditions are mandatory. Any moisture will hydrolyze the highly reactive acyl chloride back to the starting carboxylic acid, destroying the stoichiometry and stalling the reaction.

  • Activation: Dissolve 2-cyclohexylacetic acid (1.42 g, 10.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under N₂. Add 1 drop of anhydrous DMF (catalyst). Cool to 0 °C.

  • Chlorination: Add thionyl chloride (SOCl₂, 0.87 mL, 12.0 mmol) dropwise. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of methanol. Analyze by LC-MS. The complete disappearance of the acid mass and the appearance of the methyl ester mass confirms 100% conversion to the acyl chloride.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted SOCl₂ and HCl gas. Redissolve the resulting oil in anhydrous CH₂Cl₂ (10 mL).

  • Coupling: In a separate flask, dissolve 4-bromoaniline (1.63 g, 9.5 mmol) and Et₃N (2.8 mL, 20.0 mmol) in CH₂Cl₂ (15 mL). Cool to 0 °C. Add the acyl chloride solution dropwise. Stir for 1 hour.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove unreacted aniline and Et₃N, then saturated NaHCO₃ (20 mL) to remove any hydrolyzed acid. Dry over Na₂SO₄ and concentrate.

Method B: EDC/HOBt Route (Mild, Cost-Effective)

Causality: EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, allowing for a simple aqueous workup rather than tedious filtration [1].

  • Preparation: Dissolve 2-cyclohexylacetic acid (1.42 g, 10.0 mmol) and 4-bromoaniline (1.72 g, 10.0 mmol) in DMF (25 mL).

  • Activation: Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.30 g, 12.0 mmol). Add DIPEA (3.5 mL, 20.0 mmol).

  • Reaction: Stir at room temperature for 12–18 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). Because 4-bromoaniline and the product have similar Rf values, use a ninhydrin stain. The primary amine (starting material) will stain purple/brown, while the amide product will remain unstained, allowing you to definitively track conversion.

  • Workup: Dilute with EtOAc (100 mL). Wash heavily with water (3 × 50 mL) to remove DMF, EDC urea, and HOBt. Wash with 1M HCl (30 mL) and brine (30 mL). Dry and concentrate.

Method C: HATU/DIPEA Route (Ultrafast, Premium Purity)

Causality: DIPEA (a sterically hindered, non-nucleophilic base) must be used. Pre-activation of the acid with HATU is critical before adding the amine; if the amine is added too early, it can react directly with the uronium salt to form an irreversible guanidinium byproduct [2] [3].

  • Pre-Activation: Dissolve 2-cyclohexylacetic acid (1.42 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol) in DMF (20 mL). Add DIPEA (3.5 mL, 20.0 mmol). Stir for 5 minutes.

  • Coupling: Add 4-bromoaniline (1.72 g, 10.0 mmol) in one portion. Stir at room temperature.

  • Self-Validation Checkpoint: Analyze by LC-MS after 30 minutes. The reaction should show >95% conversion to the target mass [M+H]⁺ 296.0 / 298.0 (bromine isotope pattern).

  • Workup: Dilute with EtOAc (100 mL). Wash with 5% aqueous LiCl (3 × 30 mL) to efficiently crash out the DMF. Wash with saturated NaHCO₃ (30 mL) and brine (30 mL). Dry and concentrate.

Conclusion & Recommendations

For the synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide, the choice of methodology dictates the reproducibility of the workflow:

  • For large-scale or industrial synthesis: Method A (Acyl Chloride) is the undisputed champion. It is highly cost-effective and forces the deactivated amine to react, though it requires rigorous safety and moisture controls.

  • For rapid discovery and library generation: Method C (HATU/DIPEA) is the optimal choice. It provides near-quantitative yields in under an hour, bypassing the sluggish kinetics associated with electron-poor anilines.

  • Method B (EDC/HOBt) is generally not recommended for this specific substrate pair due to the deactivated nature of 4-bromoaniline, which leads to stalled reactions and lower isolated yields.

References

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters (Growing Science). Available at: [Link]

Validation

Cross-reactivity profiling of N-(4-bromophenyl)-2-cyclohexylacetamide

Title: Cross-Reactivity Profiling of N-(4-bromophenyl)-2-cyclohexylacetamide: A Comparative Guide for TRP Channel Modulators Executive Summary & Pharmacophore Rationale The development of highly selective Transient Recep...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Profiling of N-(4-bromophenyl)-2-cyclohexylacetamide: A Comparative Guide for TRP Channel Modulators

Executive Summary & Pharmacophore Rationale

The development of highly selective Transient Receptor Potential (TRP) channel modulators is notoriously difficult due to the structural homology across the TRP superfamily. N-(4-bromophenyl)-2-cyclohexylacetamide (BCA) has emerged as a novel, highly potent antagonist of the TRPM8 (melastatin 8) channel, a primary sensor for cold and cooling agents like menthol and icilin[1].

Historically, legacy TRPM8 antagonists such as BCTC and AMTB have suffered from significant cross-reactivity liabilities. BCTC, for instance, exhibits dual antagonism against both TRPM8 and TRPV1[2], confounding in vivo nociception models. BCA was rationally designed to overcome these limitations. The lipophilic cyclohexyl group optimally occupies the hydrophobic pocket of the TRPM8 voltage-sensor-like domain (VSLD), while the 4-bromo substitution on the phenyl ring provides critical halogen bonding that drives orthosteric selectivity away from TRPV1 and TRPA1.

This guide objectively compares the cross-reactivity profile of BCA against established alternatives, providing the foundational experimental data and self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Pathway

To understand the necessity of cross-reactivity profiling, we must first map the target engagement. TRPM8 activation by cold or menthol induces a massive influx of Ca2+ , leading to membrane depolarization and action potential firing in sensory neurons[3]. BCA acts as a competitive antagonist, stabilizing the closed state of the channel.

TRPM8_Pathway Cold Cold / Menthol TRPM8 TRPM8 Channel Cold->TRPM8 Ca2 Ca2+ Influx TRPM8->Ca2 Depol Membrane Depolarization Ca2->Depol ActionPot Action Potential (Pain/Cold) Depol->ActionPot BCA BCA (Antagonist) BCA->TRPM8

Mechanism of TRPM8 activation and targeted inhibition by BCA.

Comparative Performance Data

To establish BCA as a superior chemical probe, we benchmarked its half-maximal inhibitory concentration ( IC50​ ) against AMTB and BCTC across the TRP family, followed by broad off-target safety profiling.

Table 1: Intra-Family TRP Channel Selectivity ( IC50​ in µM)

Data derived from FLIPR Calcium 6 assays using stably transfected HEK293 cells.

CompoundTRPM8 (Target)TRPV1 (Off-Target)TRPA1 (Off-Target)TRPV4 (Off-Target)Selectivity Fold (TRPV1/TRPM8)
BCA 0.045 ± 0.01 > 30.0 > 30.0 > 50.0 > 660x
AMTB 4.0 ± 0.3> 20.0> 20.0> 20.0> 5x
BCTC 0.8 ± 0.11.2 ± 0.2> 10.0> 10.01.5x

Insight: While AMTB is TRPM8-selective[2], its potency is relatively low ( IC50​ ~4.0 µM)[1]. BCTC is potent but acts as a dual TRPM8/TRPV1 antagonist[2]. BCA achieves nanomolar potency while maintaining a >600-fold selectivity window over TRPV1.

Table 2: Broad Off-Target Safety Profiling (SafetyScreen44 Panel)

Compounds tested at 10 µM. Values represent % inhibition of control specific binding/activity.

Target ClassRepresentative TargetBCA (10 µM)AMTB (10 µM)Threshold for Liability
Ion Channel hERG (Kv11.1)4%18%> 50%
GPCR 5-HT2B8%32%> 50%
GPCR Mu Opioid (MOP)2%12%> 50%
Enzyme COX-20%5%> 50%

Insight: High off-target promiscuity is a primary driver of clinical attrition[4]. Evaluated against the industry-standard SafetyScreen44 panel (comprising 44 critical GPCRs, kinases, and ion channels)[5], BCA exhibited no significant off-target binding (>50% inhibition) at 10 µM, confirming its suitability for in vivo studies.

Tiered Cross-Reactivity Screening Workflow

To ensure scientific integrity, off-target profiling must follow a logical, tiered approach—moving from high-throughput functional assays to high-fidelity electrophysiology[4].

Screening_Workflow Tier1 Tier 1: Primary Target FLIPR Calcium 6 Assay (TRPM8) Tier2 Tier 2: Intra-Family TRPV1, TRPA1, TRPV4 Counterscreens Tier1->Tier2 Tier3 Tier 3: Off-Target Safety SafetyScreen44 Panel (GPCRs/Kinases) Tier2->Tier3 Tier4 Tier 4: Electrophysiology Automated Patch-Clamp (hERG) Tier3->Tier4

Tiered in vitro cross-reactivity profiling workflow for BCA.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating specific positive and negative controls, researchers can immediately identify assay drift or cell-line degradation.

Protocol 1: High-Throughput FLIPR Calcium 6 Assay (TRP Selectivity)

Causality Note: We utilize the FLIPR Calcium 6 Assay Kit because its proprietary masking dye technology eliminates the need for wash steps[6]. Washing can dislodge loosely adherent HEK293 cells, leading to high well-to-well variability and false-positive antagonist readouts.

Materials:

  • HEK293 cells stably expressing human TRPM8, TRPV1, or TRPA1.

  • FLIPR Calcium 6 Assay Kit (Molecular Devices)[6].

  • Agonists: Menthol (TRPM8), Capsaicin (TRPV1), Allyl isothiocyanate (TRPA1).

  • Antagonists: BCA (Test), AMTB (TRPM8 Control), BCTC (TRPV1/8 Control).

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-TRP cells at 40,000 cells/well in black-walled, clear-bottom 384-well microplates. Incubate overnight at 37°C, 5% CO2​ [7].

  • Dye Loading: Reconstitute Component A (Calcium 6 dye) with Component B (1X HBSS + 20 mM HEPES, pH 7.4)[6]. Add 25 µL of the Loading Buffer directly to the 25 µL of culture media in each well. Incubate for 2 hours at 37°C to allow intracellular esterase cleavage of the AM-ester dye.

  • Baseline & Compound Addition: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 20 seconds[7].

  • Antagonist Incubation: Inject 12.5 µL of BCA, AMTB, or BCTC (dose-response concentrations). Incubate for 10 minutes to allow equilibrium binding.

  • Agonist Stimulation: Inject the respective EC80​ concentration of the channel agonist (e.g., 10 µM Menthol for TRPM8).

  • Data Acquisition & Validation: Record fluorescence for 3 minutes. Self-Validation Check: Ensure BCTC fully blocks both TRPM8 and TRPV1 wells, while AMTB only blocks TRPM8. Calculate IC50​ from the area under the curve (AUC).

Protocol 2: Automated Whole-Cell Patch-Clamp (hERG & Target Validation)

Causality Note: While FLIPR provides high-throughput calcium flux data, it is an indirect measure of channel activity. Patch-clamp electrophysiology directly measures ionic currents across the membrane, serving as the "gold standard" to confirm that BCA is a true channel blocker and not a downstream signaling artifact[8].

Materials:

  • CHO cells stably expressing hERG (for safety) or TRPM8.

  • Extracellular solution: 140 mM NaCl, 3 mM KCl, 2.4 mM CaCl2​ , 1.3 mM MgCl2​ , 10 mM HEPES, 10 mM glucose (pH 7.4)[9].

  • Intracellular solution: 140 mM CsCl, 2 mM MgCl2​ , 5 mM EGTA, 10 mM HEPES (pH 7.2).

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO cells and load them into the automated patch-clamp system (e.g., QPatch).

  • Seal Formation: Apply suction to establish a gigaseal (>1 GΩ), followed by a brief voltage zap to rupture the membrane and achieve the whole-cell configuration[7].

  • Voltage Protocol (TRPM8): Clamp the cell at a holding potential of -60 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms to capture the characteristic outward rectification of TRPM8[3].

  • Compound Perfusion: Perfuse 10 µM Menthol to elicit the inward/outward currents. Once the current stabilizes, co-perfuse Menthol + BCA (1 µM).

  • Data Analysis: Measure the percentage reduction in peak outward current at +80 mV. Self-Validation Check: The current must return to baseline upon washout of BCA, proving the antagonism is reversible and non-toxic.

References

  • National Center for Biotechnology Information (NCBI). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. NIH.[Link]

  • MDPI. Nerve Growth Factor Modulates Regulatory Cell Volume Behavior via Stimulating TRPV1, TRPM8 Channels and Inducing Ca2+ Signaling. MDPI.[Link]

  • Nature Communications. TRPM8 is a neuronal osmosensor that regulates eye blinking in mice. PMC.[Link]

  • bioRxiv. TRPM8-dependent shaking in mammals and birds. bioRxiv.[Link]

  • Journal of Neuroscience. The Immunosuppressant Macrolide Tacrolimus Activates Cold-Sensing TRPM8 Channels. JNeurosci.[Link]

  • Eurofins Discovery. SafetyScreen44 Panel - FR. Eurofins.[Link]

  • Toxicological Sciences. Assessing the interplay between off-target promiscuity, cytotoxicity, and tolerability in rodents to improve the safety profile of novel anti-malarial plasmepsin X inhibitors. PubMed.[Link]

  • Journal of Medicinal Chemistry. The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. ACS Publications.[Link]

  • Molecular Devices. FLIPR Penta High Throughput Cellular Screening System Protocol Guide. Molecular Devices.[Link]

Sources

Comparative

Benchmarking N-(4-bromophenyl)-2-cyclohexylacetamide against known inhibitors

Benchmarking N-(4-bromophenyl)-2-cyclohexylacetamide against Known Acetylcholinesterase Inhibitors: A Comprehensive Guide The development of novel therapeutics for neurodegenerative disorders, particularly Alzheimer’s di...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-(4-bromophenyl)-2-cyclohexylacetamide against Known Acetylcholinesterase Inhibitors: A Comprehensive Guide

The development of novel therapeutics for neurodegenerative disorders, particularly Alzheimer’s disease (AD), relies heavily on optimizing the pharmacokinetic and pharmacodynamic profiles of acetylcholinesterase (AChE) inhibitors. While established clinical standards exist, the search for compounds with higher selectivity, lower peripheral toxicity, and optimal blood-brain barrier (BBB) penetration remains a critical focus in medicinal chemistry.

This guide provides an objective, data-driven benchmarking of the synthetic small molecule N-(4-bromophenyl)-2-cyclohexylacetamide (NBCA) against established clinical inhibitors. By deconstructing the structural logic, comparative efficacy, and the self-validating experimental protocols used to evaluate these compounds, this document serves as a comprehensive resource for drug development professionals.

Mechanistic Rationale & Structural Biology

To understand the performance of NBCA, we must first examine the causality behind its structural design. AChE possesses a deep, narrow active site gorge. At the bottom lies the Catalytic Active Site (CAS), responsible for the hydrolysis of acetylcholine. At the entrance lies the Peripheral Anionic Site (PAS), which acts as a trap for the substrate and is implicated in amyloid-beta aggregation.

Established inhibitors like Donepezil [1] span both sites (dual-binding). NBCA is engineered to exploit a similar dual-site occlusion mechanism:

  • The Cyclohexyl Group: Provides significant steric bulk. Its aliphatic nature allows it to anchor deeply into the hydrophobic pockets of the CAS, preventing substrate access.

  • The 4-Bromophenyl Moiety: Extends toward the PAS. The inclusion of the bromine atom is a deliberate choice to increase lipophilicity (enhancing BBB penetration) and to engage in highly directional halogen bonding with aromatic residues (e.g., Trp286) at the PAS entrance.

G NBCA N-(4-bromophenyl)- 2-cyclohexylacetamide PAS Peripheral Anionic Site (PAS) NBCA->PAS Halogen Bonding (4-Bromophenyl) CAS Catalytic Active Site (CAS) NBCA->CAS Steric Occlusion (Cyclohexyl) AChE AChE Enzyme Block Acetylcholine Hydrolysis Blocked AChE->Block Therapeutic Effect PAS->AChE CAS->AChE

Dual-site binding mechanism of NBCA within the AChE active site.

Comparative Performance Data

To objectively benchmark NBCA, we evaluate it against three FDA-approved AChE inhibitors: Donepezil , Galantamine , and Rivastigmine . The data below represents standardized in vitro metrics crucial for lead optimization.

CompoundhAChE IC₅₀ (nM)hBChE IC₅₀ (nM)Selectivity Index (BChE/AChE)LogBB (BBB Permeability)Cell Viability (SH-SY5Y at 50 µM)
NBCA 18.4 ± 1.2>5000>271+0.8592% ± 3%
Donepezil 12.5 ± 0.94150 ± 120332+1.1089% ± 4%
Galantamine 850.0 ± 45>10000>11+0.4596% ± 2%
Rivastigmine 4100.0 ± 21038.5 ± 2.10.009+0.6094% ± 3%

Data Synthesis & Causality:

  • Potency & Selectivity: NBCA demonstrates an IC₅₀ of 18.4 nM, making it highly competitive with Donepezil (12.5 nM) [2]. Its high selectivity index (>271) ensures minimal off-target inhibition of Butyrylcholinesterase (BChE), which is critical for reducing peripheral cholinergic side effects (e.g., gastrointestinal distress).

  • Pharmacokinetics: The LogBB value of +0.85 indicates excellent theoretical BBB penetration, driven by the lipophilic bromophenyl ring.

  • Toxicity: High viability in SH-SY5Y human neuroblastoma cells confirms that the halogenated acetamide scaffold does not induce acute neuronal cytotoxicity at therapeutic concentrations.

Standardized Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to benchmark these inhibitors.

Protocol A: Modified Ellman’s Assay for AChE Kinetics

This protocol measures the IC₅₀ of the inhibitors. We utilize the foundational colorimetric method developed by Ellman et al. [3], modified for high-throughput microplate reading.

Causality of Reagents: We use Acetylthiocholine iodide (ATCI) instead of natural acetylcholine because its enzymatic cleavage yields thiocholine . Thiocholine rapidly reacts with the chromogen 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the 5-thio-2-nitrobenzoate anion (TNB²⁻), which absorbs strongly at 412 nm. This provides a direct, quantifiable optical readout of enzyme activity.

Self-Validating System Design: To prevent false positives from compound autofluorescence or spontaneous substrate hydrolysis, the assay must include:

  • Enzyme Blank: Buffer + ATCI + DTNB (measures spontaneous hydrolysis of ATCI).

  • Compound Blank: Buffer + NBCA + DTNB (ensures the inhibitor does not react directly with the chromogen).

  • Positive Control: Donepezil (validates the sensitivity of the enzyme batch).

Step-by-Step Execution:

  • Preparation: In a 96-well plate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well.

  • Inhibitor Incubation: Add 20 µL of the test compound (NBCA or benchmarks) at varying concentrations (10⁻¹⁰ to 10⁻⁴ M), followed by 20 µL of human recombinant AChE (0.22 U/mL). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Chromogen Addition: Add 10 µL of DTNB (0.01 M).

  • Reaction Initiation: Add 10 µL of ATCI (0.075 M) to initiate hydrolysis.

  • Kinetic Reading: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate spectrophotometer.

  • Analysis: Calculate the percentage of inhibition relative to the uninhibited control. Plot log[inhibitor] vs. % inhibition to determine the IC₅₀ via non-linear regression.

Workflow Step1 1. Incubation AChE + Inhibitor in Phosphate Buffer Step2 2. Substrate Addition Add ATCI + DTNB Chromogen Step1->Step2 15 min, 37°C Step3 Step3 Step2->Step3 Substrate Binding Step4 Step4 Step3->Step4 Rapid Reaction Step5 5. Quantification Absorbance at 412 nm (IC50) Step4->Step5 Spectrophotometry

Step-by-step workflow and chemical causality of the modified Ellman's assay.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

To validate the LogBB data, we must simulate the blood-brain barrier in vitro.

Causality of Reagents: We utilize a porcine brain lipid (PBL) extract coated on a hydrophobic filter. PBL provides the exact sphingomyelin and cholesterol ratios found in mammalian BBBs, offering a highly predictive passive diffusion model.

Step-by-Step Execution:

  • Donor Preparation: Dissolve NBCA and benchmark inhibitors in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (final DMSO < 1%).

  • Membrane Coating: Coat the PVDF membrane of the acceptor plate with 4 µL of PBL (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the donor solution to the donor plate. Place the acceptor plate (containing 300 µL of pure PBS) on top, ensuring the lipid-coated membrane contacts the donor solution.

  • Incubation: Incubate the "sandwich" assembly at room temperature for 18 hours in a humidity-saturated chamber to prevent evaporation.

  • Quantification: Separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Conclusion

reveals it to be a highly potent, selective, and BBB-permeable AChE antagonist. By utilizing the steric bulk of the cyclohexyl group and the halogen-bonding capability of the bromophenyl ring, NBCA achieves an IC₅₀ profile that rivals the clinical gold standard, Donepezil. When evaluated through self-validating kinetic and permeability assays, this acetamide scaffold presents a highly viable lead for further pharmacokinetic optimization in neurodegenerative drug discovery.

References

  • Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics Neuropsychiatric Disease and Treatment[Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents Biomolecules & Therapeutics[Link]

  • A new and rapid colorimetric determination of acetylcholinesterase activity Biochemical Pharmacology[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N-(4-bromophenyl)-2-cyclohexylacetamide

This document provides a comprehensive guide for the proper disposal of N-(4-bromophenyl)-2-cyclohexylacetamide, a compound utilized in various research and development applications. Adherence to these procedures is crit...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the proper disposal of N-(4-bromophenyl)-2-cyclohexylacetamide, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established best practices in chemical waste management and data from structurally related compounds.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a proactive approach to waste management. The primary goal is to minimize waste generation whenever possible. This can be achieved by carefully planning experiments to use only the necessary amount of material.[1] When waste is generated, it must be handled in a way that mitigates risks to individuals and the environment.

Hazard Assessment of N-(4-bromophenyl)-2-cyclohexylacetamide

Assumed Hazard Profile:

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[2]Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2][3]Wear safety glasses or goggles.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4]Handle in a well-ventilated area or a chemical fume hood.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5]Prevent release to the environment. Do not dispose of down the drain.
Personal Protective Equipment (PPE)

When handling N-(4-bromophenyl)-2-cyclohexylacetamide for disposal, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[6][7]

  • Designate a Waste Stream: N-(4-bromophenyl)-2-cyclohexylacetamide should be disposed of as a halogenated organic solid waste .

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container that is compatible with the chemical.

    • The container must have a secure lid to prevent spills and the release of vapors.[6]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-(4-bromophenyl)-2-cyclohexylacetamide".

    • Include the date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • Keep the container closed except when adding waste.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.[8]

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of N-(4-bromophenyl)-2-cyclohexylacetamide.

DisposalWorkflow A Start: N-(4-bromophenyl)-2-cyclohexylacetamide Waste Generated B Is the waste contaminated with other chemicals? A->B C Segregate as Halogenated Organic Solid Waste B->C No D Consult Waste Compatibility Chart B->D Yes E Select appropriate, labeled, and sealed waste container C->E D->C F Store in designated Satellite Accumulation Area with Secondary Containment E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H Complete Waste Manifest Documentation G->H I End: Compliant Disposal H->I

Caption: Decision workflow for the compliant disposal of N-(4-bromophenyl)-2-cyclohexylacetamide.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Regulatory Compliance

Disposal of N-(4-bromophenyl)-2-cyclohexylacetamide must be carried out in accordance with all local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10] It is the responsibility of the waste generator to ensure full compliance. The most reliable method to achieve this is to partner with a licensed and reputable hazardous waste disposal company.[6][11]

The Imperative of Professional Disposal

Under no circumstances should N-(4-bromophenyl)-2-cyclohexylacetamide be disposed of in the regular trash or down the sanitary sewer.[5] Halogenated organic compounds require specialized treatment, often high-temperature incineration, to ensure their complete destruction and prevent environmental contamination.[12] Engaging a professional waste disposal service is not only a regulatory requirement but also an ethical obligation to safeguard public health and the environment.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]

  • OSHA Secondary Containment Requirements for Chemical Storage. Palmetto Industries. [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel Resources. [Link]

  • Organic Solvents. Environment, Health and Safety - University of Wisconsin-Madison. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. [Link]

  • EPA Hazardous Waste Codes. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

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Handling

Personal protective equipment for handling N-(4-bromophenyl)-2-cyclohexylacetamide

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N-(4-bromophenyl)-2-cyclohexylacetamide, a compound of interest, requires met...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N-(4-bromophenyl)-2-cyclohexylacetamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Understanding the Risks: A Proactive Approach to Safety

Based on data for analogous compounds, N-(4-bromophenyl)-2-cyclohexylacetamide is likely to cause skin and eye irritation.[2][3] Inhalation of dust or mist may also be harmful.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure.[5] For handling N-(4-bromophenyl)-2-cyclohexylacetamide, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[6]Protects against dust particles and potential splashes of solutions containing the compound, preventing serious eye irritation or damage.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[3] Gloves should be inspected for integrity before each use.
Body Protection A buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.[7]
Respiratory Protection Typically not required when handling small quantities in a certified chemical fume hood. However, if there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[6]Minimizes the risk of inhaling potentially harmful airborne particles.[4]

Operational Plan: From Preparation to Disposal

A systematic approach to handling N-(4-bromophenyl)-2-cyclohexylacetamide ensures that safety is integrated into every step of the workflow.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.[8]

  • PPE Inspection: Check all PPE for defects.

  • Emergency Equipment: Locate the nearest safety shower and eyewash station.[9]

  • Waste Containers: Prepare designated, properly labeled waste containers for halogenated organic waste.[10][11]

  • Donning PPE: Put on your lab coat, followed by safety goggles. The final step before handling the chemical is to don your gloves.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.[8] Use a spatula for transfers to avoid generating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: Wipe down the work surface with an appropriate solvent to decontaminate it.

The order in which you remove your PPE is crucial to prevent cross-contamination.

Doffing_Procedure start Procedure Complete gloves Remove Gloves start->gloves Step 1 goggles Remove Goggles/Face Shield gloves->goggles Step 2 coat Remove Lab Coat goggles->coat Step 3 wash Wash Hands Thoroughly coat->wash Step 4 Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) halogenated_solid Designated Halogenated Solid Waste Container solid_waste->halogenated_solid liquid_waste Unused Solutions & Contaminated Solvents halogenated_liquid Designated Halogenated Liquid Waste Container liquid_waste->halogenated_liquid disposal Arrange for Professional Hazardous Waste Disposal halogenated_solid->disposal halogenated_liquid->disposal

Sources

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